Technical Documentation Center

N-Acetyl-9-O-acetylneuraminic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Acetyl-9-O-acetylneuraminic acid
  • CAS: 55717-54-9

Core Science & Biosynthesis

Foundational

The Biological Significance of N-Acetyl-9-O-acetylneuraminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a structurally modified sialic acid that plays a pivotal role in a multitude of biological pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a structurally modified sialic acid that plays a pivotal role in a multitude of biological processes, ranging from pathogen recognition to cancer progression and immune system modulation. This technical guide provides an in-depth exploration of the biological significance of 9-O-Ac-Neu5Ac, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in glycobiology, immunology, virology, and oncology, facilitating a deeper understanding of this critical molecule and informing the development of novel therapeutic strategies.

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the termini of glycan chains on glycoproteins and glycolipids. O-acetylation is a common modification of sialic acids, and the addition of an acetyl group at the C-9 position of N-acetylneuraminic acid (Neu5Ac) gives rise to N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac). This seemingly subtle modification has profound implications for the biological functions of the parent molecule, altering its recognition by various proteins and influencing cellular behavior. The expression of 9-O-Ac-Neu5Ac is dynamically regulated by the interplay of two key enzymes: a sialate-O-acetyltransferase (CASD1) that adds the acetyl group and a sialate-O-acetylesterase (SIAE) that removes it.[1][2] The tissue-specific and developmentally regulated expression of 9-O-Ac-Neu5Ac underscores its importance in maintaining physiological homeostasis and its dysregulation in various pathological states.

Biological Roles of 9-O-Ac-Neu5Ac

Viral Recognition and Entry

9-O-Ac-Neu5Ac serves as a crucial receptor determinant for the entry of several viruses. The hemagglutinin-esterase (HE) proteins of these viruses specifically recognize and bind to 9-O-Ac-Neu5Ac on the host cell surface, initiating the process of infection.

  • Influenza C and D Viruses: Both Influenza C and D viruses utilize 9-O-Ac-Neu5Ac as their primary receptor for attachment to host cells.[3][4][5] The HE fusion protein of these viruses exhibits a high affinity for this modified sialic acid.[3]

  • Bovine Coronavirus (BCoV): Similar to Influenza C and D viruses, BCoV employs 9-O-Ac-Neu5Ac as a receptor to initiate infection of cultured cells.[3]

Cancer Biology

The aberrant expression of 9-O-acetylated sialoglycans is a hallmark of several cancers and is often associated with tumor progression, metastasis, and drug resistance.

  • Breast Cancer: In breast cancer cells, 9-O-Ac-Neu5Ac is the main O-acetylated sialic acid species found on the ganglioside GD2.[6] The expression of O-acetylated GD2 (OAcGD2) is linked to a more aggressive phenotype.[6]

  • Acute Lymphoblastic Leukemia (ALL): Increased levels of 9-O-Ac-Neu5Ac have been detected in ALL cells, where it is associated with drug resistance.[7]

  • Glioblastoma: In glioblastoma, the 9-O-acetylation of the ganglioside GD3 to form 9-O-acetyl GD3 prevents GD3-induced apoptosis, thereby promoting tumor cell survival.[8][9] Targeting this acetylation pathway to restore GD3 levels has been shown to selectively induce apoptosis in glioblastoma cells.[8][9]

  • Oral Squamous Cell Carcinoma (OSCC): Elevated expression of 9-O-Ac-Neu5Ac has also been observed in OSCC cells compared to non-cancerous keratinocytes.[10]

Immune System Modulation

9-O-Ac-Neu5Ac plays a significant role in regulating immune responses, particularly in the context of B-cell activation and tolerance.

  • B-cell Receptor (BCR) Signaling: The 9-O-acetylation of α2-6-linked sialic acids on the B-cell surface modulates the function of CD22 (Siglec-2), a negative regulator of BCR signaling.[1][11] Removal of the 9-O-acetyl group by the sialate-O-acetylesterase (SIAE) is crucial for proper CD22 function and the maintenance of B-cell tolerance.[1][11] Dysregulation of this process can lead to enhanced BCR activation and the development of autoimmunity.[1][11] The presence of 9-O-acetylated sialic acids can modulate immune cell activation and differentiation.[12]

Quantitative Data

The following tables summarize key quantitative data related to the expression and interaction of 9-O-Ac-Neu5Ac.

Table 1: Expression of 9-O-Ac-Neu5Ac in Cancer Cells

Cell Line/TissueCancer TypeExpression of 9-O-Ac-Neu5AcReference
Hs 578T, SUM159PTBreast CancerMain O-acetylated sialic acid on GD2[6]
Acute Lymphoblastic Leukemia CellsLeukemiaElevated levels, associated with drug resistance[7]
Glioblastoma CellsBrain CancerPresent as 9-O-acetyl GD3, prevents apoptosis[8][9]
SCC-152Oral Squamous Cell CarcinomaHigher expression compared to HaCaT cells[10]

Table 2: Viral Receptor Binding Specificity

VirusReceptor SpecificityCommentsReference
Influenza C VirusHigh affinity for 9-O-Ac-Neu5AcPrimary receptor determinant for attachment.[3]
Influenza D VirusRecognizes both Neu5,9Ac2 and Neu5Gc9AcBroader host range compared to Influenza C.[4][5]
Bovine CoronavirusRecognizes 9-O-Ac-Neu5AcUtilizes for infection of cultured cells.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 9-O-Ac-Neu5Ac.

Quantification of 9-O-acetylated Sialic Acids by DMB-HPLC

This method allows for the sensitive and specific quantification of sialic acids, including their O-acetylated forms.

I. Materials:

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)

  • 2-Mercaptoethanol

  • Sodium hydrosulfite

  • Glacial acetic acid

  • Sialic acid standards (including Neu5Ac and 9-O-Ac-Neu5Ac)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

  • Reversed-phase C18 column

II. Protocol:

  • Sample Preparation (Acid Hydrolysis):

    • To release sialic acids from glycoconjugates, hydrolyze the sample with 2 M acetic acid at 80°C for 3 hours.[13]

  • DMB Labeling Reagent Preparation:

    • Prepare a solution containing 7 mM DMB, 0.75 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[13] This solution should be freshly prepared and protected from light.

  • Labeling Reaction:

    • Mix the hydrolyzed sample or sialic acid standards with the DMB labeling reagent.

    • Incubate the mixture at 50°C for 2.5 hours in the dark.[13]

  • HPLC Analysis:

    • Inject the DMB-labeled sample into the HPLC system.

    • Separate the labeled sialic acids using a reversed-phase C18 column with an isocratic mobile phase (e.g., acetonitrile/methanol/water).

    • Detect the fluorescently labeled sialic acids using a fluorescence detector.

    • Quantify the amount of 9-O-Ac-Neu5Ac by comparing the peak area to a standard curve generated with known concentrations of 9-O-Ac-Neu5Ac.

In Vitro Sialate-O-acetyltransferase (CASD1) Activity Assay

This assay measures the ability of CASD1 to transfer an acetyl group to a sialic acid substrate.

I. Materials:

  • Purified recombinant CASD1 enzyme

  • CMP-Neu5Ac (substrate)

  • Acetyl-Coenzyme A (acetyl donor)

  • MES buffer (pH 6.5)

  • MnCl₂

  • DMB-HPLC system for product quantification

II. Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), 10 mM MnCl₂, 1 mM Acetyl-CoA, 600 µM CMP-Neu5Ac, and the purified CASD1 enzyme.[2]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 3 hours.[2]

  • Product Analysis:

    • Stop the reaction and analyze the formation of CMP-9-O-Ac-Neu5Ac using the DMB-HPLC method described in section 4.1 after appropriate sample clean-up.

Sialate-O-acetylesterase (SIAE) Activity Assay

This assay measures the removal of the 9-O-acetyl group from a substrate by SIAE.

I. Materials:

  • Cell lysate or purified SIAE enzyme

  • 9-O-acetylated substrate (e.g., 4-nitrophenyl acetate (B1210297) or 9-O-acetylated sialic acid-containing glycoconjugate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer or HPLC system for product detection

II. Protocol (using 4-nitrophenyl acetate):

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate containing the enzyme source in 50 mM Tris, pH 8.0.

  • Initiate Reaction:

    • Add the substrate, 4-nitrophenyl acetate, to a final concentration of 4 mM to start the reaction.

  • Kinetic Measurement:

    • Immediately measure the increase in absorbance at 410 nm over time using a plate reader in kinetic mode. The rate of p-nitrophenol production is proportional to the SIAE activity.

Solid-Phase Hemagglutinin Binding Assay

This assay determines the binding of viral hemagglutinin to immobilized 9-O-acetylated glycans.

I. Materials:

  • 96-well microtiter plates

  • Bovine Submandibular Mucin (BSM) (rich in 9-O-Ac-Neu5Ac)

  • Recombinant viral hemagglutinin-Fc fusion protein (e.g., Influenza C HE-Fc)

  • Anti-human IgG-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate

  • Blocking buffer (e.g., 2% BSA in PBS-T)

  • Wash buffer (PBS-T)

  • Substrate for AP (e.g., p-nitrophenyl phosphate) or HRP (e.g., TMB)

  • Plate reader

II. Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with BSM overnight at 4°C.[14]

  • Blocking:

    • Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.[14]

  • Hemagglutinin Binding:

    • Add serial dilutions of the hemagglutinin-Fc fusion protein to the wells and incubate for 2-4 hours at 4°C.[14]

  • Detection:

    • Wash the plate and add the anti-human IgG-AP or -HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate and add the appropriate substrate.

    • Measure the absorbance at the corresponding wavelength using a plate reader. The signal intensity is proportional to the amount of bound hemagglutinin.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 9-O-Ac-Neu5Ac.

GD3_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_mito Mitochondrion GD3_synthase GD3 Synthase GD3 GD3 GD3_synthase->GD3 Synthesis GM3 GM3 CASD1 CASD1 (Sialate-O-acetyltransferase) GD3->CASD1 Acetylation Mito_Membrane Mitochondrial Membrane Depolarization GD3->Mito_Membrane Induces 9_O_Ac_GD3 9-O-acetyl GD3 CASD1->9_O_Ac_GD3 9_O_Ac_GD3->Mito_Membrane Inhibits Apoptosis Apoptosis Mito_Membrane->Apoptosis

Caption: Signaling pathway of GD3-mediated apoptosis and its inhibition by 9-O-acetylation.

BCR_Signaling_Modulation cluster_bcell_surface B-Cell Surface cluster_intracellular Intracellular Signaling BCR B-Cell Receptor (BCR) Signaling_Cascade BCR Signaling Cascade BCR->Signaling_Cascade Activates CD22 CD22 (Siglec-2) SHP1 SHP-1 CD22->SHP1 Recruits Sialoglycan α2-6 Sialoglycan Sialoglycan->CD22 Binds 9_O_Ac_Sialoglycan 9-O-Ac-α2-6 Sialoglycan 9_O_Ac_Sialoglycan->CD22 Blocks Binding SIAE SIAE (Sialate-O-acetylesterase) 9_O_Ac_Sialoglycan->SIAE Deacetylation Inhibition Inhibition of Signaling SHP1->Signaling_Cascade Inhibits Antigen Antigen Antigen->BCR Binds SIAE->Sialoglycan

Caption: Modulation of B-cell receptor signaling by 9-O-acetylated sialic acid.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

DMB_HPLC_Workflow Start Start: Glycoprotein/Glycolipid Sample Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 3h) Start->Hydrolysis Released_Sias Released Sialic Acids Hydrolysis->Released_Sias DMB_Labeling DMB Labeling (50°C, 2.5h, dark) Released_Sias->DMB_Labeling Labeled_Sias Fluorescently Labeled Sialic Acids DMB_Labeling->Labeled_Sias HPLC Reversed-Phase HPLC (C18 column) Labeled_Sias->HPLC Detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification End End: Concentration of 9-O-Ac-Neu5Ac Quantification->End

Caption: Workflow for the quantification of 9-O-acetylated sialic acids by DMB-HPLC.

HA_Binding_Assay_Workflow Start Start: 96-well Plate Coating Coat with BSM (overnight, 4°C) Start->Coating Blocking Block with 2% BSA (2h, RT) Coating->Blocking Binding Add Hemagglutinin-Fc (2-4h, 4°C) Blocking->Binding Detection_Ab Add Anti-human IgG-AP/HRP (1h, RT) Binding->Detection_Ab Substrate_Add Add Substrate Detection_Ab->Substrate_Add Readout Measure Absorbance Substrate_Add->Readout End End: Binding Affinity Determination Readout->End

Caption: Workflow for the solid-phase hemagglutinin binding assay.

Conclusion

N-Acetyl-9-O-acetylneuraminic acid is a critical modulator of a wide array of biological phenomena. Its role as a viral receptor, a marker of malignancy, and a regulator of immune responses highlights its significance in both health and disease. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to further elucidate the multifaceted functions of 9-O-Ac-Neu5Ac. A deeper understanding of the biosynthesis, expression, and recognition of this modified sialic acid will undoubtedly pave the way for the development of novel diagnostics and targeted therapeutics for a range of human diseases.

References

Exploratory

Discovery and natural occurrence of 9-O-acetylated sialic acids

An In-depth Technical Guide to the Discovery and Natural Occurrence of 9-O-Acetylated Sialic Acids Introduction Sialic acids, a diverse family of nine-carbon monosaccharides, typically occupy the terminal positions of gl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Natural Occurrence of 9-O-Acetylated Sialic Acids

Introduction

Sialic acids, a diverse family of nine-carbon monosaccharides, typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] Their structural heterogeneity is significantly enhanced by various modifications, among which O-acetylation is a common and biologically significant alteration.[1] Specifically, the addition of an acetyl group to the 9-hydroxyl position (9-O-acetylation) creates a unique molecular signature that profoundly impacts cellular recognition, signaling, and host-pathogen interactions.[2] This modification can either create new binding epitopes or mask existing ones, thereby modulating a wide array of physiological and pathological processes.[2][3]

This technical guide provides a comprehensive overview of the discovery, natural distribution, and biological significance of 9-O-acetylated sialic acids (9-O-Ac-Sias). It details the enzymatic machinery responsible for their biosynthesis and degradation, summarizes their quantitative occurrence in various biological systems, and presents detailed experimental protocols for their detection and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical glycan modification.

Discovery and Natural Occurrence

First described in the 1980s, 9-O-acetylated gangliosides have been increasingly recognized for their roles in health and disease.[4][5] This modification is not a rare curiosity but is widespread across different species and tissues, with its expression being tightly regulated during development and in response to cellular activation or transformation.[2]

2.1 Nervous System The expression of 9-O-acetylated gangliosides is particularly dynamic in the nervous system. These molecules are closely associated with regions of cell migration and axonal growth during development.[4]

  • Neuronal Development : In the developing rat nervous system, 9-O-acetyl GD3 has been implicated in glial-guided neuronal migration and neurite outgrowth.[6] Its expression is intense in the olfactory epithelium and migratory mass during embryonic development, suggesting a role in facilitating axonal outgrowth. Studies have also detected these gangliosides in embryonic chicken brain and mammalian cerebellar Purkinje cells.[4][6]

  • Axonal Regeneration : In adult rats, 9-O-acetylated gangliosides are found in neurons and glia involved in the axonal regeneration of the sciatic nerve.[4]

2.2 Immune System 9-O-acetylation plays a significant role in modulating immune responses by altering the recognition of sialic acid by Siglecs (sialic acid-binding immunoglobulin-like lectins).[2][7]

  • Lymphocyte Regulation : On murine CD4 T cells, 9-O-acetylation of sialomucins is a distinctive marker that is down-regulated upon activation.[2] In B cells, the presence of 9-O-acetylated sialic acids can block the binding of CD22 (Siglec-2) to its ligands, thereby modulating B-cell receptor activation and preventing undesirable cell interactions.[7][8]

2.3 Cancer The aberrant expression of 9-O-acetylated sialic acids is a hallmark of several malignancies, making them potential biomarkers and therapeutic targets.[5]

  • Melanoma : Early studies estimated that 10% of gangliosides in melanoma cells feature 9-O-acetylation.[5]

  • Leukemia : The surfaces of lymphoblasts in childhood acute lymphoblastic leukemia (ALL) show an enhanced expression of 9-O-acetylated sialoglycoconjugates.[9][10] This is often accompanied by high titers of circulating antibodies against these structures.[9][10]

  • Other Cancers : Elevated levels of 9-O-acetylated sialic acids have also been detected in basal cell carcinoma, breast cancer, and oral squamous cell carcinoma.[11]

2.4 Other Tissues and Pathogens

  • Mucins : Tissues rich in mucins, such as the bovine submandibular gland and human colon mucosa, show high concentrations of O-acetylated sialic acids.[3]

  • Respiratory Tissues : 9-O-acetylated and 7,9-di-O-acetylated sialic acids are widely displayed within the respiratory tissues of various mammals, including humans, with distinct patterns in the trachea and lungs.[12]

  • Pathogens : Some microorganisms, like Pseudomonas aeruginosa and Leishmania donovani, display 9-O-acetylated sialic acids on their surfaces, which may be a strategy to interact with host Siglecs and evade the immune response.[13]

Biosynthesis and Degradation

The level of 9-O-acetylation on cellular glycoconjugates is dynamically regulated by the coordinated action of a specific O-acetyltransferase and one or more O-acetylesterases.[14][15]

3.1 Biosynthesis: CASD1 O-Acetyltransferase The key enzyme responsible for the transfer of an acetyl group to sialic acids is the CAS1 Domain Sialic Acid O Acetyltransferase 1 (CASD1) .[16][17][18]

  • Mechanism : CASD1 is a multi-membrane spanning protein located in the Golgi apparatus.[15][19] It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of a sialic acid residue.[20] The enzyme shows a preference for CMP-activated sialic acid (CMP-Neu5Ac) as a substrate.[16][20] The catalytic mechanism proceeds through a ping-pong kinetic model, involving the formation of a covalent acetyl-enzyme intermediate on a critical serine residue (S94 in humans) within a Ser-His-Asp catalytic triad.[16] While the primary site of acetylation can be C7, from which the acetyl group can migrate to C9, CASD1 can also directly catalyze 9-O-acetylation.[20][21]

3.2 Degradation: Sialate-O-Acetylesterases (SIAEs) The removal of O-acetyl groups is catalyzed by sialate-O-acetylesterases (SIAEs), which are hydrolases that cleave the ester bond.[14][15] These enzymes are found in various cellular compartments, including lysosomes and the cell surface, as well as in some viruses (e.g., Influenza C virus).[3] The activity of SIAEs ensures that the expression of 9-O-acetylated sialic acids is reversible and can be rapidly modulated in response to cellular signals.

G cluster_casd1 CASD1 Catalytic Cycle (Golgi) acetyl_coa Acetyl-CoA acetyl_casd1 Acetyl-CASD1 (Covalent Intermediate) acetyl_coa->acetyl_casd1 Acetyl Transfer cmp_sia CMP-Sialic Acid cmp_sia->acetyl_casd1 Substrate Binding casd1 CASD1 (Sialate-O-Acetyltransferase) cmp_9oac_sia CMP-9-O-Acetyl-Sialic Acid acetyl_casd1->cmp_9oac_sia Acetyl Transfer coa CoA acetyl_casd1->coa sialyltransferase Sialyltransferase cmp_9oac_sia->sialyltransferase acetylated_glycan 9-O-Acetylated Sialoglycoconjugate sialyltransferase->acetylated_glycan glycan Acceptor Glycan (on Glycoprotein (B1211001)/Glycolipid) glycan->sialyltransferase siae SIAE (Sialate-O-Acetylesterase) acetylated_glycan->siae siae->glycan De-O-acetylation acetate Acetate siae->acetate

Biosynthesis and Degradation of 9-O-Ac-Sias.

Quantitative Distribution of 9-O-Acetylated Sialic Acids

The abundance of 9-O-acetylated sialic acids varies significantly depending on the cell type, developmental stage, and disease state. Quantitative analysis is crucial for understanding their biological relevance.

Biological ContextAnalyteMethodQuantitative FindingReference(s)
Cell Lines
Human/Canine Cell Lines (various)Total 9-O-Ac SiaHPLC-FLD1-2% of total cellular sialic acids.[7]
Human A549 Lung Carcinoma9-O-Ac Sia on secreted proteinsHPLC-FLD~2% of total sialic acid on secreted proteins.[7]
Cancer Tissues
Human Melanoma9-O-acetylated gangliosidesTLCEstimated as 10% of total gangliosides.
Childhood Acute Lymphoblastic Leukemia (ALL)Serum Antibodies (anti-9-OAcSGs)ELISA3.8-fold increase in patients vs. controls (102.8 vs. 27.17 µg/ml).
Normal Tissues
Guinea Pig Liver4-O-acetylated Sia (Neu4,5Ac₂)HPLC10% of total sialic acids.[12]

Experimental Protocols

The detection and quantification of 9-O-acetylated sialic acids require specialized analytical techniques due to the labile nature of the O-acetyl ester linkage.

5.1 HPLC Analysis with Fluorescence Detection

This is a widely used method for the sensitive quantification of different sialic acid species.[7] The protocol involves the release of sialic acids from glycoconjugates, derivatization with a fluorescent tag, and separation by reverse-phase HPLC.

Protocol:

  • Release of Sialic Acids:

    • Resuspend cell pellets or homogenized tissue in 2 M acetic acid.

    • Incubate the mixture at 80°C for 2-3 hours to hydrolyze glycosidic linkages and release sialic acids.[1][7]

    • Centrifuge to remove precipitated protein and lipids. Collect the supernatant.

  • Derivatization with DMB:

    • Prepare a fresh DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in 1.4 M acetic acid.

    • Add the DMB solution to the sialic acid-containing supernatant.

    • Incubate the reaction mixture in the dark at 50-60°C for 2-3 hours.[1] The DMB reagent reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.

  • HPLC Analysis:

    • Analyze the DMB-labeled sialic acids using a reverse-phase C18 column.[22]

    • Employ a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).[22]

    • Detect the derivatives using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[22]

    • Quantify peaks by comparing their area to a standard curve generated with known amounts of derivatized sialic acid standards (e.g., Neu5Ac, Neu5,9Ac₂).[23]

G sample Biological Sample (Cells or Tissue) hydrolysis Mild Acid Hydrolysis (2M Acetic Acid, 80°C, 2-3h) sample->hydrolysis centrifuge1 Centrifugation hydrolysis->centrifuge1 supernatant Collect Supernatant (Contains free Sialic Acids) centrifuge1->supernatant derivatization DMB Derivatization (50-60°C, 2-3h, dark) supernatant->derivatization hplc RP-HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection (Ex: 373nm, Em: 448nm) hplc->detection quant Quantification (vs. Standard Curve) detection->quant

Workflow for HPLC-FLD analysis of Sialic Acids.

5.2 Mass Spectrometry (MS) Analysis

MS provides detailed structural information, including mass and fragmentation patterns, and can distinguish between positional isomers when coupled with techniques like ion mobility-mass spectrometry (IM-MS).[1][24]

Protocol:

  • N-Glycan Release (for glycoproteins):

    • Denature the glycoprotein sample.

    • Treat with an enzyme such as PNGase F to release N-linked glycans.[1]

  • Purification:

    • Purify the released glycans using methods like solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) stationary phase.[1]

  • Derivatization (Optional but Recommended):

    • To stabilize the labile sialic acid residues and improve ionization efficiency, chemical derivatization of the carboxylic acid group can be performed.[1][25]

  • LC-IM-MS/MS Analysis:

    • Introduce the sample into the mass spectrometer, often via a nano-LC system.

    • The ion mobility cell separates ions based on their size, shape, and charge (collision cross-section, CCS), which can resolve isomeric structures.[24]

    • Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).

    • Analyze the fragmentation spectrum for characteristic neutral losses (e.g., loss of an acetyl group, 42.01 Da) and diagnostic fragment ions (e.g., B₁ ions) to identify the specific O-acetylation pattern.[1][24]

5.3 Immunological Detection Methods

These methods utilize specific binding proteins to detect 9-O-acetylated sialic acids on cells and in tissue sections.

Protocol (Flow Cytometry using CHE-Fc Probe):

  • Probe Preparation:

    • Use a recombinant probe consisting of the hemagglutinin-esterase (HE) from Influenza C virus fused to an Fc domain of human IgG (CHE-Fc).[14][26]

    • For binding studies, the esterase activity must be inactivated (e.g., using diisopropyl fluorophosphate) to prevent the probe from cleaving its own ligand.[14]

  • Cell Staining:

    • Prepare a single-cell suspension from blood, cultured cells, or dissociated tissue.

    • Incubate the cells with the CHE-Fc probe. The probe will bind specifically to cell-surface 9-O-acetylated sialic acids.

    • Wash the cells to remove unbound probe.

  • Secondary Staining:

    • Add a fluorescently-labeled secondary antibody that recognizes the human Fc domain (e.g., FITC-conjugated goat anti-human IgG).[26]

    • Incubate to allow the secondary antibody to bind to the CHE-Fc probe.

  • Analysis:

    • Wash the cells and resuspend in an appropriate buffer.

    • Analyze the cells on a flow cytometer, detecting the fluorescence signal from the secondary antibody to quantify the level of 9-O-acetylation on the cell surface.[26]

G cells Single-Cell Suspension probe_inc Incubate with CHE-Fc Probe cells->probe_inc wash1 Wash probe_inc->wash1 sec_ab_inc Incubate with Fluorophore- conjugated 2° Antibody wash1->sec_ab_inc wash2 Wash sec_ab_inc->wash2 flow Analyze by Flow Cytometry wash2->flow result Quantify Cell Surface 9-O-Acetylation flow->result

Workflow for Immunological Detection by Flow Cytometry.

Biological Significance and Signaling

9-O-acetylation of sialic acids is a key regulator of molecular recognition events, influencing everything from developmental processes to immune surveillance and pathogen tropism.

6.1 Modulation of Siglec Interactions A primary function of 9-O-acetylation is to modulate the binding of Siglecs. Many Siglecs, which are crucial regulators of the immune system, recognize unsubstituted sialic acids. The addition of a bulky acetyl group at the C9 position can sterically hinder this interaction.

  • Immune Inhibition : Siglecs like Siglec-9 on neutrophils and macrophages, and CD22 (Siglec-2) on B-cells, contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[13][27] When these receptors bind to sialic acids on opposing cells (or on the same cell surface), the ITIMs become phosphorylated and recruit phosphatases such as SHP-1. These phosphatases then dephosphorylate key signaling molecules, dampening cellular activation.[13]

  • Unmasking Activation : By adding a 9-O-acetyl group to sialic acid, cells can prevent engagement by inhibitory Siglecs. This "unmasking" of the cell can lower the threshold for immune activation. For example, 9-O-acetylation of B-cell ligands for CD22 blocks this inhibitory interaction, potentially facilitating B-cell receptor activation.[7][8]

G cluster_0 Scenario A: Unmodified Sialic Acid cluster_1 Scenario B: 9-O-Acetylated Sialic Acid ligand_A Sialic Acid Ligand (Unmodified) siglec_A Inhibitory Siglec (e.g., Siglec-9) ligand_A->siglec_A Binds itim_A ITIM Phosphorylation siglec_A->itim_A shp1_A SHP-1 Recruitment itim_A->shp1_A inhibition_A Inhibition of Cellular Activation shp1_A->inhibition_A Dephosphorylates downstream targets ligand_B 9-O-Acetyl Sialic Acid Ligand no_binding Binding Blocked ligand_B->no_binding siglec_B Inhibitory Siglec (e.g., Siglec-9) activation_B Cellular Activation Proceeds siglec_B->activation_B No Inhibition no_binding->siglec_B

Modulation of Siglec Signaling by 9-O-Acetylation.

6.2 Role in Apoptosis and Development

  • Anti-Apoptotic Effects : The ganglioside GD3 is known to be a pro-apoptotic molecule in many tumor cells. O-acetylation at the C9 position of GD3 can counteract these pro-apoptotic effects, contributing to tumor cell survival.[20]

  • Neuronal Migration : The expression of 9-O-acetylated gangliosides is crucial for cell migration in the developing nervous system. Antibodies that block these specific gangliosides can disrupt the migration of neuronal precursors, highlighting their role in establishing correct neural architecture.[4][28]

6.3 Viral Recognition The 9-O-acetylated sialic acid is the specific receptor determinant for Influenza C and D viruses.[7] The viral hemagglutinin-esterase-fusion (HEF) protein first binds to Neu5,9Ac₂ to initiate infection. Subsequently, its intrinsic esterase activity cleaves the 9-O-acetyl group, facilitating viral release from receptors and preventing self-aggregation.[7]

Conclusion and Future Perspectives

9-O-acetylation of sialic acids is a widespread and functionally critical modification of the cellular glycome. Its regulated expression in development, the immune system, and its aberrant presentation in diseases like cancer underscore its importance. The discovery of CASD1 as the key sialate-O-acetyltransferase has provided a molecular tool to probe the functions of this modification more deeply.

For researchers and drug developers, 9-O-acetylated sialoglycans and the enzymes that regulate them represent a promising class of targets. The development of specific inhibitors for CASD1 or SIAEs could offer novel therapeutic strategies for cancer and inflammatory diseases. Furthermore, the distinct expression patterns of 9-O-acetylated structures on cancer cells may be exploited for targeted drug delivery or for the development of novel immunotherapies. Continued research, aided by the advanced analytical protocols detailed here, will be essential to fully unravel the complex roles of this versatile sialic acid modification in health and disease.

References

Foundational

An In-depth Technical Guide to the Structure and Conformation of N-Acetyl-9-O-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a crucial O-acetylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in huma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a crucial O-acetylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. This modification, where an acetyl group is added to the C9 position of the glycerol-like side chain, plays a significant role in a variety of biological processes, ranging from viral recognition to immune modulation and cancer progression.[1][2] This technical guide provides a comprehensive overview of the structure and conformation of Neu5,9Ac₂, including available spectroscopic data, synthesis protocols, and its biosynthesis pathway.

Chemical Structure and Physical Properties

N-Acetyl-9-O-acetylneuraminic acid is a nine-carbon sugar with the chemical formula C₁₃H₂₁NO₁₀ and a molecular weight of 351.31 g/mol .[3] The addition of the O-acetyl group at the C9 position is a key modification that can alter the binding properties of the sialic acid to various proteins, such as lectins and viral hemagglutinins.[4]

Below is a diagram illustrating the chemical structure of N-Acetyl-9-O-acetylneuraminic acid, highlighting its key functional groups.

structure cluster_Neu5Ac N-Acetyl-9-O-acetylneuraminic Acid (Neu5,9Ac₂) C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 OH_C2 OH C2->OH_C2 C4 C4 C3->C4 C5 C5 C4->C5 OH_C4 OH C4->OH_C4 C6 C6 C5->C6 NHAc NHAc C5->NHAc O_ring O C6->O_ring C7 C7 C6->C7 O_ring->C2 C8 C8 C7->C8 OH_C7 OH C7->OH_C7 C9 C9 C8->C9 OH_C8 OH C8->OH_C8 OAc_C9 OAc C9->OAc_C9

Caption: Chemical structure of N-Acetyl-9-O-acetylneuraminic acid.

Structural and Conformational Data

A crystal structure for isolated N-Acetyl-9-O-acetylneuraminic acid is not publicly available. Therefore, detailed quantitative data on bond lengths and angles cannot be provided. However, conformational analysis has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, particularly for Neu5,9Ac₂ as a component of larger glycoconjugates like the GM3 ganglioside.[1]

These studies have indicated that 9-O-acetylation does not induce significant conformational changes in the glycosidic dihedral angles or the secondary structure of the parent molecule.[1] The structural differences are primarily confined to the glycerol (B35011) side chain of the sialic acid.[1]

NMR Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for the structural elucidation of O-acetylated sialic acids. The acetylation at the C9 position can be confirmed by the appearance of a singlet for the O-acetyl protons and a downfield shift of the C9 proton signals.[5]

ProtonChemical Shift (ppm) of Neu5Ac in D₂OChemical Shift (ppm) of Neu5,9Ac₂ in D₂O
H-93.46 and 3.683.95 and 4.26
9-O-Acetyl-~2.00

Data sourced from Clarke et al. (2022).[5]

Experimental Protocols

Synthesis of N-Acetyl-9-O-acetylneuraminic Acid

A one-step synthesis of Neu5,9Ac₂ has been reported with a 68% yield.[5]

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Trimethyl orthoacetate

  • p-Toluene sulfonic acid (p-TsOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ion-exchange chromatography resin

Procedure:

  • Dissolve N-acetylneuraminic acid in DMSO containing a catalytic amount of p-TsOH.

  • Add trimethyl orthoacetate to the solution.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Purify the product using ion-exchange chromatography to yield N-Acetyl-9-O-acetylneuraminic acid.[5]

NMR Spectroscopy for Structural Confirmation

The following provides a general protocol for the NMR analysis of Neu5,9Ac₂.

Sample Preparation:

  • Dissolve a sufficient amount of the synthesized Neu5,9Ac₂ in deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: To identify the chemical shifts of the protons, particularly the downfield shifted H-9 protons and the singlet of the 9-O-acetyl group.[5]

    • 2D Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and confirm assignments.

    • 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To determine through-space proximity of protons, which provides information about the conformation of the molecule.[6]

Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

  • Compare the obtained spectra with literature data for Neu5Ac and its acetylated derivatives to confirm the structure.[5]

The following diagram illustrates a typical experimental workflow for the characterization of Neu5,9Ac₂.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis One-step synthesis of Neu5,9Ac₂ purification Ion-exchange chromatography synthesis->purification nmr NMR Spectroscopy (¹H, COSY, HSQC, NOESY) purification->nmr ms Mass Spectrometry (for molecular weight confirmation) purification->ms interpretation Confirmation of structure and conformation nmr->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and characterization of Neu5,9Ac₂.

Biosynthesis and Biological Significance

The O-acetylation of sialic acids, including the formation of Neu5,9Ac₂, occurs in the Golgi apparatus.[7] This process is catalyzed by sialic acid O-acetyltransferases (SOATs), which transfer an acetyl group from acetyl-CoA to the sialic acid residue of a glycoconjugate.[7] The reverse reaction, de-O-acetylation, is carried out by sialic acid O-acetylesterases (SIAEs).[7]

biosynthesis acetyl_coa Acetyl-CoA soat Sialic Acid O-Acetyltransferase (SOAT) acetyl_coa->soat sialoglycan Sialoglycan (with Neu5Ac) sialoglycan->soat acetylated_sialoglycan 9-O-acetylated Sialoglycan (with Neu5,9Ac₂) soat->acetylated_sialoglycan Acetylation siae Sialic Acid O-Acetylesterase (SIAE) acetylated_sialoglycan->siae siae->sialoglycan De-acetylation acetate Acetate siae->acetate

Caption: Biosynthesis and degradation of 9-O-acetylated sialic acids.

The presence of the 9-O-acetyl group on sialic acids can have profound biological consequences:

  • Viral Recognition: Neu5,9Ac₂ serves as a receptor for certain viruses, such as influenza C and D viruses.[4][8]

  • Immune Regulation: O-acetylation of sialic acids can modulate the interactions with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important regulators of the immune system.

  • Cancer: Aberrant O-acetylation of sialic acids on cancer cells has been linked to tumor progression and metastasis.[1] For instance, the main acetylated form of sialic acid in breast cancer gangliosides is Neu5,9Ac₂.[2]

Due to the lack of specific, publicly available data, a detailed signaling pathway directly involving N-Acetyl-9-O-acetylneuraminic acid cannot be depicted. Its role is primarily understood in the context of altering molecular recognition at the cell surface.

References

Exploratory

The intricate Pathway of N-Acetyl-9-O-acetylneuraminic Acid Biosynthesis in Mammals: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the mammalian biosynthetic pathway for N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2), a modified sialic acid with significant implications...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mammalian biosynthetic pathway for N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2), a modified sialic acid with significant implications in cell biology and disease. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic processes, cellular localization, and regulatory aspects of Neu5,9Ac2 synthesis. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the involved pathways to facilitate a deeper understanding of this critical biological modification.

Introduction to Sialic Acid O-Acetylation

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1] These terminal modifications play crucial roles in a myriad of biological processes, including cell-cell recognition, host-pathogen interactions, and the regulation of immune responses.[2][3]

One of the most common modifications to sialic acids is O-acetylation, which most frequently occurs at the C-9 position, resulting in the formation of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). This modification can also occur at the C-7 and C-8 positions, with the acetyl group capable of migrating between these positions.[1] The addition of this O-acetyl group can significantly alter the biological properties of the parent sialic acid molecule, masking or creating new recognition sites for protein binding.[2][3] Consequently, 9-O-acetylation has been implicated in various physiological and pathological processes, including the modulation of apoptosis in tumor cells and the survival of cancer cells.[1] Understanding the biosynthesis of Neu5,9Ac2 is therefore of paramount importance for developing novel therapeutic strategies targeting diseases where this modification is prevalent.

The Core Biosynthetic Pathway of Neu5,9Ac2

The biosynthesis of Neu5,9Ac2 is a multi-step process that begins with the synthesis of the precursor N-acetylneuraminic acid (Neu5Ac) and culminates in its O-acetylation within the Golgi apparatus.

Synthesis of the Precursor, CMP-Neu5Ac

The journey to Neu5,9Ac2 begins in the cytoplasm with the synthesis of Neu5Ac from UDP-N-acetylglucosamine (UDP-GlcNAc). The key steps are as follows:

  • Epimerization: UDP-GlcNAc is converted to N-acetyl-D-mannosamine (ManNAc).

  • Phosphorylation and Condensation: ManNAc is phosphorylated and then condensed with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate.

  • Dephosphorylation: Neu5Ac-9-phosphate is dephosphorylated to yield free Neu5Ac in the cytoplasm.

This newly synthesized Neu5Ac is then transported into the nucleus, where it is activated by CMP-sialic acid synthetase (CMAS) to form cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). This activated sugar donor is subsequently exported from the nucleus and transported into the lumen of the Golgi apparatus.

The Key O-Acetylation Step in the Golgi

The final and defining step in Neu5,9Ac2 biosynthesis occurs within the medial and trans-cisternae of the Golgi apparatus.[2][3] The enzyme responsible for this critical modification is the CAS1 domain-containing protein 1 (CASD1) , also known as sialate O-acetyltransferase (SOAT).[4][5]

CASD1 catalyzes the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA) , to the 9-hydroxyl group of the sialic acid residue of CMP-Neu5Ac.[1][4] While CASD1 can utilize free Neu5Ac as a substrate in vitro, its preferred substrate is CMP-activated sialic acid (CMP-Neu5Ac).[1][4] This reaction leads to the formation of CMP-N-Acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac2).[4]

It has been observed that the initial site of O-acetylation can be the C-7 position, from which the acetyl group can then migrate to the C-9 position.[1]

Transfer to Glycoconjugates

Once synthesized, CMP-Neu5,9Ac2 serves as a donor substrate for various sialyltransferases within the Golgi. These enzymes transfer the Neu5,9Ac2 moiety to the terminal positions of N-glycans, O-glycans, and glycolipids, such as gangliosides (e.g., the conversion of GD3 to 9-O-acetyl-GD3).[2][4] This final transfer step completes the biosynthesis of 9-O-acetylated sialoglycans, which are then transported to the cell surface or secreted.

Biosynthesis_of_Neu5_9Ac2 UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE Neu5Ac Neu5Ac ManNAc->Neu5Ac Multi-step Activation Activation Neu5Ac->Activation CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5_9Ac2 CMP-Neu5,9Ac2 CMP_Neu5Ac->CMP_Neu5_9Ac2 CASD1 Acetyl_CoA Acetyl-CoA Acetyl_CoA->CMP_Neu5_9Ac2 O_Ac_Sialoglycan 9-O-Acetylated Sialoglycans CMP_Neu5_9Ac2->O_Ac_Sialoglycan Sialyltransferases Activation->CMP_Neu5Ac CMAS Experimental_Workflow_CASD1_KO Design 1. Design gRNA for CASD1 Transfect 2. Transfect Cells with CRISPR/Cas9 Plasmids Design->Transfect Sort 3. Select Transfected Cells (FACS) Transfect->Sort Clone 4. Single-Cell Cloning Sort->Clone Expand 5. Expand Clonal Populations Clone->Expand Validate 6. Validate Knockout Expand->Validate Genomic Genomic DNA Analysis (PCR & Sequencing) Validate->Genomic Confirm Mutation Protein Protein Analysis (Western Blot) Validate->Protein Confirm Protein Loss Functional Functional Analysis (DMB-HPLC) Validate->Functional Confirm Functional Loss

References

Foundational

Role of N-Acetyl-9-O-acetylneuraminic acid in cell-cell recognition

An In-depth Technical Guide on the Role of N-Acetyl-9-O-acetylneuraminic Acid in Cell-Cell Recognition Audience: Researchers, scientists, and drug development professionals. Abstract Sialic acids, terminally located on t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Acetyl-9-O-acetylneuraminic Acid in Cell-Cell Recognition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sialic acids, terminally located on the glycan chains of glycoproteins and glycolipids, are pivotal in a myriad of biological processes. Among the more than 50 known modifications of sialic acid, O-acetylation at the C9 position, forming N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂), is a critically important but historically understudied modification.[1][2][3] This modification plays a significant role in mediating or modulating cell-cell recognition events, thereby influencing immune responses, neurodevelopment, and cancer progression.[4][5] The addition of this single acetyl group can dramatically alter the binding specificity of host lectins, such as Siglecs, and can determine the tropism of various pathogens.[1][6] This technical guide provides a comprehensive overview of the biosynthesis of Neu5,9Ac₂, its multifaceted roles in molecular and cellular interactions, and its implications in health and disease. Furthermore, it details key experimental protocols for the detection and characterization of this important modification, aiming to equip researchers with the foundational knowledge required for further investigation in this burgeoning field.

Biosynthesis and Regulation of 9-O-Acetylation

The expression of 9-O-acetylated sialic acids is a highly regulated process occurring within the Golgi apparatus.[5][7] This modification is not template-driven but depends on the coordinated action of specific enzymes and the availability of the acetyl donor, acetyl-coenzyme A (Acetyl-CoA).[3][6]

Enzymatic Pathway

The primary enzyme responsible for the O-acetylation of sialic acids in mammals is CAS1 domain-containing protein 1 (CASD1) , which functions as a sialate O-acetyltransferase.[5][8][9] The process begins with the transfer of an acetyl group from Acetyl-CoA to the C7 hydroxyl group of a sialic acid residue.[5][6][8] This 7-O-acetylated intermediate is unstable under physiological conditions and the acetyl group spontaneously or via a putative migrase enzyme, migrates to the more stable C9 position, yielding Neu5,9Ac₂.[1][5][6][8] This process can be iterative, leading to di- or tri-O-acetylated forms.[6][8]

The removal of these acetyl groups is catalyzed by sialate-O-acetylesterases (SIAEs) , which reverse the modification and restore the unmodified sialic acid.[4][6] The dynamic interplay between CASD1 and SIAEs dictates the cellular and tissue-specific expression patterns of 9-O-acetylated sialoglycans.[3][6]

Biosynthesis_of_9_O_Ac_Neu5Ac cluster_golgi Golgi Lumen cluster_inputs Neu5Ac Neu5Ac (on Glycan) Neu5_7Ac Neu5,7Ac₂ Neu5Ac->Neu5_7Ac CASD1 (O-acetyltransferase) Neu5_9Ac Neu5,9Ac₂ (9-O-acetylated Sialic Acid) Neu5_7Ac->Neu5_9Ac Spontaneous Migration Neu5_9Ac->Neu5Ac SIAE (O-acetylesterase) AcetylCoA Acetyl-CoA AcetylCoA->Neu5Ac Donor

Biosynthesis and turnover of 9-O-acetylated sialic acid.

Role in Modulating Molecular Interactions and Cell Recognition

The addition of a bulky, hydrophobic acetyl group at the C9 position significantly alters the chemical properties of the sialic acid terminal sugar. This modification serves as a critical recognition determinant in various biological contexts, primarily by masking or creating new binding epitopes for glycan-binding proteins (lectins).[10][11]

Interaction with Siglecs

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed predominantly on immune cells that recognize sialic acids and regulate immune responses.[12][13] 9-O-acetylation can profoundly impact Siglec binding.

A well-studied example is the interaction with CD22 (Siglec-2) , an inhibitory co-receptor on B lymphocytes. CD22 typically binds to α2,6-linked sialic acids on neighboring glycoproteins in cis, maintaining a state of quiescence. The presence of a 9-O-acetyl group on these sialic acids can block or reduce this interaction.[6] This "unmasking" of CD22 lowers the threshold for B-cell activation upon antigen encounter via the B-cell receptor (BCR), thereby modulating the adaptive immune response.[6]

9-O-acetylation blocks CD22 binding, lowering the B-cell activation threshold.
Interaction with Pathogens

The expression of Neu5,9Ac₂ on host cells can have a dual role in interactions with pathogens, acting as either a receptor for entry or an inhibitor of attachment.[1]

  • Receptor for Pathogens: Influenza C and D viruses, as well as bovine coronaviruses (BCV), have evolved to specifically recognize 9-O-acetylated sialic acid as their primary receptor for cell entry.[11][14][15][16] Their hemagglutinin-esterase (HE) proteins contain a binding pocket that accommodates the 9-O-acetyl group.[11][16]

  • Inhibitor of Pathogens: In contrast, the attachment of common human influenza A and B viruses, which recognize unmodified sialic acids, is inhibited by 9-O-acetylation.[1] This modification effectively masks the receptor, rendering the cell resistant to infection by these strains.

This differential recognition highlights the role of sialic acid modifications in defining viral tropism and host range.[17]

Roles in Physiology and Disease

The regulated expression of Neu5,9Ac₂ is crucial for various physiological processes, and its dysregulation is implicated in several diseases, most notably cancer.

Neurodevelopment and Regeneration

During embryonic development, 9-O-acetylated gangliosides are transiently expressed in regions of the nervous system characterized by significant cell migration and axonal growth, such as the developing cerebellum and olfactory bulb.[4][18] Studies have shown that these modified gangliosides are involved in the extension of neuronal growth cones and are re-expressed during peripheral nerve regeneration in adults, suggesting a role in guiding axonal regrowth after injury.[4][19][20]

Cancer Biology

A significant increase in the expression of 9-O-acetylated sialoglycans, particularly the ganglioside 9-O-Ac-GD3, is a hallmark of several cancers, including acute lymphoblastic leukemia (ALL), melanoma, and breast cancer.[21][22][23] In healthy tissues, this modification is rare, making it a tumor-associated carbohydrate antigen.

In cancer cells, 9-O-acetylation plays a pro-survival role. For instance, the ganglioside GD3 is a known pro-apoptotic molecule. The O-acetylation of GD3 to 9-O-Ac-GD3 neutralizes its ability to induce apoptosis, thereby protecting cancer cells from cell death.[1][21] This modification has been strongly linked to the development of resistance to chemotherapy in ALL.[21] The essential role of Neu5,9Ac₂ in the survival of these cancer cells suggests that targeting the enzymes responsible for its synthesis (CASD1) or its removal could be a viable therapeutic strategy.[21]

Quantitative Data Summary

Quantitative analysis is essential for understanding the prevalence and significance of 9-O-acetylation. The data below, compiled from various studies, illustrates the expression levels in different biological contexts.

Biological Sample/ContextAnalyteQuantitative ValueSignificanceReference
Human Nasal MucinNeu5,9Ac₂~20% of total sialic acidsHigh prevalence in the respiratory tract may influence influenza virus tropism.[1]
Cryptococcus neoformansTotal Sialic Acids~3 x 10⁶ residues per cellHigh density of surface sialic acids, including 9-O-acetylated forms, contributes to immune evasion.[24]
Drug-Resistant ALL Cells9-O-acetylated Neu5AcStrong induction compared to sensitive cellsCorrelates with chemotherapy resistance and cell survival.[21]

Key Experimental Protocols

The study of 9-O-acetylated sialic acids requires specialized methods due to the labile nature of the O-acetyl ester linkage, which is susceptible to loss under alkaline or high-temperature conditions.[25][26]

Protocol: Release and Analysis of O-Acetylated Sialic Acids by HPLC

This protocol outlines the standard procedure for releasing, derivatizing, and quantifying O-acetylated sialic acids from glycoproteins.[25]

Workflow Diagram:

HPLC_Workflow start Glycoprotein (B1211001) Sample hydrolysis 1. Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) start->hydrolysis drying 2. Vacuum Centrifugation (Drying) hydrolysis->drying derivatization 3. DMB Labeling (50°C, 3h, in dark) drying->derivatization hplc 4. RP-HPLC Analysis (Fluorescence Detection) derivatization->hplc quant 5. Quantitation (Comparison to standards) hplc->quant end O-Ac-Sia Profile quant->end

Workflow for the analysis of O-acetylated sialic acids.

Step-by-Step Methodology:

  • Mild Acid Hydrolysis:

    • Prepare 50-200 µg of purified glycoprotein in high-purity water.

    • Add an equal volume of 4M acetic acid to achieve a final concentration of 2M.

    • Incubate the sample in a tightly sealed vial at 80°C for 2 hours to release sialic acids while preserving O-acetyl groups.[25]

    • Cool the sample to room temperature and dry completely using a centrifugal vacuum evaporator.[25]

  • DMB Derivatization:

    • Prepare a fresh labeling solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reagent is light-sensitive and should be handled accordingly.[25]

    • Reconstitute the dried sialic acid sample in the DMB labeling solution.

    • Incubate the mixture at 50°C for 3 hours in the dark to form a fluorescent derivative.[25]

    • Stop the reaction by adding a large volume of high-purity water.[25]

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Elute the sialic acid derivatives using an appropriate gradient (e.g., acetonitrile/methanol/water).

    • Detect the derivatives using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).

    • Identify and quantify peaks by comparing their retention times and peak areas to those of known Neu5Ac and Neu5,9Ac₂ standards.

Protocol: Detection of Cell-Surface 9-O-Acetylation using Flow Cytometry

This method uses a recombinant probe derived from the Influenza C virus hemagglutinin-esterase (CHE) to specifically detect 9-O-acetylated sialic acids on live cells.[11][27][28]

  • Probe Preparation:

    • Use a recombinant soluble chimeric protein consisting of the Influenza C HE domain fused to a human IgG₁ Fc region (CHE-Fc).[11]

    • To create a specific binding probe, irreversibly inactivate the esterase activity using diisopropylfluorophosphate (DFP). This probe is designated CHE-FcD.[11][27] The active (CHE-Fc) and inactive (CHE-FcD) forms can be used as controls for each other.[27]

  • Cell Staining:

    • Harvest cells (e.g., lymphocytes) and wash with a cold buffer (e.g., PBS with 1% BSA).

    • Resuspend approximately 1x10⁶ cells in 100 µL of buffer.

    • Add the CHE-FcD probe at a predetermined optimal concentration and incubate on ice for 30-60 minutes.

    • Wash the cells twice with cold buffer to remove unbound probe.

  • Secondary Staining and Analysis:

    • Resuspend the cells in 100 µL of buffer containing a fluorescently-labeled secondary antibody that recognizes the Fc portion of the probe (e.g., FITC-conjugated anti-human IgG).

    • (Optional) Co-stain with antibodies against other cell surface markers (e.g., PE-conjugated anti-CD4) to identify specific cell populations.

    • Incubate on ice in the dark for 30 minutes.

    • Wash the cells twice with cold buffer.

    • Resuspend the final cell pellet in buffer for analysis on a flow cytometer.

Methods for Analyzing Glycan-Protein Interactions

Studying the interaction between 9-O-acetylated glycans and their binding partners is crucial for understanding their function.

  • Glycan Microarrays: This high-throughput technique allows for the screening of a protein's binding specificity against a large library of different glycans, including those with and without 9-O-acetylation.[29][30][31] A fluorescently labeled protein of interest is incubated on a slide where hundreds of different glycan structures are immobilized. The resulting fluorescence pattern reveals the protein's binding preferences.[31]

  • Surface Plasmon Resonance (SPR): SPR provides quantitative kinetic data (association rate kₐ, dissociation rate kₑ) and affinity data (dissociation constant Kₑ) for the interaction.[32] In a typical experiment, a glycan-binding protein (e.g., a Siglec) is immobilized on a sensor chip. Solutions containing various concentrations of a specific glycan (e.g., a 9-O-acetylated sialoside) are flowed over the chip, and the binding interaction is measured in real-time.[32]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).[32]

Conclusion and Future Directions

N-Acetyl-9-O-acetylneuraminic acid is a key regulator of cell-cell recognition, with profound implications for immunology, neurobiology, and oncology. Its ability to modulate the binding of endogenous lectins and exogenous pathogens places it at a critical nexus of cellular communication. While the identification of CASD1 as the responsible O-acetyltransferase has been a major breakthrough, many questions remain.

Future research should focus on the identification of the full suite of sialate O-acetyltransferases and esterases to understand the fine-tuning of this modification. Elucidating the signaling pathways downstream of Neu5,9Ac₂-mediated recognition events will be crucial. From a therapeutic standpoint, the development of specific inhibitors for CASD1 presents a promising avenue for treating cancers like ALL that are dependent on 9-O-acetylation for survival and drug resistance. The continued development of analytical tools and specific molecular probes will be essential to fully unravel the complexities of the "sialo-code" and its O-acetylated dialect.

References

Exploratory

N-Acetyl-9-O-acetylneuraminic Acid: A Comprehensive Technical Guide to its Role as the Influenza C Virus Receptor

For Researchers, Scientists, and Drug Development Professionals Abstract Influenza C virus, a member of the Orthomyxoviridae family, distinguishes itself from its influenza A and B counterparts through its unique recepto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza C virus, a member of the Orthomyxoviridae family, distinguishes itself from its influenza A and B counterparts through its unique receptor specificity. While influenza A and B viruses primarily recognize N-acetylneuraminic acid (Neu5Ac), influenza C virus utilizes a modified form, N-acetyl-9-O-acetylneuraminic acid (9-O-Ac-Sia), as its primary receptor determinant for attachment to host cells.[1][2] This interaction is mediated by the viral Hemagglutinin-Esterase-Fusion (HEF) glycoprotein, a multifunctional protein that combines receptor binding, receptor-destroying (esterase), and membrane fusion activities.[3][4] This in-depth technical guide provides a comprehensive overview of the pivotal role of 9-O-Ac-Sia in influenza C virus infection, detailing the molecular interactions, quantitative binding data, and key experimental protocols for studying this virus-receptor interplay. This information is critical for researchers in virology and glycobiology, as well as for professionals engaged in the development of novel antiviral therapeutics targeting influenza C virus.

Introduction: The Hemagglutinin-Esterase-Fusion (HEF) Protein and its Unique Receptor

Unlike influenza A and B viruses, which possess two separate surface glycoproteins—hemagglutinin (HA) for receptor binding and neuraminidase (NA) for receptor cleavage—influenza C virus employs a single glycoprotein, the Hemagglutinin-Esterase-Fusion (HEF) protein, to perform all three functions.[3][4] The HEF protein is a trimer, with each monomer consisting of three distinct domains: a receptor-binding domain, an esterase domain, and a membrane fusion domain.

The receptor for influenza C virus is N-acetyl-9-O-acetylneuraminic acid (9-O-Ac-Sia), a derivative of sialic acid with an O-acetyl group at the C-9 position.[1][2][5] This specific modification is the primary determinant for high-affinity binding of the influenza C virus to host cells.[5] The HEF protein's receptor-binding pocket has evolved to specifically accommodate this 9-O-acetyl group, providing a molecular basis for the virus's distinct host and cell tropism.[1]

The dual functionality of the HEF protein is a hallmark of influenza C virus. After binding to 9-O-Ac-Sia, the virus is internalized into the host cell. The acidic environment of the endosome triggers a conformational change in the HEF protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Subsequently, the esterase activity of HEF comes into play. This enzymatic function removes the 9-O-acetyl group from sialic acid residues on the host cell surface and on progeny virions.[4] This receptor-destroying activity is crucial for the release of new virus particles from the infected cell and for preventing viral self-aggregation.

Quantitative Analysis of HEF Binding to 9-O-Acetylated Sialic Acid Analogs

Sialic Acid AnalogInhibition Constant (Ki)Reference
9-acetamido-N-acetylneuraminic acid α-methyl glycoside2 mM[Rosenthal et al., 1998]
9-acetamido-N-acetylneuraminic acid α-thiomethylmercury glycoside4 mM[Rosenthal et al., 1998]

Note: The provided Ki values are for synthetic analogs and serve as a proxy for the binding affinity to the natural receptor.

Molecular Interactions and Structural Insights

The crystal structure of the influenza C virus HEF protein, both in its apo form and in complex with receptor analogs, has provided detailed insights into the molecular basis of receptor recognition. The receptor-binding site is located in a globular domain at the distal end of the HEF monomer.

The 9-O-acetyl group of the sialic acid fits into a specific hydrophobic pocket within the binding site. Key amino acid residues, including tyrosine, tryptophan, and proline, form van der Waals interactions with the acetyl group, contributing significantly to the binding affinity and specificity. The carboxyl group of the sialic acid forms salt bridges with positively charged amino acid residues, further stabilizing the interaction.

Molecular_Interaction Influenza C HEF Binding to 9-O-Ac-Sia cluster_HEF HEF Receptor Binding Domain cluster_Sialic_Acid 9-O-Ac-Sialic Acid Hydrophobic_Pocket Hydrophobic Pocket (Tyr, Trp, Pro) Charged_Residues Positively Charged Residues (Arg, Lys) 9-O-Acetyl_Group 9-O-Acetyl Group 9-O-Acetyl_Group->Hydrophobic_Pocket van der Waals Interactions Carboxyl_Group Carboxyl Group Carboxyl_Group->Charged_Residues Salt Bridges

Caption: Molecular interactions between the influenza C HEF protein and 9-O-Ac-Sia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between influenza C virus and its receptor.

Hemagglutination Inhibition (HI) Assay

The HI assay is a classical method to quantify the ability of antibodies or other substances to inhibit the agglutination of red blood cells (RBCs) by a virus. In the context of receptor binding, this assay can be adapted to measure the inhibition of hemagglutination by soluble receptor analogs.

Materials:

  • Influenza C virus stock of known hemagglutination (HA) titer.

  • Chicken or turkey red blood cells (RBCs), washed and resuspended to 0.5% (v/v) in phosphate-buffered saline (PBS).

  • Phosphate-buffered saline (PBS), pH 7.2.

  • 96-well V-bottom microtiter plates.

  • Serial dilutions of N-acetyl-9-O-acetylneuraminic acid or other inhibitors.

Procedure:

  • Virus Titration (HA Assay):

    • Add 50 µL of PBS to wells 2-12 of a 96-well plate.

    • Add 100 µL of virus stock to well 1.

    • Perform serial two-fold dilutions of the virus by transferring 50 µL from well to well, discarding the final 50 µL from well 12.

    • Add 50 µL of 0.5% RBCs to all wells.

    • Incubate at 4°C for 30-60 minutes.

    • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

  • Hemagglutination Inhibition (HI) Assay:

    • Add 25 µL of PBS to all wells of a 96-well plate.

    • Add 25 µL of the inhibitor solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 25 µL of influenza C virus, diluted to contain 4 HA units, to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the virus.

    • Add 50 µL of 0.5% RBCs to all wells.

    • Incubate at 4°C for 30-60 minutes.

    • The HI titer is the reciprocal of the highest dilution of the inhibitor that completely prevents hemagglutination.

HI_Assay_Workflow Hemagglutination Inhibition Assay Workflow Start Start Dilute_Inhibitor Serially Dilute Inhibitor Start->Dilute_Inhibitor Add_Virus Add Influenza C Virus (4 HA units) Dilute_Inhibitor->Add_Virus Incubate_1 Incubate (Room Temp, 30 min) Add_Virus->Incubate_1 Add_RBCs Add Red Blood Cells Incubate_1->Add_RBCs Incubate_2 Incubate (4°C, 30-60 min) Add_RBCs->Incubate_2 Read_Results Read Results (Observe Hemagglutination) Incubate_2->Read_Results End End Read_Results->End

Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.

Solid-Phase Binding Assay

This assay measures the direct binding of the virus or recombinant HEF protein to immobilized receptor molecules.

Materials:

  • High-binding 96-well microtiter plates.

  • Purified N-acetyl-9-O-acetylneuraminic acid-containing glycoconjugates (e.g., bovine submandibular mucin) or synthetic glycans.

  • Purified influenza C virus or recombinant HEF protein.

  • Primary antibody specific for a viral protein (e.g., anti-HEF).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

  • Substrate for the enzyme (e.g., TMB).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the 9-O-Ac-Sia-containing glycoconjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Binding:

    • Wash the plate.

    • Add serial dilutions of influenza C virus or recombinant HEF protein to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add the primary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate.

    • Add the enzyme substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Solid_Phase_Assay_Workflow Solid-Phase Binding Assay Workflow Start Start Coat_Plate Coat Plate with 9-O-Ac-Sia Glycoconjugate Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Bind_Virus Bind Influenza C Virus or Recombinant HEF Block->Bind_Virus Add_Primary_Ab Add Primary Antibody Bind_Virus->Add_Primary_Ab Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add Substrate & Develop Color Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Solid-Phase Binding Assay.

Receptor-Destroying Enzyme (Esterase) Activity Assay

This assay quantifies the ability of the influenza C virus HEF protein to remove the 9-O-acetyl group from sialic acid.

Materials:

  • Purified influenza C virus or recombinant HEF protein.

  • Substrate: N-acetyl-9-O-acetylneuraminic acid.

  • A method to quantify the product (N-acetylneuraminic acid) or the remaining substrate, such as High-Performance Liquid Chromatography (HPLC).

  • Reaction buffer (e.g., phosphate (B84403) or Tris buffer at optimal pH).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the substrate (9-O-Ac-Sia) in the reaction buffer.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of influenza C virus or recombinant HEF protein.

    • Incubate for a defined period.

  • Reaction Termination:

    • Stop the reaction, for example, by heat inactivation or by adding a chemical inhibitor.

  • Quantification:

    • Analyze the reaction mixture using a suitable method (e.g., HPLC) to separate and quantify the substrate (9-O-Ac-Sia) and the product (Neu5Ac).

  • Calculation:

    • Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.

Conclusion and Future Directions

The specific recognition of N-acetyl-9-O-acetylneuraminic acid by the influenza C virus HEF protein is a fundamental aspect of its biology and pathogenesis. This unique virus-receptor interaction distinguishes it from other influenza viruses and presents a specific target for the development of antiviral drugs. A thorough understanding of the molecular details of this interaction, supported by quantitative binding data and robust experimental assays, is essential for advancing our knowledge and developing effective countermeasures.

Future research should focus on obtaining precise binding affinity data (Kd) for the interaction between HEF and its natural receptor. Further elucidation of the structural basis for the dual hemagglutinin and esterase functions of the HEF protein will also be critical. Moreover, exploring the diversity of O-acetylated sialic acids in different host tissues and their role in influenza C virus tropism and pathogenesis will provide a more complete picture of this intricate host-pathogen relationship. These endeavors will undoubtedly pave the way for the design of novel and potent inhibitors of influenza C virus, contributing to improved public health preparedness.

References

Foundational

The Role of N-Acetyl-9-O-acetylneuraminic Acid in Coronaviral Entry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The entry of coronaviruses into host cells is a multifaceted process initiated by the interaction of the viral spike (S) protein with cell...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The entry of coronaviruses into host cells is a multifaceted process initiated by the interaction of the viral spike (S) protein with cellular receptors. While proteinaceous receptors like angiotensin-converting enzyme 2 (ACE2) are well-documented for viruses such as SARS-CoV-2, a growing body of evidence highlights the critical role of sialoglycans as attachment factors or primary receptors for a distinct subset of coronaviruses. This technical guide provides an in-depth examination of the function of a specific modified sialic acid, N-acetyl-9-O-acetylneuraminic acid (9-O-Ac-Sia), in mediating coronaviral entry. We will explore the molecular mechanisms of interaction, present quantitative binding data, detail key experimental protocols, and discuss the implications for the development of novel antiviral therapeutics.

Introduction: Sialic Acids as Viral Gateways

Coronaviruses, a diverse family of enveloped RNA viruses, are characterized by the large glycoprotein (B1211001) spikes on their surface, which mediate host cell attachment and membrane fusion. The S protein is typically composed of two subunits: S1, which contains the receptor-binding domain (RBD), and S2, which drives membrane fusion. The specificity of the S1 domain for host receptors is a primary determinant of viral tropism and pathogenesis.

Sialic acids are a family of nine-carbon acidic monosaccharides commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their widespread expression on cell surfaces, particularly in the respiratory tract, makes them convenient targets for various pathogens.[1] Several coronaviruses have evolved to recognize specific forms of sialic acid.[2] Among these, N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) has been identified as an essential receptor determinant for several human and animal coronaviruses.[2][3][4] For these viruses, the interaction is primarily mediated by the N-terminal domain (NTD), also known as domain A or D1, of the S1 subunit.[1][5]

The Function of 9-O-Ac-Sia in Coronavirus Entry

The 9-O-acetylated form of sialic acid is utilized by a number of betacoronaviruses as a crucial component for initiating infection.[1] The binding to 9-O-Ac-Sia is a high-specificity interaction, as the absence of the 9-O-acetyl group can abolish the receptor's function.[3][6]

Coronaviruses Utilizing 9-O-Ac-Sia:

  • Human Coronavirus OC43 (HCoV-OC43): This endemic human respiratory pathogen uses 9-O-Ac-Sia as its primary entry receptor.[2][7]

  • Human Coronavirus HKU1 (HCoV-HKU1): Similar to HCoV-OC43, HKU1 binds to 9-O-Ac-Sia to initiate infection, utilizing a conserved receptor-binding site in the S protein's NTD.[2][7]

  • Bovine Coronavirus (BCoV): BCoV, a pathogen causing enteric and respiratory diseases in cattle, critically depends on 9-O-Ac-Sia for cell entry.[3][4][6]

  • Porcine Hemagglutinating Encephalomyelitis Virus (PHEV): This virus also belongs to the group of betacoronaviruses that recognize 9-O-Ac-Sia.[7]

  • SARS-CoV-2 (Beta Variant 501Y.V2-1): While most SARS-CoV-2 variants primarily use ACE2, the Beta subvariant (501Y.V2-1) was found to have acquired an enhanced binding capability to 9-O-acetylated sialic acids via its NTD.[5][8][9] This suggests a potential dual-receptor mechanism where 9-O-Ac-Sia acts as an initial attachment factor, concentrating the virus on the cell surface to facilitate more efficient binding to the high-affinity ACE2 receptor.[5][10] This acquired trait was, however, quickly selected against in subsequent variants.[9]

The interaction with 9-O-Ac-Sia is mediated by a specific binding pocket within the NTD of the viral spike protein.[1][7] For some coronaviruses like BCoV and HCoV-OC43, which possess a hemagglutinin-esterase (HE) protein, this enzyme can cleave the acetyl group from sialic acid. This receptor-destroying activity is thought to be crucial for viral release from infected cells and preventing self-aggregation, facilitating viral spread.[4][11]

Quantitative Data on Viral Binding to 9-O-Ac-Sia

The binding affinity of coronaviruses to 9-O-Ac-Sia is a key parameter governing the efficiency of viral attachment. These interactions are often of low-to-moderate affinity, which is compensated by the high avidity achieved through the multivalent presentation of both the spike proteins on the virion and the sialoglycans on the cell surface.

Coronavirus Binding Domain Ligand Specificity Binding Affinity (Kd) Key Findings & References
HCoV-OC43 S1-NTD9-O-acetylated sialic acid (Neu5,9Ac2)Low to ModerateBinding is essential for cell entry.[2][7]
HCoV-HKU1 S1-NTD9-O-acetylated sialic acid (Neu5,9Ac2)Lower than HCoV-OC43Utilizes a conserved receptor-binding site.[7][8]
Bovine Coronavirus (BCoV) S1-NTD9-O-acetylated sialic acid (Neu5,9Ac2)ModerateEssential receptor determinant for infection.[3][4][6]
SARS-CoV-2 (Beta, 501Y.V2-1) S1-NTD9-O-acetylated α2–8-linked disialic acidsModerateActs as an attachment factor, suggesting a dual-receptor function with ACE2.[5][8][12]
SARS-CoV-2 (Wuhan, Delta, Omicron) S1-NTDNo significant binding detectedN/AThese variants did not show a receptor binding capability to 9-O-Ac-Sia.[8][12]

Note: Specific numerical affinity values (Kd) can vary significantly based on the experimental technique (e.g., AFM, SPR, glycan array), the specific glycan presentation (monovalent vs. multivalent), and the construct of the viral protein used. The table reflects the qualitative findings from the cited literature.

Experimental Protocols

Investigating the role of 9-O-Ac-Sia in viral entry requires a combination of virological, biochemical, and biophysical methods.

Sialic Acid Receptor Inactivation and Restoration Assay

This foundational experiment determines the necessity of 9-O-acetylated sialic acids for viral infection.

  • Cell Culture: Plate susceptible host cells (e.g., MDCK, CaCo-2) in multi-well plates and grow to confluency.[3]

  • Enzymatic Treatment:

    • Neuraminidase Treatment: Treat cells with a broad-spectrum neuraminidase to remove all surface sialic acids.

    • Acetylesterase Treatment: Treat cells with a sialate-O-acetylesterase to specifically remove the 9-O-acetyl group from sialic acids.[3][6]

    • Include mock-treated cells as a control.

  • Viral Infection: Inoculate the treated and control cells with the coronavirus of interest (e.g., BCoV) at a known multiplicity of infection (MOI).

  • Quantification of Infection: After an appropriate incubation period, quantify the level of infection using methods such as plaque assays, immunofluorescence staining for viral antigens, or RT-qPCR for viral RNA. A significant reduction in infection in treated cells indicates dependence on 9-O-Ac-Sia.

  • Receptor Restoration (Resialylation): For neuraminidase-treated cells, incubate them with CMP-sialic acid derivatives (e.g., CMP-Neu5,9Ac2 or CMP-Neu5Ac) and a sialyltransferase to restore specific sialic acids to the cell surface.[3][6]

  • Repeat Infection: Re-challenge the resialylated cells with the virus. Restoration of susceptibility only in cells resialylated with Neu5,9Ac2 confirms its specific role as a receptor determinant.[3]

Glycan Microarray Analysis

This high-throughput method identifies the specific glycan structures that a viral protein binds to.

  • Array Fabrication: A library of diverse sialoglycans, including various O-acetylated forms, is chemically synthesized and covalently printed onto a glass slide.

  • Protein Incubation: The purified, fluorescently-labeled N-terminal domain (NTD) of the spike protein is incubated with the glycan array.[8][12]

  • Washing: The array is washed to remove non-specifically bound protein.

  • Signal Detection: The slide is scanned with a fluorescence laser scanner. The intensity of the signal at each spot corresponds to the binding affinity of the protein for that specific glycan.

  • Data Analysis: Comparison of binding signals across the array reveals the precise structural determinants for binding, such as the requirement for 9-O-acetylation and specific linkages (e.g., α2-8).[8]

Biophysical Confirmation of Interaction

Several techniques can be used to confirm and characterize the direct binding between the viral protein and 9-O-Ac-Sia.

  • Catch-and-Release Electrospray Ionization Mass Spectrometry (CaR-ESI-MS): The viral protein (e.g., NTD) is mixed with a library of potential glycan ligands. The protein-ligand complexes are captured, and a subsequent collision-induced dissociation step releases the bound glycans, which are then identified by mass spectrometry. This method confirmed the binding of the SARS-CoV-2 Beta variant NTD to 9-O-acetylated α2–8 disialic acid.[8][12]

  • Saturation Transfer Difference NMR (STD-NMR): This NMR technique identifies which protons on a ligand are in close proximity to a protein receptor. It provides structural information about the binding epitope of the glycan.[8][12]

  • Atomic Force Microscopy (AFM): Single-molecule force spectroscopy can be used to measure the binding force and kinetic parameters of the interaction between a virus particle (or a functionalized AFM tip) and a surface coated with specific sialic acids. This was used to show that SARS-CoV-2 binds specifically to 9-O-acetylated-SA with a moderate affinity.[13]

Visualizations: Pathways and Processes

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Viral_Entry_Pathway cluster_cell Virion Coronavirus (e.g., HCoV-OC43) S_Protein Spike Protein (NTD) Receptor_Sia 9-O-Ac-Sia Receptor S_Protein->Receptor_Sia 1. Initial Attachment Receptor_Protein Protein Receptor (e.g., ACE2 for SARS-CoV-2 Beta) S_Protein->Receptor_Protein 2. (Optional) Receptor Hand-off Fusion Membrane Fusion Receptor_Sia->Fusion 3. Conformational Change Receptor_Protein->Fusion Cell_Membrane Host Cell Membrane Entry Viral Genome Entry Fusion->Entry 4. Fusion Pore Formation Experimental_Workflow Start Host Cell Culture Treatment Enzymatic Treatment Start->Treatment Control Mock Treatment (Control) Treatment->Control Group 1 Neuraminidase Neuraminidase (Removes all Sia) Treatment->Neuraminidase Group 2 Acetylesterase Acetylesterase (Removes 9-O-Ac) Treatment->Acetylesterase Group 3 Infection Viral Inoculation Control->Infection Neuraminidase->Infection Resialylation Resialylation with CMP-Neu5,9Ac2 Neuraminidase->Resialylation Test Specificity Acetylesterase->Infection Quantify Quantify Infection (e.g., Plaque Assay) Infection->Quantify Measure Outcome Resialylation->Infection Logical_Relationship CoV Betacoronaviruses Sia_Binder Binds 9-O-Ac-Sia CoV->Sia_Binder Non_Binder Does Not Bind 9-O-Ac-Sia (Primarily) CoV->Non_Binder OC43 HCoV-OC43 Sia_Binder->OC43 HKU1 HCoV-HKU1 Sia_Binder->HKU1 BCoV BCoV Sia_Binder->BCoV SARS2_Beta SARS-CoV-2 (Beta) Sia_Binder->SARS2_Beta SARS_CoV SARS-CoV Non_Binder->SARS_CoV MERS_CoV MERS-CoV Non_Binder->MERS_CoV SARS2_Other SARS-CoV-2 (Other Variants) Non_Binder->SARS2_Other

References

Exploratory

Unveiling the Tissue-Specific Expression of N-Acetyl-9-O-acetylneuraminic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a significant O-acetylated derivative of N-acetylneuraminic acid (Neu5Ac), the m...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a significant O-acetylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals. The addition of an acetyl group to the C-9 position of the sialic acid molecule is a dynamic post-translational modification that profoundly influences a wide array of biological processes. This modification is regulated by the interplay of sialate-O-acetyltransferases, such as CASD1, which adds the acetyl group, and sialate-O-acetylesterases (SIAEs), which remove it.[1][2] The tissue-specific expression of 9-O-Ac-Neu5Ac is a critical factor in its function, impacting everything from immune responses and apoptosis to pathogen recognition. This technical guide provides an in-depth overview of the expression of 9-O-Ac-Neu5Ac in different tissues, detailed experimental protocols for its detection and quantification, and a summary of its role in key signaling pathways.

Data Presentation: Quantitative Expression of 9-O-Ac-Neu5Ac in Various Tissues

The quantification of 9-O-Ac-Neu5Ac across different tissues presents a challenge due to its labile nature. However, several studies have determined its relative abundance as a percentage of total sialic acids. The following tables summarize the available quantitative data.

Table 1: Relative Abundance of 9-O-Ac-Neu5Ac in Rat Tissues

TissueSpeciesAgeMethod of QuantificationRelative Abundance of 9-O-Ac-Neu5Ac (% of total sialic acids)Reference(s)
SerumRat (Sprague Dawley)7-9 weeksHPLC-ESI-MS40.1%[3]
SerumRat (Sprague Dawley)3 weeksHPLC36.3%
SerumRat (Sprague Dawley)15 weeksHPLC44.4%

Table 2: Qualitative and Semi-Quantitative Expression of 9-O-Ac-Neu5Ac in Human Tissues

TissueSpeciesMethod of DetectionExpression LevelReference(s)
Submucosal Glands (Trachea)HumanImmunohistochemistrySignificant[4]
LungHumanImmunohistochemistrySignificant[4]
Colon Mucosa (luminal cells)RatImmunohistochemistryStrong[5]
Brain (grey matter)RatImmunohistochemistryStrong, but variable[5]
Liver (parenchymal cells)RatImmunohistochemistryStrong[5]
Kidney (glomeruli)RatImmunohistochemistryPresent[5]
Adrenal MedullaRatImmunohistochemistryPresent[5]

Experimental Protocols

Accurate detection and quantification of 9-O-Ac-Neu5Ac require specific and carefully executed protocols. Below are detailed methodologies for key experiments.

Immunohistochemical Detection of 9-O-Ac-Neu5Ac in Tissues

This method utilizes a specific probe, a recombinant soluble form of the influenza C virus hemagglutinin-esterase fused to the Fc portion of human IgG (CHE-FcD), to detect 9-O-acetylated sialic acids in tissue sections.[6]

Protocol:

  • Tissue Preparation:

    • Fix freshly dissected tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-12 hours at 4°C.

    • Cryoprotect the tissue by incubation in a graded series of sucrose (B13894) solutions in PBS (10%, 20%, and 30%) until the tissue sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze at -80°C.

    • Cut 5-10 µm thick cryosections and mount them on charged glass slides.

  • Staining Procedure:

    • Air dry the sections for 30 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating the sections with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature in a humidified chamber.

    • Prepare the primary probe solution: Dilute the CHE-FcD probe to a pre-determined optimal concentration (e.g., 5-10 µg/mL) in the blocking buffer.

    • Incubate the sections with the CHE-FcD probe solution overnight at 4°C in a humidified chamber.

    • Wash the slides three times with PBS for 5 minutes each.

    • Prepare the secondary antibody solution: Dilute a fluorescently labeled anti-human IgG Fc antibody (e.g., Alexa Fluor 488-conjugated) in the blocking buffer.

    • Incubate the sections with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the slides three times with PBS for 5 minutes each in the dark.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the sections using a fluorescence microscope with appropriate filter sets.

Quantification of 9-O-Ac-Neu5Ac by DMB-HPLC

This is a widely used method for the sensitive quantification of sialic acids. It involves the release of sialic acids from glycoconjugates, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and separation and detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[7][8]

Protocol:

  • Release of Sialic Acids:

    • Homogenize the tissue sample in water.

    • To approximately 100 µg of protein, add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.

    • Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.

    • Cool the sample on ice and centrifuge to pellet any precipitate. Collect the supernatant.

  • DMB Derivatization:

    • Prepare the DMB labeling solution: Dissolve 7 mg of DMB dihydrochloride (B599025) in 1 mL of a solution containing 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite. This solution is light-sensitive and should be prepared fresh.

    • Mix the sialic acid-containing supernatant with an equal volume of the DMB labeling solution.

    • Incubate the mixture at 50°C for 2.5 hours in the dark.

    • Stop the reaction by placing the sample on ice.

  • HPLC Analysis:

    • Inject the DMB-labeled sample into an RP-HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[7]

    • Set the fluorescence detector to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

    • Identify and quantify the 9-O-Ac-Neu5Ac peak by comparing its retention time and peak area to a standard curve generated with known concentrations of a 9-O-Ac-Neu5Ac standard.

Mass Spectrometry Analysis of 9-O-Ac-Neu5Ac

Mass spectrometry (MS) provides detailed structural information and can be used for both qualitative and quantitative analysis of 9-O-Ac-Neu5Ac. Due to the lability of the O-acetyl group, derivatization is often employed to stabilize the molecule.

Protocol for LC-MS/MS:

  • Sample Preparation and Glycan Release:

    • Extract glycoproteins from the tissue sample.

    • Release N-glycans using an enzyme such as PNGase F.

    • Release O-glycans via beta-elimination.

    • Alternatively, release total sialic acids by mild acid hydrolysis as described in the DMB-HPLC protocol.

  • Derivatization for Stabilization:

    • To stabilize the sialic acid and its O-acetyl group, perform methylamidation of the carboxyl group. This enhances ionization efficiency in positive-ion mode MS.

  • LC-MS/MS Analysis:

    • Separate the derivatized sialic acids or glycans using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

    • Identify 9-O-Ac-Neu5Ac based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern in the MS/MS spectrum. Quantification can be achieved using labeled internal standards.

Mandatory Visualizations

Signaling Pathways

The 9-O-acetylation of sialic acids plays a crucial modulatory role in several signaling pathways.

apoptosis_pathway cluster_membrane Cell Membrane GD3 GD3 9_O_Ac_GD3 9-O-Ac-GD3 GD3->9_O_Ac_GD3 SIAE (O-acetylesterase) GD3->9_O_Ac_GD3 Acetyl-CoA Mitochondrion Mitochondrion GD3->Mitochondrion Induces damage 9_O_Ac_GD3->Mitochondrion Inhibits damage Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release CASD1 CASD1 (O-acetyltransferase)

Caption: Modulation of GD3-mediated apoptosis by 9-O-acetylation.

bcr_signaling_pathway cluster_b_cell_membrane B-Cell Membrane BCR BCR Activation B-Cell Activation BCR->Activation Signaling Cascade CD22 CD22 (Siglec-2) SHP1 SHP-1 (Phosphatase) CD22->SHP1 Recruits Sialoglycan Sialoglycan (α2,6-linked) Sialoglycan->CD22 Binds to 9_O_Ac_Sialoglycan 9-O-Ac Sialoglycan Sialoglycan->9_O_Ac_Sialoglycan Acetyl-CoA 9_O_Ac_Sialoglycan->CD22 Binding Blocked 9_O_Ac_Sialoglycan->Sialoglycan Deacetylation SHP1->BCR Dephosphorylates & Inhibits Signaling SIAE SIAE (O-acetylesterase) CASD1 CASD1 (O-acetyltransferase)

Caption: Regulation of B-cell receptor signaling by 9-O-acetylation.

Experimental Workflow

experimental_workflow cluster_analysis Analytical Approaches start Tissue Sample Procurement homogenization Tissue Homogenization start->homogenization qualitative Qualitative Analysis (Immunohistochemistry) homogenization->qualitative quantitative Quantitative Analysis homogenization->quantitative fixation Fixation & Embedding qualitative->fixation hydrolysis Acid Hydrolysis quantitative->hydrolysis glycan_release Glycan Release/Hydrolysis quantitative->glycan_release sectioning Sectioning fixation->sectioning staining Staining with CHE-FcD Probe sectioning->staining microscopy Fluorescence Microscopy staining->microscopy data_analysis Data Analysis & Interpretation microscopy->data_analysis derivatization DMB Labeling hydrolysis->derivatization hplc DMB-HPLC derivatization->hplc hplc->data_analysis ms_derivatization Derivatization (optional) glycan_release->ms_derivatization lcms LC-MS/MS ms_derivatization->lcms lcms->data_analysis

Caption: General workflow for the analysis of 9-O-Ac-Neu5Ac in tissues.

Conclusion

The expression of N-Acetyl-9-O-acetylneuraminic acid is a highly regulated and tissue-specific modification that plays a pivotal role in a variety of physiological and pathological processes. Understanding its distribution and function is crucial for advancing our knowledge in fields such as immunology, oncology, and infectious disease. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study of this important sialic acid modification. The continued development of sensitive and specific analytical techniques will undoubtedly lead to a deeper understanding of the "sialome" and its implications for human health and disease.

References

Foundational

The Evolutionary Arms Race: A Technical Guide to the Significance of 9-O-Acetylation of Sialic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Sialic acids, the terminal monosaccharides on the glycan chains of vertebrate cell surfaces, represent a critical interface for cellular communicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, the terminal monosaccharides on the glycan chains of vertebrate cell surfaces, represent a critical interface for cellular communication and host-pathogen interactions. Among the more than 50 known modifications of sialic acids, 9-O-acetylation stands out as a key evolutionary adaptation, profoundly influencing molecular mimicry, immune regulation, and disease pathogenesis. This technical guide provides an in-depth exploration of the evolutionary significance of 9-O-acetylated sialic acids, detailing the enzymatic machinery governing their expression, their role in mediating host-pathogen interactions and immune responses, and their implications for cancer biology. This document offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Dynamic Landscape of Sialic Acid Modification

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the outermost position of glycoconjugates on cell surfaces and secreted molecules.[1][2] This terminal location makes them pivotal in a myriad of biological processes, from cell-cell recognition and signaling to providing binding sites for pathogens. The structural diversity of sialic acids is greatly expanded by various modifications, with O-acetylation at the C9 position being one of the most common and evolutionarily significant.[3][4]

The presence or absence of a 9-O-acetyl group can act as a molecular switch, dramatically altering the binding of endogenous lectins and exogenous pathogens. This dynamic modification is at the heart of an evolutionary "arms race" between hosts and pathogens, where the host can use 9-O-acetylation to evade pathogen recognition, while some pathogens have, in turn, evolved to specifically recognize this modification for successful infection.[5] Understanding the intricacies of 9-O-acetylation is therefore crucial for developing novel therapeutic strategies against a range of diseases, including infectious diseases, autoimmune disorders, and cancer.

The Enzymatic Machinery of 9-O-Acetylation

The level of 9-O-acetylation on sialic acids is tightly regulated by the opposing actions of two key enzymes: a sialate-O-acetyltransferase that adds the acetyl group and a sialate-O-acetylesterase that removes it.

  • Sialate-O-Acetyltransferase: CASD1 The enzyme responsible for the transfer of an acetyl group from acetyl-CoA to the 9-hydroxyl group of sialic acid is the Capsule Structure Domain Containing 1 (CASD1) .[3][6][7][8] This multi-pass transmembrane protein is localized in the Golgi apparatus, where it modifies sialic acids on newly synthesized glycoconjugates.[9] The preferred substrate for CASD1 is CMP-activated sialic acid.[3][6][7][8]

  • Sialate-O-Acetylesterase: SIAE The removal of the 9-O-acetyl group is catalyzed by Sialate-O-Acetylesterase (SIAE) .[10][11][12] This enzyme can act on both free and conjugated sialic acids and is found in both the cytoplasm and lysosomes.[11] The activity of SIAE is critical for reversing the effects of 9-O-acetylation and restoring the non-acetylated state of sialic acids.

Biosynthesis of 9-O-Acetylated Sialic Acids

The process of 9-O-acetylation and de-acetylation is a dynamic cycle occurring within the cell. The following diagram illustrates this key biosynthetic pathway.

cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_extracellular Cell Surface / Extracellular Acetyl_CoA Acetyl-CoA CASD1 CASD1 (Sialate-O-acetyltransferase) Acetyl_CoA->CASD1 Acetyl group donor CMP_Sia CMP-Sialic Acid CMP_Sia->CASD1 CMP_9_O_Ac_Sia CMP-9-O-Acetyl Sialic Acid CASD1->CMP_9_O_Ac_Sia Sialyltransferase Sialyltransferase CMP_9_O_Ac_Sia->Sialyltransferase O_Ac_Glycoconjugate 9-O-Acetylated Glycoconjugate Sialyltransferase->O_Ac_Glycoconjugate Glycoconjugate Nascent Glycoconjugate Glycoconjugate->Sialyltransferase SIAE_ext SIAE (Sialate-O-acetylesterase) O_Ac_Glycoconjugate->SIAE_ext Non_Ac_Glycoconjugate Non-acetylated Glycoconjugate SIAE_ext->Non_Ac_Glycoconjugate

Biosynthesis and turnover of 9-O-acetylated sialic acids.

Evolutionary Significance in Host-Pathogen Interactions

The 9-O-acetylation of sialic acids plays a profound role in the intricate dance between hosts and their pathogens, particularly viruses. This modification can either create or mask viral receptors, thereby dictating host susceptibility and tropism.

A Tale of Two Influenzas: Receptor Creation and Masking
  • Influenza C and D Viruses: A Welcome Mat Influenza C and D viruses have evolved to specifically recognize 9-O-acetylated sialic acids as their primary receptor for entry into host cells.[13][14][15][16] The hemagglutinin-esterase-fusion (HEF) protein on the surface of these viruses possesses a binding pocket that has a high affinity for the 9-O-acetylated form of sialic acid.[14][15][16] This specificity is a striking example of pathogen adaptation to a host modification.

  • Influenza A and B Viruses: A Molecular Shield In contrast, for the more common influenza A and B viruses, 9-O-acetylation of sialic acids acts as a protective shield for the host. This modification can sterically hinder the binding of the viral hemagglutinin (HA) to its canonical sialic acid receptor, thereby inhibiting viral attachment and entry.[5] This masking effect highlights the role of 9-O-acetylation in innate host defense.

Coronaviruses and Other Pathogens

Several coronaviruses, including bovine coronavirus (BCoV) and human coronavirus OC43, also utilize 9-O-acetylated sialic acids as receptors.[14][15] The spike proteins of these viruses have evolved to bind to this modified sugar, facilitating infection.[17] The ability of diverse viral families to converge on this specific modification underscores its importance as a host cell feature that can be exploited for pathogenesis.

Modulation of the Immune System

The 9-O-acetylation of sialic acids is not only a key player in host-pathogen interactions but also a critical modulator of the host's own immune system. This modification can fine-tune immune cell signaling and responses.

The CD22 Checkpoint: Regulating B-Cell Activation

CD22 (Siglec-2) is an inhibitory co-receptor on the surface of B lymphocytes that plays a crucial role in preventing excessive B-cell activation and maintaining self-tolerance.[1][11][18] CD22 recognizes α2,6-linked sialic acids on neighboring glycoproteins, which triggers an inhibitory signaling cascade. However, the binding of CD22 to its sialic acid ligands is abrogated by 9-O-acetylation.[1][3][6] This "masking" of the CD22 ligand effectively lowers the threshold for B-cell activation. The dynamic regulation of 9-O-acetylation by CASD1 and SIAE therefore acts as a rheostat for B-cell responsiveness.[1]

cluster_no_acetylation Without 9-O-Acetylation cluster_acetylation With 9-O-Acetylation BCR_A B-Cell Receptor (BCR) CD22_A CD22 (Siglec-2) Sia_A α2,6-Sialic Acid CD22_A->Sia_A Binds SHP1_A SHP-1 (Phosphatase) CD22_A->SHP1_A Recruits SHP1_A->BCR_A Dephosphorylates Inhibition_A Inhibition of BCR Signaling SHP1_A->Inhibition_A BCR_B B-Cell Receptor (BCR) CD22_B CD22 (Siglec-2) Activation_B Enhanced BCR Signaling BCR_B->Activation_B Sia_B 9-O-Acetyl α2,6-Sialic Acid CD22_B->Sia_B Binding Blocked

Modulation of CD22-mediated B-cell signaling by 9-O-acetylation.

Implications in Cancer Biology

Alterations in glycosylation are a hallmark of cancer, and the 9-O-acetylation of sialic acids is no exception. This modification has been particularly implicated in the regulation of apoptosis, or programmed cell death.

The GD3 Ganglioside and Apoptosis

The ganglioside GD3 is a potent inducer of apoptosis.[3][10] Upon certain cellular stresses, GD3 can translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[6][10] However, the 9-O-acetylation of the terminal sialic acid on GD3 (forming 9-O-acetyl-GD3) blocks its pro-apoptotic function.[3][10] Many cancer cells upregulate the expression of 9-O-acetyl-GD3, which is thought to be a mechanism to evade apoptosis and promote cell survival.[10]

cluster_gd3 GD3-Mediated Apoptosis cluster_oac_gd3 Effect of 9-O-Acetylation GD3 GD3 Ganglioside Mitochondrion Mitochondrion GD3->Mitochondrion Translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis O_Ac_GD3 9-O-Acetyl-GD3 O_Ac_GD3->Block Cell_Survival Cell Survival O_Ac_GD3->Cell_Survival

Inhibition of GD3-mediated apoptosis by 9-O-acetylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and interactions discussed in this guide.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSource
Sialate-O-Acetylesterase (SIAE)4-methylumbelliferyl acetate0.13 - 24 mM0.55 - 11 U/mg[2]
Sialate-O-Acetylesterase (SIAE) (Lysosomal, from ALL patients)Neu5,9Ac20.38 mM-[5]
Sialate-O-Acetylesterase (SIAE) (Cytosolic, from ALL patients)Neu5,9Ac20.39 mM-[5]
CASD1CMP-Neu5AcData not availableData not available

Note: Detailed kinetic data for CASD1 is not yet widely available in the literature.

Table 2: Relative Expression of 9-O-Acetylated Sialic Acids
Cell Line9-O-Acetyl Sialic Acid (% of total sialic acid)Source
HEK-2931 - 2%[13]
A5491 - 2%[13]
MDCK1 - 2%[13]
Table 3: Ligand Binding Affinities
ReceptorLigandBinding Affinity (Kd)Effect of 9-O-AcetylationSource
Influenza C HEF9-O-acetylated sialic acidHigh AffinityRequired for binding[16]
CD22 (Siglec-2)α2,6-linked sialic acid-Markedly reduced binding[1][3][6]
Human Coronavirus HKU1 Spike9-O-acetylated sialoglycans-Required for binding[19]

Note: Specific Kd values are often context-dependent and determined using various biophysical methods. The table indicates the qualitative effect of 9-O-acetylation on binding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 9-O-acetylated sialic acids.

Analysis of 9-O-Acetylated Sialic Acids by HPLC

This protocol describes the release, derivatization, and quantification of 9-O-acetylated sialic acids from glycoproteins using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Workflow Diagram:

Workflow for HPLC analysis of 9-O-acetylated sialic acids.

Materials:

  • Glycoprotein (B1211001) sample

  • 2 M Acetic Acid

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Sialic acid standards (including 9-O-acetylated forms)

Procedure:

  • Release of Sialic Acids:

    • To your glycoprotein sample, add 2 M acetic acid.

    • Incubate at 80°C for 2-3 hours to hydrolyze the glycosidic linkages and release the sialic acids.[10][13]

  • DMB Derivatization:

    • To the cooled hydrolysate, add the DMB derivatization reagent.

    • Incubate at 50°C for 2.5-3 hours in the dark. The DMB reacts with the α-keto acid group of the sialic acids to form a fluorescent derivative.[10]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water to separate the different sialic acid derivatives.[20]

    • Detect the fluorescent derivatives using an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[20]

  • Quantification:

    • Run sialic acid standards through the same procedure to generate a standard curve.

    • Quantify the amount of 9-O-acetylated sialic acids in your sample by comparing the peak areas to the standard curve.

Detection of 9-O-Acetylated Sialic Acids using Viral Probes

This protocol describes the use of a recombinant Influenza C virus hemagglutinin-esterase-Fc fusion protein (HE-Fc) to detect 9-O-acetylated sialic acids on cells or in tissue sections.[16][21][22]

Workflow Diagram:

Workflow for detecting 9-O-acetylated sialic acids with a viral probe.

Materials:

  • Cells or tissue sections

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Recombinant Influenza C HE-Fc fusion protein

  • Fluorescently labeled secondary antibody against the Fc portion of the fusion protein (e.g., anti-human IgG-FITC)

  • Wash buffer (e.g., PBS)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • For cells, grow on coverslips. For tissues, prepare cryosections or paraffin-embedded sections.

  • Blocking:

    • Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Probe Incubation:

    • Incubate the sample with the Influenza C HE-Fc fusion protein (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing:

    • Wash the sample three times with wash buffer to remove unbound probe.

  • Secondary Antibody Incubation:

    • Incubate the sample with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the sample three times with wash buffer.

  • Imaging:

    • Mount the sample and visualize using a fluorescence microscope. The fluorescent signal indicates the presence of 9-O-acetylated sialic acids.

CRISPR-Cas9 Mediated Knockout of CASD1

This protocol provides a general framework for generating a CASD1 knockout cell line using the CRISPR-Cas9 system to study the effects of the complete absence of 9-O-acetylation.[7][8]

Materials:

  • Target cell line

  • CRISPR-Cas9 plasmid vector (e.g., containing Cas9 and a guide RNA cloning site)

  • Guide RNAs (gRNAs) targeting an early exon of the CASD1 gene

  • Transfection reagent

  • Single-cell cloning supplies (e.g., 96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning:

    • Design two or more gRNAs targeting a critical early exon of the CASD1 gene using a publicly available design tool.

    • Synthesize and clone the gRNAs into the CRISPR-Cas9 vector according to the manufacturer's protocol.[23][24][25][26]

  • Transfection:

    • Transfect the target cell line with the CRISPR-Cas9-gRNA plasmid(s) using a suitable transfection reagent.

  • Selection and Single-Cell Cloning:

    • If the plasmid contains a selection marker, apply the appropriate selection agent.

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.

  • Screening and Validation:

    • Expand the single-cell clones and extract genomic DNA.

    • Perform PCR to amplify the targeted region of the CASD1 gene.

    • Use Sanger sequencing to identify clones with frameshift mutations (indels) that result in a premature stop codon and functional gene knockout.

    • Confirm the absence of CASD1 protein expression by Western blot and the loss of 9-O-acetylation by HPLC or viral probe staining.

Western Blotting for Sialoglycoproteins

This protocol outlines the steps for detecting sialoglycoproteins by Western blotting.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the sialoglycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates from cells or tissues.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15]

Conclusion and Future Directions

The 9-O-acetylation of sialic acids is a subtle yet powerful modification with profound implications for vertebrate evolution, particularly in the context of host-pathogen interactions and immune regulation. The dynamic interplay between the "writer" enzyme CASD1 and the "eraser" enzyme SIAE creates a tunable system that can rapidly alter the cellular landscape to respond to physiological and pathological cues. For drug development professionals, this system presents a wealth of opportunities. Targeting CASD1 could be a strategy to enhance the efficacy of therapies that are inhibited by 9-O-acetylation, while inhibiting SIAE could be a way to boost the immune response in certain contexts. Furthermore, the specific expression of 9-O-acetylated gangliosides on cancer cells offers potential for the development of targeted therapies. As our understanding of the "sialo-code" continues to expand, the evolutionary significance of 9-O-acetylation will undoubtedly remain a fertile ground for scientific discovery and therapeutic innovation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis and Purification of N-Acetyl-9-O-acetylneuraminic acid

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a naturally occurring nine-carbon sugar that plays a significant role in various biological p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a naturally occurring nine-carbon sugar that plays a significant role in various biological processes, including immune response and cell signaling. It is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. The presence of an O-acetyl group at the C-9 position can modulate the binding of sialic acids to receptors, influencing host-pathogen interactions and cellular adhesion. Recent studies have highlighted Neu5,9Ac₂ as a potential biomarker for certain cancers, driving the need for reliable methods for its synthesis and purification to produce quantitative standards for research and diagnostic development. This document provides detailed protocols for a one-step synthesis of Neu5,9Ac₂ from Neu5Ac and its subsequent purification by ion-exchange chromatography.

Experimental Workflow

The overall process for the synthesis and purification of N-Acetyl-9-O-acetylneuraminic acid is depicted in the following workflow diagram.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Start N-Acetylneuraminic acid (Neu5Ac) Reagents Trimethyl orthoacetate, p-Toluenesulfonic acid (catalyst), DMSO (solvent) Reaction Stir at Room Temperature (20 minutes) Start->Reaction Reagents->Reaction Quench Direct loading onto ion-exchange column Reaction->Quench Chromatography Anion-Exchange Chromatography (DOWEX-1X8 Formate (B1220265) Resin) Wash Wash with Water Chromatography->Wash Elution Elute with Formic Acid Wash->Elution Concentration Remove Formic Acid (under reduced pressure) Elution->Concentration Lyophilization Dissolve in Water & Lyophilize Concentration->Lyophilization FinalProduct N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) Lyophilization->FinalProduct

Caption: Overall workflow for the synthesis and purification of Neu5,9Ac₂.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and purification of N-Acetyl-9-O-acetylneuraminic acid.

ParameterValueAnalytical Method
Synthesis Yield 68%Gravimetric analysis after purification
Purity High PurityQuantitative NMR (qNMR)
Confirmation Confirmed¹H NMR Spectroscopy, Mass Spectrometry
Starting Material N-Acetylneuraminic acid (Neu5Ac)Commercially available
Final Product White solidVisual inspection

Experimental Protocols

Protocol 1: One-Step Synthesis of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂)

This protocol describes a one-step synthesis of Neu5,9Ac₂ from Neu5Ac.

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Trimethyl orthoacetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen supply (optional, for inert atmosphere)

Procedure:

  • To a solution of N-acetylneuraminic acid (1 equivalent) in anhydrous DMSO, add a catalytic amount of p-Toluenesulfonic acid (e.g., 10 mg for a reaction with ~0.8 mmol of Neu5Ac).

  • To this mixture, add trimethyl orthoacetate (2 equivalents).

  • Stir the reaction mixture at room temperature for 20 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured directly onto a pre-equilibrated anion-exchange chromatography column for purification.

Protocol 2: Purification of N-Acetyl-9-O-acetylneuraminic acid by Ion-Exchange Chromatography

This protocol details the purification of the synthesized Neu5,9Ac₂ using an anion-exchange resin.

Materials:

  • DOWEX-1X8 formate anion exchange resin (100-200 mesh)

  • Chromatography column (e.g., 2 x 10 cm)

  • Deionized water

  • Formic acid solution

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Column Preparation:

    • Prepare a slurry of DOWEX-1X8 formate anion exchange resin in deionized water.

    • Pour the slurry into the chromatography column and allow it to pack under gravity.

    • Equilibrate the column by washing with several column volumes of deionized water.

  • Sample Loading:

    • Directly load the crude reaction mixture from the synthesis step onto the prepared column.

  • Washing:

    • Wash the column with deionized water (e.g., 3 x 10 mL for a 2 x 10 cm column) to remove unreacted starting materials and non-ionic byproducts.

  • Elution:

    • Elute the product, N-Acetyl-9-O-acetylneuraminic acid, from the column using a solution of formic acid (e.g., 50 mL of 1 M formic acid).

  • Product Isolation:

    • Collect the fractions containing the product.

    • Remove the formic acid from the pooled fractions under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a small amount of deionized water (e.g., 5 mL).

    • Freeze the aqueous solution and lyophilize to obtain N-Acetyl-9-O-acetylneuraminic acid as a white solid.

Characterization of N-Acetyl-9-O-acetylneuraminic acid

The identity and purity of the synthesized Neu5,9Ac₂ can be confirmed using the following analytical techniques.

¹H NMR Spectroscopy

The structure of Neu5,9Ac₂ can be confirmed by ¹H NMR spectroscopy. The acetylation at the 9-position is indicated by a characteristic singlet peak for the acetyl protons at approximately 2.00 ppm and a downfield shift of the protons at the C-9 position compared to the starting material, Neu5Ac.

Quantitative NMR (qNMR)

The purity of the final product can be accurately determined using quantitative NMR (qNMR). This is achieved by comparing the integral of a known proton signal of the analyte to that of a certified internal standard of known concentration.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the synthesized N-Acetyl-9-O-acetylneuraminic acid.

Biological Context and Signaling

N-Acetyl-9-O-acetylneuraminic acid is involved in modulating cell-surface interactions. The O-acetylation of sialic acids can either mask or create binding sites for various proteins, including lectins and antibodies. This modification can also influence the susceptibility of sialoglycans to cleavage by sialidases. A simplified representation of the biosynthesis pathway leading to the incorporation of O-acetylated sialic acids into glycoconjugates is shown below.

Sialic_Acid_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P MNK Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac_cyto Neu5Ac Neu5Ac_9P->Neu5Ac_cyto NANP Neu5Ac_nuc Neu5Ac Neu5Ac_cyto->Neu5Ac_nuc Transport CMP_Neu5Ac CMP-Neu5Ac Neu5Ac_nuc->CMP_Neu5Ac CMAS CMP_Neu5Ac_golgi CMP-Neu5Ac CMP_Neu5Ac->CMP_Neu5Ac_golgi Transport CMP_Neu5_9Ac2 CMP-Neu5,9Ac₂ CMP_Neu5Ac_golgi->CMP_Neu5_9Ac2 SOAT Acetylated_Glycoconjugate 9-O-Acetylated Glycoconjugate CMP_Neu5_9Ac2->Acetylated_Glycoconjugate Glycoconjugate Glycoconjugate Glycoconjugate->Acetylated_Glycoconjugate Sialyltransferase

Caption: Simplified biosynthesis of 9-O-acetylated sialoglycans.

Application

Application Notes and Protocols for the Chemical Synthesis of 9-O-Acetylated Sialic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of 9-O-acetylated sialic acid derivatives. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of 9-O-acetylated sialic acid derivatives. These compounds are crucial for studying biological processes such as molecular recognition, cell signaling, and host-pathogen interactions. The following sections offer step-by-step methodologies, quantitative data, and visual workflows to guide researchers in the successful synthesis and purification of these valuable molecules.

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated sugars, often found at the termini of glycan chains on glycoproteins and glycolipids. O-acetylation at the C9 position is a common modification that significantly influences the biological activity of sialoglycoconjugates. The labile nature of the 9-O-acetyl group presents challenges for isolation from natural sources and necessitates robust synthetic strategies to obtain homogeneous materials for research.

This guide outlines two primary approaches for the synthesis of 9-O-acetylated sialic acid derivatives: a purely chemical synthesis route employing regioselective protection and acetylation, and a chemoenzymatic strategy that combines chemical synthesis with enzymatic reactions for enhanced efficiency and selectivity.

Data Presentation

The following tables summarize quantitative data from key synthetic steps for both chemical and chemoenzymatic approaches, allowing for easy comparison of yields and efficiencies.

Table 1: Summary of Yields for Chemical Synthesis of 9-O-Acetylated Sialic Acid Derivatives

StepProductStarting MaterialYield (%)Reference
1Neu5,9Ac₂N-acetylneuraminic acid (Neu5Ac)68[1]
2Neu4,5Ac₂N-acetylneuraminic acid (Neu5Ac)39 (overall, 4 steps)[1]
3Per-O-silylated Neu5Ac benzyl (B1604629) esterN-acetylneuraminic acid (Neu5Ac)Not specified[2][3]
4Neu4,5,9(Ac)₃ from silyl-exchangePer-O-silylated Neu5Ac benzyl esterQuantitative[3]
5Neu4,5,8,9(Ac)₄ from silyl-exchangePer-O-silylated Neu5Ac benzyl ester88[3]

Table 2: Summary of Yields for Chemoenzymatic Synthesis of 9-O-Acetylated Sialosides

StepProductStarting MaterialEnzyme(s)Yield (%)Reference
19-O-acetylated sialic acid (Neu5,9Ac₂)N-acetylneuraminic acid (Neu5Ac)-Not specified[4]
2CMP-Neu5,9Ac₂Neu5,9Ac₂CMP-sialic acid synthetaseNot specified[4]
39-O-acetylated sialosideCMP-Neu5,9Ac₂ and acceptorα-(2→3)-O-sialyltransferaseNot specified[4]
4Sialosides containing azido-modified sialic acidAzido-modified mannose derivativesOne-Pot Multienzyme (OPME) systemHigh[5]
5N-acetylated sialosides from azido (B1232118) precursorsAzido-containing sialosidesThioacetic acid64-89[5]

Experimental Protocols

Chemical Synthesis of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)

This protocol describes a one-step synthesis of Neu5,9Ac₂ from N-acetylneuraminic acid.[1]

Materials:

Procedure:

  • Dissolve N-acetylneuraminic acid in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol (B129727).

  • Co-evaporate the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to afford pure Neu5,9Ac₂.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Regioselective Synthesis of Partially O-Acetylated Neu5Ac Analogues via Silyl (B83357) Exchange Technology

This protocol utilizes silyl protecting groups to achieve regioselective acetylation.[2][3]

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Benzyl bromide

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Pyridine (anhydrous)

  • Acetic anhydride (Ac₂O)

  • Acetic acid (AcOH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • 2-Propanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Benzylation and Silylation

  • To a solution of Neu5Ac in DMF, add cesium carbonate and benzyl bromide. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the resulting benzyl ester of Neu5Ac.

  • Treat the Neu5Ac benzyl ester with HMDS and a catalytic amount of TMSCl in pyridine to obtain the per-O-silylated Neu5Ac benzyl ester. Purify by flash chromatography.

Step 2: Regioselective Silyl Ether/Acetate Exchange (ReSET)

  • Dissolve the per-O-silylated Neu5Ac benzyl ester in a mixture of anhydrous pyridine and acetic anhydride.

  • Add a specific number of equivalents of acetic acid to the solution to control the extent of acetylation. The regioselectivity follows the order: C4 > C9 > C8.[2][3]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC to obtain the desired partially acetylated product.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the acetylated product by silica gel chromatography.

Step 3: Deprotection

  • Dissolve the purified, partially acetylated silyl ether intermediate in a mixture of methanol and 2-propanol.

  • Add 10% Pd/C catalyst and subject the mixture to hydrogenation at atmospheric pressure to remove the benzyl ester and the TMS groups.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final partially O-acetylated Neu5Ac derivative.

Chemoenzymatic Synthesis of a 9-O-Acetylated Sialoside

This protocol combines a chemical acetylation step with subsequent enzymatic reactions to synthesize a complex sialoside.[4]

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Reagents for chemical 9-O-acetylation (see Protocol 3.1)

  • Cytidine triphosphate (CTP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Recombinant CMP-sialic acid synthetase (CSS) from Neisseria meningitidis

  • A suitable glycosyl acceptor (e.g., a galactose-terminated oligosaccharide)

  • Recombinant α-(2→3)-O-sialyltransferase

  • Alkaline phosphatase

  • Size-exclusion chromatography media (e.g., Bio-Gel P-2)

Procedure:

Step 1: Chemical Synthesis of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)

  • Synthesize Neu5,9Ac₂ chemically as described in Protocol 3.1.

Step 2: Enzymatic Synthesis of CMP-Neu5,9Ac₂

  • In a Tris-HCl buffer (pH 8.5) containing MgCl₂, combine Neu5,9Ac₂, CTP, and CMP-sialic acid synthetase.

  • Incubate the reaction at 37°C. The progress of the reaction can be monitored by HPLC.

  • Upon completion, the crude CMP-Neu5,9Ac₂ can be used directly in the next step or purified.

Step 3: Enzymatic Sialylation

  • To the reaction mixture containing CMP-Neu5,9Ac₂, add the glycosyl acceptor and the α-(2→3)-O-sialyltransferase.

  • Add alkaline phosphatase to the reaction to degrade the byproduct, CMP, and drive the reaction to completion.

  • Incubate the reaction at 37°C until the sialylation is complete (monitored by TLC or HPLC).

  • Purify the final 9-O-acetylated sialoside product by size-exclusion chromatography.

Mandatory Visualizations

Chemical Synthesis Workflow

chemical_synthesis Neu5Ac N-acetylneuraminic acid (Neu5Ac) ProtectedNeu5Ac Per-O-silylated Neu5Ac benzyl ester Neu5Ac->ProtectedNeu5Ac 1. Benzylation 2. Silylation PartiallyAcetylated Partially O-acetylated Neu5Ac derivative (protected) ProtectedNeu5Ac->PartiallyAcetylated Regioselective Acetylation (ReSET) FinalProduct 9-O-acetylated Neu5Ac derivative (deprotected) PartiallyAcetylated->FinalProduct Deprotection (Hydrogenation)

Caption: Workflow for the chemical synthesis of 9-O-acetylated sialic acid derivatives.

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis Neu5Ac N-acetylneuraminic acid (Neu5Ac) Neu59Ac2 9-O-acetyl-Neu5Ac (Neu5,9Ac₂) Neu5Ac->Neu59Ac2 Chemical Acetylation CMP_Neu59Ac2 CMP-Neu5,9Ac₂ Neu59Ac2->CMP_Neu59Ac2 CMP-sialic acid synthetase (CSS) FinalSialoside 9-O-acetylated Sialoside CMP_Neu59Ac2->FinalSialoside Sialyltransferase Acceptor Glycosyl Acceptor Acceptor->FinalSialoside

Caption: Workflow for the chemoenzymatic synthesis of 9-O-acetylated sialosides.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for both the purification and analysis of 9-O-acetylated sialic acid derivatives.

General HPLC Conditions for Analysis:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triisopropanolamine) is often employed. For isocratic separation of DMB-labeled sialic acids, a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v) can be effective.[6][7]

  • Detection: UV detection at 215 nm is suitable for unlabeled sialic acids. For enhanced sensitivity and specificity, pre-column derivatization with a fluorescent tag such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by fluorescence detection is recommended.[6]

Note on Stability: O-acetyl groups on sialic acids can be labile and may migrate, particularly at pH values above 6 or below 3. Care should be taken during purification to maintain appropriate pH and temperature conditions to minimize degradation and isomerization of the final product.

References

Method

Application Notes: Enzymatic Synthesis of N-Acetyl-9-O-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a structurally distinct sialic acid, a nine-carbon sugar typically found at the outermost end...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is a structurally distinct sialic acid, a nine-carbon sugar typically found at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins. The addition of an O-acetyl group at the C-9 position is a critical modification that modulates a wide range of biological recognition events.[1][2] This modification can influence protein stability, immune responses, and host-pathogen interactions, for example, by serving as a receptor for certain viruses like Influenza C.[3] The inherent instability of the O-acetyl ester group and its low natural abundance have made it challenging to study its precise biological roles.

Chemoenzymatic synthesis offers a powerful and highly specific alternative to complex chemical synthesis or extraction from natural sources. This approach leverages the high selectivity of enzymes to build the target molecule in a stepwise, controlled manner under mild reaction conditions. The following protocols detail a multi-step enzymatic pathway for the in vitro synthesis of Neu5,9Ac₂, starting from common precursors. The workflow is presented in three main stages:

  • Synthesis of the N-acetylneuraminic acid (Neu5Ac) backbone.

  • Activation of Neu5Ac to its nucleotide-sugar donor form, CMP-Neu5Ac.

  • Regiospecific 9-O-acetylation using a sialate O-acetyltransferase.

  • Release of the final product from its activated form.

This document provides detailed protocols, optimized reaction parameters, and workflow diagrams to facilitate the production of Neu5,9Ac₂ for research and development purposes.

Synthesis Pathway Overview

The chemoenzymatic synthesis of Neu5,9Ac₂ is a sequential process involving several key enzymatic transformations. The overall workflow begins with the synthesis of the core sialic acid molecule, N-acetylneuraminic acid (Neu5Ac), from N-acetyl-D-glucosamine (GlcNAc) and pyruvate (B1213749). This is followed by the activation of Neu5Ac with a cytidine (B196190) monophosphate (CMP) group, a prerequisite for the subsequent acetylation step. The key enzyme, CASD1, then transfers an acetyl group from Acetyl-CoA to the C-9 position of CMP-Neu5Ac. Finally, the CMP group is cleaved to yield the free Neu5,9Ac₂.

Overall Synthesis Workflow cluster_0 Protocol 1: Neu5Ac Synthesis cluster_1 Protocol 2: Activation cluster_2 Protocol 3: Acetylation cluster_3 Protocol 4: Cleavage GlcNAc N-Acetyl-D-glucosamine (GlcNAc) Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) GlcNAc->Neu5Ac AGE + NanA CTP CTP Pyruvate Pyruvate Pyruvate->Neu5Ac AGE + NanA CMP_Neu5Ac CMP-Neu5Ac CTP->CMP_Neu5Ac CSS + PPi-ase AcetylCoA Acetyl-CoA CMP_Neu59Ac2 CMP-Neu5,9Ac₂ AcetylCoA->CMP_Neu59Ac2 CASD1 FinalProduct N-Acetyl-9-O-acetylneuraminic Acid (Neu5,9Ac₂) CMP_Neu59Ac2->FinalProduct Phosphatase

Fig 1. Overall chemoenzymatic workflow for Neu5,9Ac₂ synthesis.

In Vivo Biosynthesis Context

In mammalian cells, the O-acetylation of sialic acids is a post-glycosylational modification that occurs within the lumen of the Golgi apparatus.[2] Sialic acids are first activated to CMP-sialic acid in the nucleus and then transported into the Golgi by the CMP-sialic acid transporter (CST).[2] Inside the Golgi, the sialate O-acetyltransferase, CASD1, utilizes acetyl-coenzyme A (Acetyl-CoA) as the acetyl donor to modify the C-9 position of the sialic acid residue, which is already incorporated into a glycan chain.[4][5] This process is highly regulated and contributes to the vast diversity of sialoglycoconjugates on the cell surface.

Biosynthesis Pathway cluster_golgi Golgi Lumen cluster_cytosol Cytosol / Nucleus CASD1 CASD1 Enzyme AcetylatedGlycan 9-O-Acetylated Sialoglycan CASD1->AcetylatedGlycan Transfers Acetyl Group Sialyltransferase Sialyltransferase SialylatedGlycan Sialylated Glycan Sialyltransferase->SialylatedGlycan Transfers Sialic Acid Glycan Nascent Glycan Chain Glycan->Sialyltransferase SialylatedGlycan->CASD1 CMP_Sia_in CMP-Sialic Acid CMP_Sia_in->Sialyltransferase AcetylCoA_in Acetyl-CoA AcetylCoA_in->CASD1 CMP_Sia_out CMP-Sialic Acid (from Nucleus) CST CMP-Sia Transporter (CST) CMP_Sia_out->CST Transport

Fig 2. Simplified diagram of in vivo 9-O-acetylation in the Golgi.

Experimental Protocols & Data

Protocol 1: One-Pot Enzymatic Synthesis of N-Acetylneuraminic Acid (Neu5Ac)

This protocol describes a one-pot cascade reaction to synthesize Neu5Ac from the affordable precursors N-acetyl-D-glucosamine (GlcNAc) and pyruvate. The reaction employs two enzymes: N-acetylglucosamine-2-epimerase (AGE) to convert GlcNAc to N-acetyl-D-mannosamine (ManNAc), and N-acetylneuraminic acid aldolase (B8822740) (NanA) which catalyzes the aldol (B89426) condensation of ManNAc and pyruvate to form Neu5Ac.[6][7]

Neu5Ac Synthesis Cascade GlcNAc GlcNAc AGE AGE GlcNAc->AGE Substrate ManNAc ManNAc (intermediate) NanA NanA ManNAc->NanA Substrate Pyruvate Pyruvate Pyruvate->NanA Co-substrate Neu5Ac Neu5Ac (product) AGE->ManNAc Epimerization NanA->Neu5Ac Aldol Condensation

Fig 3. Two-enzyme cascade for the synthesis of Neu5Ac.

Methodology:

  • Prepare a reaction buffer of 100 mM Tris-HCl. Adjust the pH to the optimal range of 7.5 - 8.5.[6]

  • Dissolve the substrates, N-acetyl-D-glucosamine (GlcNAc) and sodium pyruvate, in the reaction buffer.

  • Add the enzymes, N-acetylglucosamine-2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NanA), to the reaction mixture. The optimal ratio of AGE to NanA activity may need to be determined empirically but a starting point of 1:4 (U/U) has been reported to be effective.[6]

  • Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.[6]

  • To drive the reaction towards product formation, pyruvate can be added in molar excess or supplemented during the reaction (e.g., adding an additional 20 mM at 6 and 9 hours).[8]

  • Monitor the reaction progress by quantifying Neu5Ac concentration using methods such as HPLC or colorimetric assays.

  • Terminate the reaction by boiling for 5-10 minutes to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured enzymes and purify Neu5Ac from the supernatant using anion-exchange chromatography.

Table 1: Optimized Parameters for Neu5Ac Synthesis

Parameter Optimal Value/Range Reference
pH 7.5 - 8.5 [6]
Temperature 37°C [6]
Substrate (GlcNAc) 20 g/L (~90 mM) [6]
Co-substrate (Pyruvate) 70 mM (with supplementation) [6]
Enzyme Ratio (AGE:NanA) 1:4 (U/U) [6]
Incubation Time 24 hours [6]

| Reported Yield | ~9.2 g/L Neu5Ac |[6] |

Protocol 2: Enzymatic Synthesis of CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac)

This protocol details the activation of Neu5Ac to CMP-Neu5Ac, the required sugar-nucleotide donor for sialyltransferases and O-acetyltransferases. The reaction is catalyzed by CMP-sialic acid synthetase (CSS), which utilizes cytidine-5'-triphosphate (B129977) (CTP) as the energy source. The inclusion of inorganic pyrophosphatase (PPi-ase) is crucial as it degrades the pyrophosphate byproduct, preventing the reverse reaction and driving the synthesis to completion.[9]

Methodology:

  • Prepare a reaction buffer of 100 mM Tris-HCl containing 20 mM MgCl₂. Adjust the pH to 8.8.[9]

  • Dissolve Neu5Ac (from Protocol 1) and cytidine-5'-triphosphate (CTP) disodium (B8443419) salt in the buffer in equimolar amounts (e.g., 0.028 mmol each).[9]

  • Add recombinant CMP-Sialic acid synthetase from Neisseria meningitidis (e.g., 1 U) and inorganic pyrophosphatase from Saccharomyces cerevisiae (e.g., 1 U) to the mixture.[9]

  • Incubate the reaction at 37°C.[9]

  • The reaction is typically rapid, with complete conversion often observed within 1 hour.[9]

  • Monitor the formation of CMP-Neu5Ac and consumption of CTP using techniques like ³¹P NMR or HPLC.[9][10]

  • Upon completion, the reaction mixture containing CMP-Neu5Ac can often be used directly in the subsequent step without purification.[9] If purification is required, anion-exchange chromatography can be used.

Table 2: Optimized Parameters for CMP-Neu5Ac Synthesis

Parameter Optimal Value/Range Reference
pH 8.0 - 9.0 [9]
Temperature 37°C [9]
Substrate (Neu5Ac) 1 equivalent [9]
Co-substrate (CTP) 1 equivalent [9]
Cofactor 20 mM MgCl₂ [9]
Key Enzymes CMP-Sialic acid synthetase (CSS), Inorganic pyrophosphatase (PPi-ase) [9]
Incubation Time < 1 hour [9]

| Reported Conversion | Near total conversion |[9] |

Protocol 3: Enzymatic 9-O-Acetylation of CMP-Neu5Ac

This protocol describes the final modification step: the transfer of an acetyl group to the C-9 position of CMP-Neu5Ac. This reaction is catalyzed by a soluble, recombinant form of the human sialate: O-acetyltransferase CASD1 (sCASD1).[4] The acetyl donor for this reaction is acetyl-coenzyme A (acetyl-CoA).

Methodology:

  • Prepare a reaction buffer of 50 mM MES, pH 6.5, containing 10 mM MnCl₂.[4]

  • To the buffer, add the substrate CMP-Neu5Ac (from Protocol 2) to a final concentration of approximately 600 µM.[4]

  • Add the acetyl donor, acetyl-coenzyme A (acetyl-CoA), to a final concentration of 1 mM.[4]

  • Initiate the reaction by adding purified, soluble recombinant CASD1 (sCASD1) enzyme (e.g., 5 µg in a 20 µL reaction volume).[4]

  • Incubate the reaction at 37°C for 3 hours or longer, depending on enzyme activity and desired conversion.[4]

  • Monitor the formation of the product, CMP-N-Acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac₂), using HPLC coupled with mass spectrometry to confirm the mass shift corresponding to the addition of an acetyl group.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by proceeding directly to purification/cleavage.

Table 3: Reaction Conditions for 9-O-Acetylation of CMP-Neu5Ac

Parameter Recommended Condition Reference
pH 6.5 (MES buffer) [4]
Temperature 37°C [4]
Substrate (CMP-Neu5Ac) 600 µM [4]
Co-substrate (Acetyl-CoA) 1 mM [4]
Cofactor 10 mM MnCl₂ [4]
Enzyme Recombinant soluble CASD1 (sCASD1) [4]

| Incubation Time | 3+ hours |[4] |

Protocol 4: Release of Free Neu5,9Ac₂ from CMP-Neu5,9Ac₂

The final step is to cleave the cytidine monophosphate group to yield the free sialic acid. While CMP-sialic acids are known to be acid-labile, acidic conditions can cause the undesirable loss or migration of O-acetyl groups.[3] A milder, more controlled method is the use of a non-specific phosphatase.

Methodology:

  • Buffer exchange the reaction mixture from Protocol 3 into a buffer compatible with the chosen phosphatase (e.g., Antarctic Phosphatase buffer).

  • Add a non-specific phosphatase, such as Antarctic Phosphatase, to the solution containing CMP-Neu5,9Ac₂.

  • Incubate according to the manufacturer's recommendations (e.g., 37°C for 30-60 minutes). The phosphatase will cleave the phosphate (B84403) bond, releasing free Neu5,9Ac₂ and cytidine.

  • Terminate the reaction by heat-inactivating the phosphatase (e.g., 80°C for 15 minutes).

  • The final product, Neu5,9Ac₂, can be purified from the reaction mixture (which now contains cytidine, buffer salts, and inactivated enzymes) using anion-exchange chromatography followed by a desalting step.

  • Confirm the final product structure and purity using NMR and mass spectrometry.

References

Application

Application Note: Quantification of N-Acetyl-9-O-acetylneuraminic Acid by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals. Introduction N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a sialic acid derivative where an O-acetyl group is attached to the C9 position of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a sialic acid derivative where an O-acetyl group is attached to the C9 position of N-acetylneuraminic acid (Neu5Ac). The level of 9-O-acetylation on sialic acids can have significant implications in various biological processes, including immune response and pathogenesis, making its accurate quantification crucial in biomedical research and for the characterization of glycoprotein (B1211001) therapeutics.[1] This application note provides a detailed protocol for the quantification of 9-O-Ac-Neu5Ac in biological samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescence detection after derivatization.

Principle

The method involves the release of sialic acids from glycoconjugates by mild acid hydrolysis. The liberated sialic acids are then derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form highly fluorescent derivatives.[2][3] These derivatives are subsequently separated and quantified by reversed-phase HPLC with fluorescence detection.[4][5]

Experimental Protocols

1. Materials and Reagents

  • N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) standard

  • N-Acetylneuraminic acid (Neu5Ac) standard

  • Sialic Acid Reference Panel (containing various O-acetylated sialic acids)[4]

  • Hydrochloric acid (HCl) or Acetic Acid

  • 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)

  • 2-Mercaptoethanol (B42355)

  • Sodium hydrosulfite

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ-cm)

  • Formic acid

2. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Acclaim RSLC 120 C18, 2.2 µm, 2.1 × 100 mm)[4]

  • Heating block or water bath

  • Microcentrifuge

  • pH meter

  • Vortex mixer

3. Sample Preparation: Release of Sialic Acids

  • To release sialic acids from glycoproteins, dissolve the sample in 0.1 M HCl.[6] Alternatively, mild acid hydrolysis using 2 M acetic acid at 80°C for 2 hours can be used.[1][2]

  • Heat the sample at 80°C for 1 hour.[6]

  • Cool the sample to room temperature.

  • Neutralize the sample with an appropriate amount of NaOH.

  • For complex biological samples like plasma or serum, a protein precipitation step using acetonitrile may be necessary.[7]

4. Preparation of DMB Derivatization Reagent

Prepare this reagent fresh and protect it from light.

  • Dissolve DMB in water to a final concentration of 7 mM.

  • Add 2-mercaptoethanol to a final concentration of 0.75 M.

  • Add sodium hydrosulfite to a final concentration of 18 mM.

  • Add acetic acid to a final concentration of 1.4 M.[5]

5. Derivatization Procedure

  • To 50 µL of the sample or standard, add 50 µL of the DMB derivatization reagent in a microcentrifuge vial.[4]

  • Vortex the mixture briefly.

  • Incubate the vials in a heating block at 50°C for 2.5 to 3 hours in the dark.[1][4]

  • After incubation, cool the samples to room temperature. The samples are now ready for HPLC analysis. Samples should be analyzed within 24 hours of labeling.[2]

6. HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific column and HPLC system used.

ParameterValue
Column Acclaim RSLC 120 C18, 2.2 µm, 2.1 × 100 mm[4]
Mobile Phase A Water[4]
Mobile Phase B Acetonitrile[4]
Gradient 5% B (0-5 min), 5-20% B (5-13 min), 20-40% B (13-15 min), 40% B (15-20 min)[4]
Flow Rate 0.42 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 45°C[4]
Fluorescence Detection Excitation: 373 nm, Emission: 448 nm[4][5]

7. Calibration and Quantification

  • Prepare a series of standard solutions of 9-O-Ac-Neu5Ac of known concentrations.

  • Derivatize the standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the 9-O-Ac-Neu5Ac standards.

  • Inject the derivatized samples, identify the 9-O-Ac-Neu5Ac peak based on retention time compared to the standard, and determine its concentration from the calibration curve.

Data Presentation

Table 1: HPLC Method Performance for Sialic Acid Quantification

ParameterN-acetylneuraminic acid (Neu5Ac)N-glycolylneuraminic acid (Neu5Gc)Reference
Linearity Range 15 to 160 pmol15 to 160 pmol[8]
Coefficient of Determination (R²) > 0.99> 0.99[8]
Limit of Detection (LOD) ~3 pmol (on column)~3 pmol (on column)[8]
Retention Time Precision (%RSD) < 0.13%< 0.13%[8]
Peak Area Precision (%RSD) < 3%< 3%[8]

Note: The quantitative data presented is for major sialic acids, Neu5Ac and Neu5Gc, as detailed quantitative performance characteristics for 9-O-Ac-Neu5Ac are not always explicitly stated in general application notes. However, similar performance is expected for 9-O-Ac-Neu5Ac under the same analytical conditions.

Visualizations

Diagram 1: Experimental Workflow for 9-O-Ac-Neu5Ac Quantification

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Glycoprotein Sample Hydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Sample->Hydrolysis ReleasedSAs Released Sialic Acids Hydrolysis->ReleasedSAs Incubation Incubation (50°C, 2.5h, dark) ReleasedSAs->Incubation DMB DMB Reagent DMB->Incubation LabeledSAs Fluorescently Labeled Sialic Acids Incubation->LabeledSAs HPLC Reversed-Phase HPLC LabeledSAs->HPLC Fluorescence Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Fluorescence Data Data Acquisition & Quantification Fluorescence->Data

Caption: Workflow for 9-O-Ac-Neu5Ac analysis.

Diagram 2: Logical Relationship of Quantification Steps

G start Start prep_standards Prepare 9-O-Ac-Neu5Ac Standards start->prep_standards release_sa Release Sialic Acids from Sample start->release_sa derivatize Derivatize Standards and Samples with DMB prep_standards->derivatize release_sa->derivatize hplc_analysis Analyze by HPLC-Fluorescence derivatize->hplc_analysis calibration_curve Generate Calibration Curve from Standards hplc_analysis->calibration_curve quantify Quantify 9-O-Ac-Neu5Ac in Sample hplc_analysis->quantify calibration_curve->quantify end End quantify->end

Caption: Steps for quantitative analysis.

This application note provides a comprehensive and detailed protocol for the quantification of N-Acetyl-9-O-acetylneuraminic acid using HPLC with fluorescence detection. The described method, involving DMB derivatization, is highly sensitive and suitable for the analysis of 9-O-Ac-Neu5Ac in various biological matrices, which is essential for researchers, scientists, and professionals in drug development. The provided workflows and data tables offer a clear guide for the implementation and validation of this analytical technique.

References

Method

Application Notes and Protocols for Mass Spectrometry Analysis of O-acetylated Sialic Acids

Audience: Researchers, scientists, and drug development professionals. Introduction Sialic acids, a family of nine-carbon backbone monosaccharides, are typically found at the terminal positions of glycan chains on glycop...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialic acids, a family of nine-carbon backbone monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] Their O-acetylation, a common modification, plays a pivotal role in a multitude of biological processes, including molecular recognition, cellular adhesion, and immune responses.[1][2] O-acetylated sialic acids (O-AcSAs) are implicated as virus receptors, cancer markers, and regulators of apoptosis.[2][3] Given their significance, detailed structural and quantitative analysis of O-AcSAs is crucial for understanding disease pathogenesis and for the development of biotherapeutics.

Mass spectrometry (MS) has emerged as an indispensable tool for the characterization of O-AcSAs. However, their analysis is challenging due to the labile nature of O-acetyl groups, which are prone to loss or migration during sample preparation and ionization.[1][4] Furthermore, the differentiation of positional isomers (e.g., 7-O-acetyl vs. 9-O-acetyl) requires sophisticated analytical strategies.[1]

These application notes provide detailed protocols for the mass spectrometry-based analysis of O-acetylated sialic acids, covering sample preparation, derivatization strategies, and various MS techniques.

Experimental Protocols

Protocol 1: Release of Sialic Acids from Glycoconjugates

A common initial step is the release of sialic acids from the glycoprotein (B1211001) or glycolipid.

Method: Mild Acid Hydrolysis

This protocol is suitable for releasing total sialic acids for subsequent analysis.

  • Sample Preparation: Prepare the glycoprotein sample in water or a suitable buffer.

  • Hydrolysis: Add 2M acetic acid to the sample.

  • Incubation: Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1]

  • Purification: The released sialic acids can be purified using solid-phase extraction (SPE) methods, such as graphitized carbon cartridges, to remove interfering substances.

Protocol 2: Derivatization of Released Sialic Acids

Derivatization is crucial for stabilizing the labile O-acetyl groups and enhancing ionization efficiency for MS analysis.[5][6]

Method A: DMB Labeling for Fluorescence Detection and LC-MS

1,2-diamino-4,5-methylenedioxybenzene (DMB) reacts with the α-keto acid functionality of sialic acids, rendering them fluorescent and more amenable to reverse-phase liquid chromatography.[1][7][8]

  • Derivatization: Add the DMB labeling solution to the purified sialic acids.

  • Incubation: Incubate the reaction mixture in the dark at 50-60°C for 2-3 hours.[1]

  • Analysis: The DMB-labeled sialic acids are now ready for analysis by reverse-phase LC-MS/MS.[1][8]

Method B: 3-NPH Labeling for LC-MS/MS

3-nitrophenylhydrazine (B1228671) (3-NPH) is a newer derivatization reagent that labels biomolecules with carboxyl groups in a two-step process. This method is compatible with O-acetylated sialic acids and enhances hydrophobicity.[1][9][10]

  • Derivatization: Label the released sialic acids with 3-NPH following a validated two-step procedure.[1][9]

  • Analysis: Perform LC-MS/MS analysis in negative ion mode. This method can yield a common reporter ion, which is useful for targeted analysis.[1][9][10]

Method C: Methylamidation for MALDI-MS

Methylamidation stabilizes sialic acids during MALDI processing and allows for the characterization of their O-acetylation pattern without affecting the base-labile modifications.[4][11]

Protocol 3: Direct Analysis of O-Acetylated Glycans by Mass Spectrometry

Method A: MALDI-TOF-MS for Profiling

Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry is a powerful tool for profiling O-acetylation in sialic acids, especially after derivatization to stabilize the labile groups.[4]

  • Sample Preparation: Mix the derivatized (e.g., methylamidated) glycan sample with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range. The mass difference of 42 Da corresponds to an O-acetyl group.[1]

Method B: ESI-LC-MS/MS for Detailed Characterization

Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry is used for in-depth structural analysis, including the localization of O-acetyl groups.

  • Chromatography: Separate the derivatized sialic acids using a reverse-phase or porous graphitized carbon (PGC) liquid chromatography column.

  • Mass Spectrometry: Introduce the eluent into an ESI-MS/MS system.

  • Fragmentation Analysis: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ions of interest. The fragmentation pattern will provide information on the location of the O-acetyl groups.[8][9] Characteristic neutral losses include the loss of an acetyl group (42.01 Da) and the entire acetylated sialic acid residue.[1]

Method C: Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

IM-MS is a powerful technique that separates ions based on their size, shape, and charge, allowing for the differentiation of isomeric structures without derivatization.[1][7][13][14]

  • N-Glycan Release: Release N-glycans from the glycoprotein using an enzyme such as PNGase F.[1]

  • Sample Preparation: Purify the released glycans using a suitable method (e.g., HILIC SPE).[1]

  • Analysis: Introduce the sample into the IM-MS system via direct infusion or LC-IM-MS. The instrument measures the collision cross-section (CCS) of the ions, which can be used to distinguish between different O-acetylation patterns and glycosidic linkages.[1][7]

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data on the relative abundance of O-acetylated sialic acids from various biological sources.

Table 1: Relative Abundance of O-Acetylated Sialic Acids in Bovine Submaxillary Mucin (BSM) O-Glycans.

Sialic Acid SpeciesRelative Abundance (%)
Neu5AcHigh
Neu5GcLow
Mono-acetylated Sialic Acids29
Di-acetylated Sialic Acids21
Data derived from analysis of O-glycans where 70% of all Neu5Ac were found to be O-acetylated.[7]

Table 2: O-Acetylation of N-Glycans in Serum from Different Species. [15]

SpeciesExtent of O-Acetylation (%)
Rat53.4
Mouse8.8
HumanNot detectable

Table 3: Distribution of O-Acetyl Groups on Disialylated N-Glycans from Fish Serum. [11]

Total O-Acetyl GroupsDistribution on Two Sialic Acids (Major Species)
11 + 0
21 + 1
32 + 1
63 + 3

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis MS Analysis Glycoprotein Glycoprotein/ Glycolipid Sample Release Mild Acid Hydrolysis (2M Acetic Acid, 80°C) Glycoprotein->Release Released_Sia Released Sialic Acids Release->Released_Sia DMB DMB Labeling Released_Sia->DMB Fluorescence NPH 3-NPH Labeling Released_Sia->NPH Hydrophobicity Methylamidation Methylamidation Released_Sia->Methylamidation Stabilization LC_MS LC-MS/MS DMB->LC_MS NPH->LC_MS MALDI MALDI-TOF-MS Methylamidation->MALDI

Workflow for Derivatization-based MS Analysis.

Experimental_Workflow_Direct_Analysis cluster_sample_prep Sample Preparation cluster_analysis Direct MS Analysis Glycoprotein Glycoprotein Sample Release PNGase F Release Glycoprotein->Release N_Glycans Released N-Glycans Release->N_Glycans Purification HILIC SPE N_Glycans->Purification IM_MS Ion Mobility-MS Purification->IM_MS Isomer Separation LC_IM_MS LC-IM-MS Purification->LC_IM_MS Separation & ID

Workflow for Direct Analysis using IM-MS.

Apoptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Cell Interior GD3 GD3 Internalized_GD3 Internalized GD3 GD3->Internalized_GD3 Internalization O_Ac_GD3 9-O-acetyl-GD3 O_Ac_GD3->Internalized_GD3 Prevents Internalization Mitochondrion Mitochondrion Internalized_GD3->Mitochondrion Accumulation Apoptosis Apoptosis Mitochondrion->Apoptosis Disruption

Regulation of GD3-mediated Apoptosis by O-acetylation.

References

Application

Application Notes and Protocols: Utilizing N-Acetyl-9-O-acetylneuraminic Acid in Viral Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a modified sialic acid that serves as a crucial receptor determinant for a variety of vir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a modified sialic acid that serves as a crucial receptor determinant for a variety of viruses. Its presence on the surface of host cells mediates the initial attachment of these viruses, a critical step in the infection cycle. Understanding the binding characteristics of viruses to 9-O-Ac-Neu5Ac is paramount for the development of novel antiviral therapeutics and diagnostic assays. These application notes provide detailed protocols for key viral binding assays utilizing 9-O-Ac-Neu5Ac and present quantitative data to facilitate experimental design and data interpretation.

Viral Recognition of 9-O-Ac-Neu5Ac

Several important human and animal viruses have been identified to specifically recognize and bind to 9-O-Ac-Neu5Ac. This interaction is primarily mediated by the viral surface glycoproteins, such as the hemagglutinin-esterase (HE) of influenza C and D viruses, and the spike (S) protein of certain coronaviruses. The 9-O-acetyl group is a key feature for recognition by these viruses, and its absence can significantly reduce or abolish viral binding.[1]

Viruses known to bind 9-O-Ac-Neu5Ac include:

  • Influenza C Virus: Utilizes 9-O-Ac-Neu5Ac as its primary and high-affinity receptor determinant for attachment to host cells.

  • Influenza D Virus: Recognizes both 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) and 9-O-acetylated N-glycolylneuraminic acid (Neu5Gc9Ac) for binding and entry.[2][3][4]

  • Bovine Coronavirus (BCoV): Employs 9-O-Ac-Neu5Ac as a receptor determinant to initiate infection.[5]

  • Human Coronavirus OC43 and HKU1: The N-terminal domain (NTD) of the spike protein of these viruses binds to a range of 9-O-acetylated sialic acids.[6][7]

  • SARS-CoV-2 (some variants): The beta subvariant (501Y.V2-1) has been shown to engage 9-O-acetylated α2–8-linked sialic acids through its spike N-terminal domain.[8][9]

Data Presentation: Quantitative Analysis of Viral Binding to 9-O-Ac-Neu5Ac

The following tables summarize quantitative data from various studies on the interaction between viruses and 9-O-Ac-Neu5Ac. This data can be used as a reference for expected binding affinities and inhibitory concentrations in different assay formats.

Table 1: Hemagglutination Inhibition by 9-O-Ac-Neu5Ac

VirusInhibitorAssay TypeEndpointConcentrationReference
Bovine Influenza D Virus (bIDV)Neu5,9Ac2Hemagglutination InhibitionComplete Inhibition20 ng/µl[10]
Influenza C Virus (ICV)Neu5,9Ac2Hemagglutination InhibitionComplete Inhibition80 ng/µl[10]

Table 2: Inhibition of Viral Replication by 9-O-Ac-Neu5Ac Glycan

VirusInhibitorAssay TypeInhibitionConcentrationReference
Influenza D VirusNeu5,9Ac2-glycanViral Replication Assay~50%64 ng/µl
Influenza D VirusNeu5,9Ac2-glycanViral Replication Assay~90%1024 ng/µl

Table 3: Binding Affinity of Viral Proteins to 9-O-Acetylated Sialic Acids (Illustrative)

Viral ProteinLigandAssay TypeDissociation Constant (Kd)Reference
SARS-CoV-2 S1 (Beta Variant)9-O-acetylated α2–8 disialic acidGraphene-based biosensorConcentration-dependent binding observed[8]
Human Coronavirus HKU1 NTD9-O-acetyl α2–8-linked disialic acidGraphene-based biosensorStrongest binding signal[8]

Note: Quantitative binding affinity data (Kd values) for many 9-O-Ac-Neu5Ac-virus interactions are not always readily available in the literature. The table above provides illustrative examples where binding has been quantified or shown to be significant.

Experimental Protocols

This section provides detailed methodologies for three key experiments used to characterize the interaction of viruses with 9-O-Ac-Neu5Ac: Hemagglutination Inhibition Assay, Glycan Microarray Analysis, and Surface Plasmon Resonance.

Protocol 1: Hemagglutination Inhibition (HI) Assay

The HI assay is a classical and robust method to determine the ability of a substance, in this case, 9-O-Ac-Neu5Ac, to inhibit the agglutination of red blood cells (RBCs) by a virus.

Materials:

  • Virus stock with a known hemagglutination (HA) titer.

  • N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) solution of known concentration.

  • Phosphate-buffered saline (PBS), pH 7.2.

  • 0.5% (v/v) suspension of appropriate red blood cells (e.g., chicken, turkey, or human type O), washed three times in PBS.

  • 96-well V-bottom microtiter plates.

  • Multichannel pipettes.

Procedure:

  • Virus Titration (HA Assay): a. Add 50 µL of PBS to wells 2-12 of a 96-well plate. b. Add 100 µL of the virus stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 serves as an RBC control (no virus). d. Add 50 µL of the 0.5% RBC suspension to all wells. e. Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until a clear button of RBCs is formed in the control well. f. The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform reddish suspension). g. For the HI assay, prepare a working dilution of the virus containing 4 HA units in 25 µL.

  • Hemagglutination Inhibition (HI) Assay: a. Add 50 µL of PBS to all wells of a new 96-well plate except for the first column. b. In the first well of each row you plan to use, add 50 µL of your 9-O-Ac-Neu5Ac solution. c. Perform two-fold serial dilutions of the 9-O-Ac-Neu5Ac by transferring 25 µL from well 1 to well 2, and so on, down the plate. d. Add 25 µL of the diluted virus (4 HA units) to each well containing the 9-O-Ac-Neu5Ac dilutions. e. Include a virus control (25 µL of virus + 25 µL of PBS) and an RBC control (50 µL of PBS). f. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the virus. g. Add 50 µL of the 0.5% RBC suspension to all wells. h. Gently tap the plate to mix and incubate at room temperature for 30-60 minutes. i. The HI titer is the reciprocal of the highest dilution of 9-O-Ac-Neu5Ac that completely inhibits hemagglutination (formation of a distinct RBC button).

Protocol 2: Glycan Microarray Analysis

Glycan microarrays allow for the high-throughput screening of viral binding to a wide range of immobilized glycans, including those terminating with 9-O-Ac-Neu5Ac.

Materials:

  • Glycan microarray slides printed with a library of glycans, including 9-O-Ac-Neu5Ac-containing structures.

  • Fluorescently labeled virus or viral protein (e.g., with Alexa Fluor dyes).

  • Binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microarray scanner and analysis software.

Procedure:

  • Fluorescent Labeling of Virus (if necessary): a. Purify and concentrate the virus stock. b. Follow the manufacturer's protocol for the chosen fluorescent dye (e.g., Alexa Fluor succinimidyl ester) to label the viral proteins. c. Remove excess, unconjugated dye by dialysis or size-exclusion chromatography.

  • Microarray Binding Assay: a. Block the glycan microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding. b. Wash the slide with wash buffer. c. Prepare a dilution of the fluorescently labeled virus or viral protein in binding buffer. d. Apply the virus solution to the microarray and incubate in a humidified chamber for 1-2 hours at 4°C or room temperature. e. Wash the slide extensively with wash buffer to remove unbound virus. f. Rinse the slide with distilled water and dry by centrifugation or under a stream of nitrogen.

  • Data Acquisition and Analysis: a. Scan the microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths. b. Use glycan microarray analysis software to quantify the fluorescence intensity of each spot. c. The intensity of the fluorescence on spots corresponding to 9-O-Ac-Neu5Ac-containing glycans indicates binding. Compare these intensities to other glycans on the array to determine binding specificity.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5, streptavidin-coated).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+).

  • Analyte: Purified virus or viral protein.

  • Ligand: 9-O-Ac-Neu5Ac-containing glycoconjugate or biotinylated glycan.

Procedure:

  • Ligand Immobilization: a. Amine Coupling: Activate the carboxymethylated dextran (B179266) surface of a CM5 sensor chip with a mixture of EDC and NHS. Inject the 9-O-Ac-Neu5Ac-containing glycoconjugate (with free amine groups) over the activated surface. Deactivate remaining active esters with ethanolamine. b. Streptavidin-Biotin Coupling: If using a streptavidin-coated sensor chip, inject a solution of biotinylated 9-O-Ac-Neu5Ac glycan to capture it on the surface.

  • Binding Analysis: a. Equilibrate the sensor surface with running buffer. b. Inject a series of concentrations of the purified virus or viral protein (analyte) over the sensor surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the analyte to the immobilized ligand. d. After the association phase, switch to running buffer to monitor the dissociation of the analyte. e. Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis: a. Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes. b. Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. From the fitting, determine the kinetic rate constants (ka and kd) and calculate the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Viral Binding to 9-O-Ac-Neu5Ac on Host Cell

G cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Hemagglutinin-Esterase (HE) or Spike (S) Protein Cell Host Cell Membrane Glycoprotein/Glycolipid 9-O-Ac-Neu5Ac Virus:he->Cell:sia Binding

Caption: Viral surface proteins recognize and bind to 9-O-Ac-Neu5Ac on the host cell surface.

Hemagglutination Inhibition Assay Workflow

G cluster_0 No Inhibitor cluster_1 With 9-O-Ac-Neu5Ac Inhibitor V1 Virus RBC1 Red Blood Cells V1->RBC1 Binding Agg Hemagglutination (Lattice) RBC1->Agg V2 Virus RBC2 Red Blood Cells V2->RBC2 Binding Inhibited Inhibitor 9-O-Ac-Neu5Ac Inhibitor->V2 Blocks Binding Site NoAgg No Hemagglutination (Button) RBC2->NoAgg

Caption: 9-O-Ac-Neu5Ac inhibits virus-mediated red blood cell agglutination.

Glycan Microarray Experimental Workflow

G Start Start: Glycan Microarray Slide Block Block with BSA Start->Block Wash1 Wash Block->Wash1 Incubate Incubate with Fluorescently Labeled Virus Wash1->Incubate Wash2 Wash Incubate->Wash2 Scan Scan for Fluorescence Wash2->Scan Analyze Analyze Data Scan->Analyze Result Identify 9-O-Ac-Neu5Ac Binding Analyze->Result

Caption: Workflow for detecting viral binding to 9-O-Ac-Neu5Ac using a glycan microarray.

Surface Plasmon Resonance (SPR) Signaling Pathway

G cluster_0 SPR Sensor Chip Chip Sensor Surface Ligand Immobilized 9-O-Ac-Neu5Ac Glycan Binding Binding Event Analyte Virus/Viral Protein (Analyte in Solution) Analyte->Binding Signal Change in SPR Signal (RU) Binding->Signal Kinetics Determine ka, kd, Kd Signal->Kinetics

Caption: Principle of SPR for quantifying the kinetics of virus-9-O-Ac-Neu5Ac interaction.

References

Method

Application Notes and Protocols for Studying 9-O-Acetylated Sialic Acids in Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that play crucial roles in cellular recognition, signaling, a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that play crucial roles in cellular recognition, signaling, and host-pathogen interactions. A common modification of sialic acids is O-acetylation at the 9-position (9-O-AcSia), which can significantly alter these biological functions. This modification is dynamically regulated by the sialate O-acetyltransferase CASD1, which adds the acetyl group, and the sialate O-acetylesterase SIAE, which removes it.[1][2] The presence of 9-O-AcSia has been implicated in cancer progression, immune regulation, and viral infectivity, making it a key area of study in glycobiology and drug development.[3][4] For instance, 9-O-acetylation can mask or create binding sites for various lectins and pathogens. Notably, it is a crucial receptor determinant for Influenza C and D viruses.[2][5][6]

These application notes provide a comprehensive set of protocols for the robust study of 9-O-acetylated sialic acids in a cell culture setting, covering genetic manipulation of cell lines, detection and quantification of 9-O-AcSia, and functional characterization assays.

Data Presentation

The expression levels of 9-O-acetylated sialic acids can be modulated through genetic engineering and quantified using analytical techniques. The following tables summarize expected outcomes and key quantitative parameters from the described protocols.

Table 1: Expected Changes in 9-O-Acetylated Sialic Acid (9-O-AcSia) Levels with Genetic Manipulation

Genetic ModificationTarget GeneExpected Impact on 9-O-AcSia LevelsReference
KnockoutCASD1Complete removal of 9-O- and 7,9-O-acetylated sialic acids[2]
OverexpressionCASD1Modest to significant increase in 9-O-acetylated sialic acids[2][4]
KnockoutSIAEModest increase in 9-O-acetylated sialic acids[2]

Table 2: Quantitative Parameters for HPLC-DMB Analysis of Sialic Acids

ParameterValueReference
Typical 9-O-AcSia levels in HEK-293 and A549 cells1-2% of total sialic acids[2]
DMB Labeling Incubation Time3 hours
DMB Labeling Temperature50°C
HPLC Mobile Phase A0.1% Formic Acid in Water
HPLC Mobile Phase B0.1% Formic Acid in Acetonitrile
Fluorescence Detection Excitation Wavelength373 nm
Fluorescence Detection Emission Wavelength448 nm

Experimental Protocols

Here we provide detailed methodologies for key experiments in the study of 9-O-acetylated sialic acids.

Protocol 1: Genetic Manipulation of 9-O-Acetylation

A. CRISPR/Cas9-Mediated Knockout of CASD1

This protocol describes the generation of a CASD1 knockout cell line to abolish 9-O-acetylation.

  • Guide RNA Design and Synthesis:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the CASD1 gene. For human CASD1, a validated target sequence in exon 3 is: 5'-ATGCAATATGTTTATCTACA-3'.

    • Synthesize or purchase the designed sgRNAs.

  • Cell Transfection:

    • Culture your target cells (e.g., HEK-293T, HAP1) to 70-80% confluency.

    • Prepare a ribonucleoprotein (RNP) complex by incubating the sgRNA with Cas9 nuclease.

    • Transfect the cells with the RNP complex using a suitable method like electroporation or lipid-based transfection reagents.

  • Single-Cell Cloning and Screening:

    • Two to three days post-transfection, isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

    • Expand the single-cell clones.

    • Screen for CASD1 knockout by extracting genomic DNA and performing PCR amplification of the target region, followed by Sanger sequencing to identify frameshift mutations.

  • Validation of Knockout:

    • Confirm the absence of 9-O-acetylated sialic acids in knockout clones using flow cytometry (Protocol 2) or HPLC (Protocol 3).

B. Lentiviral Overexpression of CASD1

This protocol describes the generation of a stable cell line overexpressing CASD1 to increase 9-O-acetylation.

  • Lentiviral Plasmid Preparation:

    • Obtain or construct a lentiviral expression vector containing the human CASD1 cDNA. A C-terminal tag (e.g., V5) can be included for easier detection of the expressed protein.

    • Prepare high-quality, endotoxin-free plasmid DNA for the CASD1 expression vector and the lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Lentivirus Production:

    • Seed HEK-293T cells in a T175 flask and grow to ~60% confluency.

    • Co-transfect the cells with the CASD1 expression plasmid and the packaging plasmids using a transfection reagent like Lipofectamine or a calcium phosphate-based method.[7][8]

    • Change the medium 12-16 hours post-transfection.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The viral supernatant can be concentrated by ultracentrifugation if higher titers are required.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration of 8 µg/mL) to enhance transduction efficiency.

    • Incubate for 18-24 hours.

    • Replace the virus-containing medium with fresh complete medium.

    • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), begin selection 48-72 hours post-transduction.

  • Validation of Overexpression:

    • Confirm CASD1 overexpression by qPCR or Western blot (if using a tagged protein).

    • Verify the increase in 9-O-acetylated sialic acids using flow cytometry (Protocol 2) or HPLC (Protocol 3).[9][10]

Protocol 2: Detection of 9-O-Acetylated Sialic Acids by Flow Cytometry

This protocol uses a recombinant probe derived from the Influenza C virus hemagglutinin-esterase (CHE-FcD) to specifically detect 9-O-AcSia on the cell surface.

  • Reagents and Materials:

    • CHE-FcD probe (esterase-inactivated CHE-Fc fusion protein).

    • Secondary antibody: Phycoerythrin (PE)-conjugated goat anti-human IgG.

    • Wash Buffer: PBS with 1% BSA.

    • Fixation Buffer: PBS with 2% formaldehyde.

  • Staining Procedure:

    • Harvest cells and wash once with ice-cold Wash Buffer.

    • Resuspend 1 x 10^6 cells in 100 µL of Wash Buffer.

    • Add the CHE-FcD probe at a predetermined optimal concentration and incubate for 1-2 hours at 4°C.

    • Wash the cells three times with Wash Buffer.

    • Resuspend the cells in 100 µL of Wash Buffer containing the PE-conjugated secondary antibody.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells three times with Wash Buffer.

    • Resuspend the cells in Fixation Buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, detecting the PE signal.

    • Controls:

      • Unstained cells.

      • Cells stained with the secondary antibody only.

      • For a negative control for 9-O-acetylation, treat cells with active CHE-Fc (esterase active) for 1 hour at 37°C prior to staining to remove 9-O-acetyl groups.

      • Use CASD1 knockout cells as a negative control cell line.

Protocol 3: Quantification of 9-O-Acetylated Sialic Acids by HPLC

This protocol describes the release, derivatization, and quantification of sialic acids from cultured cells.

  • Release of Sialic Acids:

    • Harvest and wash a known number of cells (e.g., 5-10 x 10^6).

    • Resuspend the cell pellet in 2 M acetic acid.

    • Incubate at 80°C for 3 hours to release sialic acids by mild acid hydrolysis.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Derivatization with DMB:

    • Prepare the DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling solution: 7 mM DMB, 1 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 5 mM trifluoroacetic acid.

    • Mix an equal volume of the sialic acid-containing supernatant with the DMB labeling solution.

    • Incubate at 50°C for 3 hours in the dark.

    • Stop the reaction by adding a large volume of water.

  • HPLC Analysis:

    • Analyze the DMB-labeled sialic acids by reversed-phase HPLC using a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Use a suitable gradient to separate the different sialic acid species.

    • Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at 373 nm and emission at 448 nm.

    • Quantification: Use a standard curve generated with known amounts of DMB-labeled N-acetylneuraminic acid (Neu5Ac) and N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2).

Protocol 4: Functional Assays

A. Influenza C Virus Binding Assay

This assay assesses the functional role of 9-O-AcSia as a viral receptor.

  • Cell Preparation:

    • Culture wild-type and CASD1 knockout cells.

    • Harvest and wash the cells.

  • Virus Binding:

    • Incubate the cells with a soluble, recombinant Influenza C hemagglutinin-esterase (HEF) protein (e.g., an Fc-fusion protein) for 1 hour at 4°C.[6][11][12]

    • Wash the cells to remove unbound HEF.

  • Detection:

    • Stain the cells with a fluorescently labeled antibody that recognizes the tag on the HEF protein (e.g., anti-human IgG-FITC for an Fc-fusion protein).

    • Analyze the cells by flow cytometry.

    • A higher fluorescence signal on wild-type cells compared to CASD1 knockout cells indicates that 9-O-AcSia is a receptor for the virus.

B. Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines if changes in 9-O-acetylation affect the susceptibility of cells to complement-mediated lysis.

  • Cell Preparation:

    • Culture cells with varying levels of 9-O-acetylation (e.g., wild-type, CASD1 knockout, and CASD1 overexpressing cells).

    • Harvest and wash the cells.

  • CDC Assay:

    • Resuspend the cells in a suitable buffer (e.g., GVB++).

    • Add a source of complement, such as normal human serum (typically at a final concentration of 10-25%).[1][13][14]

    • Incubate at 37°C for 30-60 minutes.

  • Quantification of Cell Lysis:

    • Method 1: Hemoglobin Release (for red blood cell lines): Centrifuge the samples and measure the absorbance of the supernatant at 414 nm to quantify released hemoglobin.[13]

    • Method 2: Calcein AM Release: Pre-load the cells with Calcein AM. After the CDC assay, measure the fluorescence remaining in the cell pellet or released into the supernatant.[15]

    • Method 3: Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and quantify the percentage of dead cells.[16]

  • Analysis:

    • Compare the percentage of cell lysis between the different cell lines. An alteration in lysis correlating with 9-O-acetylation levels suggests a role for this modification in regulating complement activation.

Mandatory Visualization

Biosynthesis of 9-O-Acetylated Sialic Acids Biosynthesis and Regulation of 9-O-Acetylated Sialic Acids cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface / Extracellular Neu5Ac Sialic Acid (Neu5Ac) CMP_Neu5Ac CMP-Sialic Acid Neu5Ac->CMP_Neu5Ac CMAS CMP_Neu5Ac_golgi CMP-Sialic Acid CMP_Neu5Ac->CMP_Neu5Ac_golgi CMP-Sia Transporter CMP_9OAcSia CMP-9-O-acetyl Sialic Acid CMP_Neu5Ac_golgi->CMP_9OAcSia CASD1 (Acetyl-CoA) Glycan_9OAcSia 9-O-acetylated Sialoglycan CMP_9OAcSia->Glycan_9OAcSia Sialyltransferases Glycan Glycan Chain on Glycoprotein (B1211001)/Glycolipid Glycan_9OAcSia_surface 9-O-acetylated Sialoglycan Glycan_9OAcSia->Glycan_9OAcSia_surface Secretory Pathway Glycan_Sia_surface Sialoglycan Glycan_9OAcSia_surface->Glycan_Sia_surface SIAE

Caption: Biosynthesis and turnover of 9-O-acetylated sialic acids.

Experimental Workflow for Studying 9-O-AcSia Experimental Workflow for Studying 9-O-Acetylated Sialic Acids cluster_manipulation Genetic Manipulation cluster_analysis Analysis cluster_function Functional Assays start Start with Target Cell Line ko CASD1 Knockout (CRISPR/Cas9) start->ko oe CASD1 Overexpression (Lentivirus) start->oe flow Detection by Flow Cytometry (Protocol 2) start->flow ko->flow oe->flow hplc Quantification by HPLC (Protocol 3) flow->hplc Confirmation & Quantification virus Virus Binding Assay (Protocol 4A) hplc->virus cdc Complement-Dependent Cytotoxicity Assay (Protocol 4B) hplc->cdc

References

Application

Application Notes and Protocols for Labeling N-Acetyl-9-O-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a modified sialic acid, a nine-carbon sugar typically found at the outermost ends of glyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a modified sialic acid, a nine-carbon sugar typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] The addition of an O-acetyl group at the C-9 position is a dynamic modification regulated by the interplay of sialate O-acetyltransferases (SOATs) and sialate O-acetylesterases (SIAEs).[3][4] This modification plays a critical role in a variety of biological processes, including immune regulation, pathogen recognition, and cancer progression.[1][2] For instance, 9-O-acetylation can mask or create binding sites for lectins and viral hemagglutinins, thereby modulating cell-cell interactions and host-pathogen dynamics.[2] Given its biological significance, the ability to accurately detect, quantify, and visualize 9-O-Ac-Neu5Ac is crucial for advancing our understanding of its functions and for the development of novel therapeutics.

These application notes provide an overview of the most common techniques for labeling 9-O-Ac-Neu5Ac, complete with detailed protocols and a summary of quantitative data to aid researchers in selecting the most appropriate method for their experimental needs.

Labeling Strategies: A Comparative Overview

Several distinct strategies exist for the labeling of 9-O-Ac-Neu5Ac, each with its own set of advantages and limitations. The primary methods include:

  • Fluorescent Derivatization with DMB: A highly sensitive method for the quantification of total sialic acids, including 9-O-Ac-Neu5Ac, following their release from glycoconjugates.

  • Chemoselective Ligation via Hydrazide Chemistry: This technique involves the chemical modification of the sialic acid side chain to introduce a reactive aldehyde, which can then be tagged with a variety of probes.

  • Metabolic Labeling: An in vivo or in-cellulo approach where cells are fed with modified monosaccharide precursors that are incorporated into newly synthesized sialoglycans.

The choice of method depends on the research question, whether the goal is quantification, in situ localization, or tracking the dynamics of sialoglycan biosynthesis.

Data Presentation: Quantitative Comparison of Labeling Techniques

The following table summarizes key quantitative parameters for the described labeling techniques to facilitate method selection.

Labeling TechniquePrincipleTypical ApplicationLabeling EfficiencyLimit of DetectionThroughputKey AdvantagesKey Limitations
DMB Labeling Chemical derivatization of α-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection.Quantification of total sialic acids (including 9-O-Ac-Neu5Ac) in purified glycoproteins or biological fluids by HPLC.High, stoichiometric labeling of released sialic acids.[5]Picomole range.[5]Moderate to HighHigh sensitivity and specificity for α-keto acids; well-established method with commercially available kits.[6][7]Requires prior release of sialic acids, which can lead to degradation; provides total sialic acid content, not information on specific glycoconjugates.[6]
Hydrazide Chemistry Mild periodate (B1199274) oxidation of the sialic acid side chain to generate an aldehyde, followed by ligation with a hydrazide- or aminooxy-functionalized probe.In situ labeling of cell surface sialoglycans for microscopy, flow cytometry, or enrichment of sialoglycoproteins.Variable, dependent on oxidation and ligation conditions. Aniline (B41778) catalysis can significantly improve efficiency.[8]Dependent on the sensitivity of the chosen probe (e.g., fluorophore, biotin).ModerateAllows for in situ labeling on live cells; versatile as various probes can be used.[8][9]Periodate oxidation can potentially affect other cellular components; requires optimization of reaction conditions to maintain cell viability.[8]
Metabolic Labeling Cellular uptake and metabolic conversion of a peracetylated N-acetylmannosamine (ManNAc) analog (e.g., Ac4ManNAz) into the corresponding sialic acid, which is then incorporated into glycans.In vivo or in-cellulo tracking of sialoglycan biosynthesis and localization; identification of sialoglycoproteins.Variable among cell lines and depends on the precursor used. For example, Ac4ManNAl shows higher incorporation efficiency than Ac4ManNAz.[10][11]Dependent on the detection method for the bioorthogonal handle (e.g., click chemistry with a fluorescent probe).Low to ModerateEnables the study of dynamic processes in living systems; provides information on newly synthesized glycans.[12][13]Incorporation efficiency can be low and cell-type dependent; potential for metabolic precursors to have off-target effects.[14]

Experimental Protocols

Protocol 1: DMB Labeling for HPLC-Based Quantification of 9-O-Ac-Neu5Ac

This protocol is adapted from commercially available kits and established methods for the quantification of total sialic acids.[5][6][15]

1. Sialic Acid Release (Acid Hydrolysis)

a. To your glycoprotein (B1211001) sample (typically 50-200 µg), add 25 µL of 2 M acetic acid.[16]

b. Incubate the mixture at 80°C for 2 hours to release the sialic acids.[16]

c. Cool the sample to room temperature.

d. If the sample volume is large, concentrate it using a vacuum centrifuge.

2. DMB Labeling Reaction

a. Prepare the DMB labeling reagent fresh. For example, mix DMB solution, a coupling solution containing acetic acid and 2-mercaptoethanol, and a reducing agent like sodium hydrosulfite according to the manufacturer's instructions.[5][15]

b. Add 20 µL of the freshly prepared DMB labeling reagent to the released sialic acid sample.[5]

c. Vortex the mixture thoroughly and then briefly centrifuge to collect the solution at the bottom of the vial.[16]

d. Incubate the reaction at 50°C for 3 hours in the dark.[5][16]

e. Terminate the reaction by adding 480-500 µL of water.[5][15]

3. HPLC Analysis

a. Analyze the DMB-labeled sialic acids by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).[7]

b. Use a C18 or RP-Amide column for separation.[17]

c. A typical mobile phase consists of acetonitrile, methanol, and water.[5]

d. Identify and quantify the 9-O-Ac-Neu5Ac peak by comparing its retention time and peak area to a known standard.[6]

Protocol 2: Hydrazide Labeling of Cell Surface 9-O-Ac-Neu5Ac

This protocol is based on the mild periodate oxidation of sialic acids followed by aniline-catalyzed oxime ligation (PAL).[8]

1. Cell Preparation

a. Culture cells to the desired confluency in a suitable format (e.g., 6-well plate, chamber slide).

b. Wash the cells twice with cold, sterile phosphate-buffered saline (PBS), pH 7.4.

2. Mild Periodate Oxidation

a. Prepare a 2 mM solution of sodium periodate (NaIO₄) in cold PBS, pH 7.4.

b. Add the 2 mM NaIO₄ solution to the cells to a final concentration of 1 mM.

c. Incubate the cells at 4°C for 30 minutes in the dark.[8]

d. Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubate for 5 minutes at 4°C.

e. Wash the cells three times with cold PBS.

3. Hydrazide Ligation

a. Prepare a labeling solution containing 250 µM of an aminooxy- or hydrazide-functionalized probe (e.g., aminooxy-biotin, Alexa Fluor hydrazide) and 10 mM aniline in PBS, pH 6.7.[8]

b. Add the labeling solution to the cells.

c. Incubate at room temperature for 30-60 minutes.

d. Wash the cells three times with PBS to remove excess labeling reagent.

4. Visualization or Downstream Analysis

a. If a fluorescent probe was used, visualize the cells directly by fluorescence microscopy.

b. If a biotinylated probe was used, incubate with a fluorescently-labeled streptavidin conjugate for visualization or proceed with cell lysis for enrichment and proteomic analysis.

Protocol 3: Metabolic Labeling of Sialoglycans with Ac4ManNAz

This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor into cellular glycans.[13]

1. Cell Culture and Labeling

a. Culture cells in their standard growth medium.

b. Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in DMSO.

c. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

d. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into newly synthesized sialoglycans.[10]

2. Cell Harvesting and Preparation

a. Harvest the cells by scraping or trypsinization.

b. Wash the cells twice with PBS.

3. Bioorthogonal Ligation (Click Chemistry)

a. Resuspend the cells in a buffer suitable for click chemistry (e.g., PBS containing 1% FBS).

b. Add an alkyne-functionalized probe (e.g., a fluorescent alkyne) and a copper(I) catalyst (for CuAAC) or a cyclooctyne-functionalized probe (for SPAAC) to the cell suspension.

c. Incubate the reaction for 1-2 hours at room temperature.

d. Wash the cells three times with PBS to remove unreacted reagents.

4. Analysis

a. Analyze the labeled cells by flow cytometry or fluorescence microscopy.

b. Alternatively, lyse the cells for subsequent enrichment of azido-glycoproteins and proteomic analysis.

Visualizations

Biosynthesis and Turnover of 9-O-Acetyl-Sialic Acid

cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface ManNAc ManNAc Sia Sialic Acid (Neu5Ac) ManNAc->Sia Biosynthesis (3 steps) CMAS CMAS Sia->CMAS SIAE_C SIAE (cytosolic) CMP_Sia CMP-Sialic Acid CMAS->CMP_Sia Activation CMP_Sia_golgi CMP-Sialic Acid CMP_Sia->CMP_Sia_golgi Transport CASD1 CASD1 (SOAT) CMP_Sia_golgi->CASD1 AcCoA Acetyl-CoA AcCoA->CASD1 CMP_9OAcSia CMP-9-O-Ac-Sialic Acid CASD1->CMP_9OAcSia O-Acetylation SialylT Sialyltransferases CMP_9OAcSia->SialylT Glycan_9OAcSia 9-O-Ac-Sialoglycan SialylT->Glycan_9OAcSia Transfer Glycan Glycan Chain Glycan->SialylT Glycan_9OAcSia_surface 9-O-Ac-Sialoglycan Glycan_9OAcSia->Glycan_9OAcSia_surface Trafficking Glycan_9OAcSia_surface->SIAE_C Recycling & De-O-acetylation SIAE_S SIAE (secreted) Glycan_9OAcSia_surface->SIAE_S De-O-acetylation

Caption: Biosynthesis and turnover of 9-O-acetylated sialic acid.

Experimental Workflow for DMB Labeling and HPLC Analysis

Sample Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Sample->Hydrolysis ReleasedSia Released Sialic Acids (including 9-O-Ac-Neu5Ac) Hydrolysis->ReleasedSia DMB_Labeling DMB Labeling (50°C, 3h, dark) ReleasedSia->DMB_Labeling LabeledSia DMB-labeled Sialic Acids DMB_Labeling->LabeledSia HPLC RP-HPLC Analysis LabeledSia->HPLC Detection Fluorescence Detection (Ex: 373nm, Em: 448nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: DMB labeling and HPLC analysis workflow.

Logical Relationship of Metabolic Labeling and Detection

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_detection Detection Ac4ManNAz Ac4ManNAz (Azide-modified precursor) Metabolism Sialic Acid Biosynthetic Pathway Ac4ManNAz->Metabolism Cellular Uptake Incorporation Incorporation into Glycans by Sialyltransferases Metabolism->Incorporation AzideGlycan Azide-labeled Sialoglycan Incorporation->AzideGlycan ClickChemistry Bioorthogonal Ligation (Click Chemistry) AzideGlycan->ClickChemistry LabeledGlycan Labeled Sialoglycan ClickChemistry->LabeledGlycan Probe Alkyne-Probe (e.g., Fluorophore) Probe->ClickChemistry Analysis Analysis (Microscopy, Flow Cytometry) LabeledGlycan->Analysis

Caption: Metabolic labeling and detection workflow.

References

Method

Unveiling the Research Potential of Synthetic N-Acetyl-9-O-acetylneuraminic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Synthetic N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) and its derivatives are powerful tools in biomedical research, offering insights into virology,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) and its derivatives are powerful tools in biomedical research, offering insights into virology, immunology, and oncology. As a key modification of sialic acid, 9-O-acetylation plays a critical role in molecular recognition events, making its synthetic counterpart an invaluable probe for dissecting complex biological processes. This document provides detailed application notes and experimental protocols to facilitate the use of synthetic 9-O-Ac-Neu5Ac in various research contexts.

Application Notes

Virology: A Gateway for Viral Entry

Certain viruses have evolved to recognize 9-O-acetylated sialic acids as receptors for host cell entry. Synthetic 9-O-Ac-Neu5Ac can be employed to study these interactions, screen for antiviral inhibitors, and understand the mechanisms of viral pathogenesis.

  • Influenza C and D Viruses: Unlike influenza A and B, which are inhibited by 9-O-acetylation, influenza C and D viruses utilize 9-O-Ac-Neu5Ac as a primary receptor determinant.[1][2][3] Their hemagglutinin-esterase-fusion (HEF) protein specifically binds to this modified sialic acid to initiate infection.[2] Synthetic 9-O-Ac-Neu5Ac can be used in hemagglutination inhibition assays to screen for compounds that block this interaction.

  • Coronaviruses: A group of coronaviruses, including bovine coronavirus (BCoV), also recognizes 9-O-acetylated sialic acids as cellular receptors.[3] The viral hemagglutinin-esterase (HE) protein is responsible for this binding.

Immunology: Modulating the Immune Response

The 9-O-acetylation of sialic acids plays a crucial role in regulating immune cell function, particularly in the context of B-cell and T-cell activity.

  • B-Cell Regulation: The B-cell receptor co-receptor CD22 (Siglec-2) is a key negative regulator of B-cell signaling.[1] Its binding to α2,6-linked sialic acids on the B-cell surface is inhibited by 9-O-acetylation.[1][4][5] This "unmasking" of CD22 ligands can lower the threshold for B-cell activation. Synthetic 9-O-Ac-Neu5Ac can be used to study the impact of this modification on B-cell activation and tolerance.

  • T-Cell Development and Activation: 9-O-acetylation of sialoglycans is also observed on T-cells and is regulated during their maturation and activation. It can serve as a marker for specific T-cell subsets.

Cancer Research: A Double-Edged Sword

The expression of 9-O-acetylated sialoglycans, particularly the ganglioside 9-O-acetyl GD3, is often altered in cancer and has been implicated in tumor cell survival and drug resistance.

  • Apoptosis Evasion: 9-O-acetylation of the pro-apoptotic ganglioside GD3 can protect tumor cells from programmed cell death.[6] This modification has been observed in various cancers, including acute lymphoblastic leukemia (ALL) and breast cancer.

  • Therapeutic Target: The enzymes responsible for 9-O-acetylation, sialate O-acetyltransferases (SOATs), represent potential therapeutic targets. Synthetic 9-O-Ac-Neu5Ac can be used in assays to screen for inhibitors of these enzymes.

Chemical Biology: Probing Glycan Interactions

Synthetic 9-O-Ac-Neu5Ac is an essential tool for chemical biologists studying the specificity of glycan-binding proteins.

  • Glycan Microarrays: Synthetic 9-O-acetylated sialosides can be immobilized on glycan microarrays to identify and characterize novel binding partners, such as viral proteins, lectins, and antibodies.[7][8][9]

  • Metabolic Glycoengineering: Cells can be cultured with synthetic, chemically modified 9-O-Ac-Neu5Ac precursors to introduce these sugars into their cell surface glycans.[10][11][12][13] This allows for the study of the functional consequences of 9-O-acetylation in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of synthetic 9-O-Ac-Neu5Ac in research.

Table 1: Viral Inhibition and Receptor Binding

Virus/ProteinAssay TypeCompoundConcentration/ValueEffectReference
Influenza C VirusHemagglutination InhibitionNeu5,9Ac₂-Receptor determinant[14]
Influenza D VirusCell-based InhibitionNeu5,9Ac₂20, 80, 320 ng/µlInhibition of viral replication[15]
Influenza D VirusCell-based InhibitionNeu5Gc9Ac20, 80, 320 ng/µlInhibition of viral replication[15]
SARS-CoV-2 NTDGlycan Microarray9-O-acetyl α2–8-linked disialic acid-Binding observed[7]

Table 2: Immunological Interactions

ProteinLigandAssay TypeValueEffectReference
CD22 (Siglec-2)9-O-acetylated α2-6-linked sialosidesBinding Assay-Markedly reduced binding[5][16]
Siglec-99-O-acetylated sialoglycansNot specified-Binding interaction[1]

Table 3: Cancer Cell Studies

Cell LineCompound/TreatmentAssay TypeConcentrationEffectReference
B16F10 MelanomaP-3Fax-Neu5Ac (sialyltransferase inhibitor)Lectin Staining32 µmol/LSignificant reduction in α2,3- and α2,6-linked sialic acids[17]
BxPC-3 Pancreatic CancerAc₅3FaxNeu5Ac (sialyltransferase inhibitor)Sialic Acid Expression100 µMMaximum reduction in sialic acid expression[18]
Panc-1 Pancreatic CancerAc₅3FaxNeu5Ac (sialyltransferase inhibitor)Sialic Acid Expression100 µMMaximum reduction in sialic acid expression[18]
Capan-1 Pancreatic CancerAc₅3FaxNeu5Ac (sialyltransferase inhibitor)Sialic Acid Expression400 µMMaximum reduction in sialic acid expression[18]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-9-O-acetylneuraminic Acid

This protocol is based on a one-step synthesis method.[19][20]

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Trimethyl orthoacetate

  • p-toluenesulfonic acid (catalytic amount)

  • Anhydrous Dimethylformamide (DMF)

  • Dowex 50W-X8 resin (H+ form)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve N-acetylneuraminic acid in anhydrous DMF.

  • Add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Quench the reaction by adding water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in deionized water and apply it to a Dowex 50W-X8 (H+ form) column.

  • Wash the column with deionized water.

  • Elute the product with a suitable solvent (e.g., water or a mild acidic solution).

  • Collect the fractions containing the product and lyophilize to obtain N-Acetyl-9-O-acetylneuraminic acid as a white solid.

  • Confirm the structure and purity using NMR spectroscopy.

G Neu5Ac N-acetylneuraminic acid (Neu5Ac) Reaction Stir at RT, 20 min Neu5Ac->Reaction Reagents Trimethyl orthoacetate, p-toluenesulfonic acid (cat.), DMF Reagents->Reaction Quench Quench with Water Reaction->Quench Purification Dowex 50W-X8 (H+) Chromatography Quench->Purification Product N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) Purification->Product

Synthesis of 9-O-Ac-Neu5Ac.
Protocol 2: Hemagglutination Inhibition (HI) Assay for Influenza C/D Virus

This protocol is adapted for testing the inhibitory effect of synthetic 9-O-Ac-Neu5Ac on viral hemagglutination.

Materials:

  • Influenza C or D virus stock of known hemagglutination (HA) titer

  • Synthetic N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac)

  • Phosphate-buffered saline (PBS)

  • 0.5% suspension of turkey red blood cells (RBCs)

  • 96-well U-bottom microtiter plate

  • Multichannel pipette

Procedure:

  • Virus Titer Determination: Perform a standard HA assay to determine the virus concentration that gives 4 HA units.

  • Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of synthetic 9-O-Ac-Neu5Ac in PBS in a 96-well plate (25 µL/well). Include a PBS-only control.

  • Virus Addition: Add 25 µL of the virus suspension (containing 4 HA units) to each well containing the diluted inhibitor and the control wells.

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the virus.

  • RBC Addition: Add 50 µL of the 0.5% turkey RBC suspension to all wells.

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until a clear button of non-agglutinated RBCs is formed in the control wells without virus.

  • Reading Results: The HI titer is the reciprocal of the highest dilution of the inhibitor that completely prevents hemagglutination.

G Start Start PrepInhibitor Prepare serial dilutions of synthetic 9-O-Ac-Neu5Ac (25 µL/well) Start->PrepInhibitor AddVirus Add 4 HA units of Influenza C/D virus (25 µL/well) PrepInhibitor->AddVirus Incubate1 Incubate at RT for 30 min AddVirus->Incubate1 AddRBCs Add 0.5% turkey RBCs (50 µL/well) Incubate1->AddRBCs Incubate2 Incubate at RT for 30-60 min AddRBCs->Incubate2 ReadResults Read hemagglutination inhibition results Incubate2->ReadResults End End ReadResults->End

Hemagglutination Inhibition Assay Workflow.
Protocol 3: B-Cell Activation Assay using Flow Cytometry

This protocol outlines the use of synthetic 9-O-Ac-Neu5Ac to study its effect on B-cell activation by analyzing cell surface markers.

Materials:

  • Isolated primary B-cells or a B-cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • Synthetic N-Acetyl-9-O-acetylneuraminic acid

  • B-cell activating stimulus (e.g., anti-IgM antibody, CpG ODN 2395, sCD40L, IL-2, IL-10)[21]

  • Fluorochrome-conjugated antibodies against B-cell activation markers (e.g., CD69, CD86, CD25)

  • Flow cytometer

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Culture: Culture B-cells in RPMI-1640 medium.

  • Treatment: Pre-incubate the B-cells with varying concentrations of synthetic 9-O-Ac-Neu5Ac for a specified time (e.g., 1-2 hours). Include an untreated control.

  • Stimulation: Add the B-cell activating stimulus to the treated and untreated cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired activation markers for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the expression levels of the activation markers on the treated versus untreated B-cell populations.

G cluster_0 Normal State cluster_1 With 9-O-Acetylation BCell B-Cell BCR B-Cell Receptor (BCR) Signaling Downstream Signaling BCR->Signaling CD22 CD22 (Siglec-2) SialicAcid α2,6-Sialic Acid CD22->SialicAcid Binds CD22->Signaling Inhibits NineOac 9-O-Ac-Sialic Acid Inhibition Inhibition of Activation Signaling->Inhibition Activation B-Cell Activation BCR_2 BCR Signaling_2 Downstream Signaling BCR_2->Signaling_2 CD22_2 CD22 CD22_2->NineOac Binding Blocked Signaling_2->Activation

Modulation of CD22 Signaling by 9-O-Acetylation.
Protocol 4: Cancer Cell Apoptosis Assay using Caspase-3 Activity

This protocol describes how to assess the effect of synthetic 9-O-acetylated GD3 on apoptosis in cancer cells by measuring caspase-3 activity.

Materials:

  • Cancer cell line known to express GD3 (e.g., Jurkat, melanoma cell lines)

  • DMEM or RPMI-1640 medium with 10% FBS

  • Synthetic 9-O-acetylated GD3

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide) - as a positive control

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)

  • Plate reader (spectrophotometer or fluorometer)

  • Lysis buffer (provided in the kit)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of synthetic 9-O-acetylated GD3 for 24-48 hours. Include an untreated control and a positive control treated with an apoptosis-inducing agent.

  • Cell Lysis: After incubation, lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.

  • Caspase-3 Assay: Add the cell lysate to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer to each well as per the kit protocol.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Calculate the caspase-3 activity, normalizing to the protein concentration if performed. Compare the activity in the 9-O-acetylated GD3-treated cells to the untreated and positive controls.

G Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells TreatCells Treat cells with synthetic 9-O-acetylated GD3 SeedCells->TreatCells LyseCells Lyse cells using kit-provided buffer TreatCells->LyseCells AddSubstrate Add Caspase-3 substrate (e.g., Ac-DEVD-pNA) LyseCells->AddSubstrate Incubate Incubate at 37°C for 1-2 hours AddSubstrate->Incubate Measure Measure absorbance or fluorescence Incubate->Measure Analyze Analyze Caspase-3 activity Measure->Analyze End End Analyze->End

Caspase-3 Activity Assay Workflow.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetyl-9-O-acetylneuraminic Acid (Neu5,9Ac2) Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the O-acetyl group on N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). Find troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the O-acetyl group on N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and analysis of Neu5,9Ac2.

Question 1: I am observing a loss of my 9-O-acetylated sialic acid signal in my analytical assay. What could be the cause?

Answer: Loss of the 9-O-acetyl group, a process known as de-O-acetylation, is a common issue. The stability of this group is highly dependent on pH and temperature. O-acetyl groups are known to be sensitive to alkaline pH and high temperatures.[1] During sample preparation and analysis, exposure to even mildly alkaline conditions can lead to the cleavage of the O-acetyl ester bond.

Troubleshooting Steps:

  • pH Verification: Ensure all buffers and solutions used in your sample preparation and analysis are at or below neutral pH. The O-acetyl group is more stable under mildly acidic conditions (pH < 7).[1]

  • Temperature Control: Avoid heating samples containing Neu5,9Ac2. If a heating step is unavoidable, use the lowest possible temperature and shortest duration.

  • Storage Conditions: Store your Neu5,9Ac2 samples, whether in solid form or in solution, at -20°C or below.[2]

Answer: You are likely observing O-acetyl migration. The O-acetyl group on the sialic acid side chain is not fixed at the C9 position. It can migrate to the C7 and C8 positions, with this migration being more pronounced at neutral to slightly basic pH.[1][3] While the 9-O-acetyl isomer is generally the most stable, an equilibrium exists between the 7-O, 8-O, and 9-O-acetyl forms.[3]

Troubleshooting Steps:

  • Maintain Acidic pH: To minimize O-acetyl migration, maintain your samples and buffers at a slightly acidic pH (ideally below 6) throughout your experimental workflow.[4]

  • Low Temperature: Perform all experimental steps at low temperatures (e.g., on ice) to reduce the rate of migration.

  • Prompt Analysis: Analyze your samples as quickly as possible after preparation to minimize the time for migration to occur.

Question 3: I suspect enzymatic degradation of the O-acetyl group in my cell-based experiments. How can I confirm this and prevent it?

Answer: Cells and tissues can contain sialate-O-acetylesterases, which are enzymes that specifically remove O-acetyl groups from sialic acids.[5]

Troubleshooting Steps:

  • Esterase Inhibitors: Consider using esterase inhibitors in your experimental buffers. However, be mindful that these may have off-target effects.

  • Heat Inactivation: If your experimental design allows, heat-inactivating the cell lysate or tissue homogenate can denature these enzymes. However, be aware that heat can also lead to chemical de-O-acetylation.

  • Control Experiments: Run control experiments with purified Neu5,9Ac2 incubated with your cell lysate or tissue homogenate to directly measure the rate of enzymatic de-O-acetylation.

Quantitative Data on Neu5,9Ac2 Stability

The stability of the 9-O-acetyl group is influenced by pH and temperature, primarily through de-O-acetylation and migration to other positions on the sialic acid side chain. While precise half-life data under a wide range of conditions is not extensively documented in a single source, the following tables summarize the observed trends and available quantitative information.

Table 1: Effect of pH on O-Acetyl Group Migration and Stability

pH RangePredominant EffectConsequence for Neu5,9Ac2
< 6.0 Minimal migration and de-O-acetylation9-O-acetyl group is relatively stable
6.0 - 7.5 Increased rate of O-acetyl migrationEquilibrium is established between 7-O, 8-O, and 9-O-acetyl isomers
> 7.5 Significant de-O-acetylation and rapid migrationLoss of the O-acetyl group and formation of N-acetylneuraminic acid (Neu5Ac)

Table 2: Qualitative Effect of Temperature on De-O-acetylation

TemperatureEffect on De-O-acetylation Rate
≤ 4°C Minimized
Room Temperature Moderate
≥ 37°C Significantly Increased

Experimental Protocols

Protocol 1: Assessment of Neu5,9Ac2 Stability under Different pH Conditions

This protocol provides a framework for evaluating the stability of the 9-O-acetyl group on Neu5,9Ac2 at various pH values.

Materials:

  • N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2)

  • Buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Constant temperature incubator (e.g., 37°C)

  • Analytical method for sialic acid analysis (e.g., HPLC with fluorescence detection after DMB labeling, or mass spectrometry)

  • Quenching solution (e.g., acidic buffer to stop the reaction)

Methodology:

  • Prepare solutions of Neu5,9Ac2 in each of the selected pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding an acidic buffer to lower the pH and stop further degradation or migration.

  • Analyze the samples using a validated analytical method to determine the relative amounts of Neu5,9Ac2, Neu5,7Ac2, Neu5,8Ac2, and Neu5Ac.

  • Plot the percentage of remaining Neu5,9Ac2 against time for each pH condition to determine its stability.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare Neu5,9Ac2\nin various pH buffers Prepare Neu5,9Ac2 in various pH buffers Incubate at\nconstant temperature Incubate at constant temperature Prepare Neu5,9Ac2\nin various pH buffers->Incubate at\nconstant temperature Quench reaction\nat time points Quench reaction at time points Incubate at\nconstant temperature->Quench reaction\nat time points Analyze sialic acid\ncomposition (HPLC/MS) Analyze sialic acid composition (HPLC/MS) Quench reaction\nat time points->Analyze sialic acid\ncomposition (HPLC/MS) Plot % Neu5,9Ac2\nvs. time Plot % Neu5,9Ac2 vs. time Analyze sialic acid\ncomposition (HPLC/MS)->Plot % Neu5,9Ac2\nvs. time Determine stability\nat each pH Determine stability at each pH Plot % Neu5,9Ac2\nvs. time->Determine stability\nat each pH

Caption: Experimental workflow for assessing the pH stability of Neu5,9Ac2.

cluster_key Key Functional Groups Neu5,9Ac2_structure N-acetyl_group N-acetyl group at C5 9-O-acetyl_group 9-O-acetyl group Carboxyl_group Carboxyl group at C1

Caption: Chemical structure of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2).

References

Optimization

Technical Support Center: Preventing De-O-acetylation During Sample Preparation

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of de-O-acetylation during experimental sample preparation. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of de-O-acetylation during experimental sample preparation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your O-acetylated molecules.

Frequently Asked Questions (FAQs)

Q1: What is de-O-acetylation and why is it a problem during sample preparation?

A1: De-O-acetylation is the removal of an acetyl group from a hydroxyl group on a molecule. This is a significant issue in research and drug development because O-acetylation is a critical post-translational modification that can impact a protein's function, stability, and localization.[1] Unintended de-O-acetylation during sample preparation can lead to inaccurate experimental results, misinterpretation of biological functions, and compromised efficacy of therapeutic agents.

Q2: What are the primary causes of unintentional de-O-acetylation during sample preparation?

A2: The primary causes of unintentional de-O-acetylation are enzymatic activity and chemical instability.

  • Enzymatic De-O-acetylation: Enzymes called O-acetylesterases or histone deacetylases (HDACs) can rapidly remove acetyl groups.[2][3] These enzymes are naturally present in cells and can become active upon cell lysis.

  • Chemical De-O-acetylation: O-acetyl groups can be labile and susceptible to hydrolysis under certain chemical conditions, particularly alkaline pH.[4][5] High temperatures can also accelerate this process.[4]

Q3: At what stages of sample preparation is de-O-acetylation most likely to occur?

A3: De-O-acetylation can occur at multiple stages of a typical proteomics or drug development workflow. The most critical stages are:

  • Cell Lysis and Protein Extraction: The release of endogenous deacetylases from cellular compartments can lead to rapid de-O-acetylation.[6]

  • Incubation and Digestion: Prolonged incubation steps, such as enzymatic digestion of proteins, can provide an opportunity for deacetylases to act.

  • Purification and Storage: The buffer conditions and temperature during purification and long-term storage can contribute to the chemical hydrolysis of O-acetyl groups.

Troubleshooting Guide

Issue 1: Loss of O-acetylation is observed in my protein of interest after cell lysis.

Cause: This is likely due to the activity of endogenous deacetylases (HDACs) and other esterases released during cell lysis.

Solution:

  • Work Quickly and at Low Temperatures: Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.[6]

  • Use Deacetylase Inhibitors: Supplement your lysis buffer with a cocktail of deacetylase inhibitors. This is the most effective way to prevent enzymatic de-O-acetylation.

Experimental Protocol: Preparation of Lysis Buffer with Deacetylase Inhibitors

Objective: To prepare a cell lysis buffer that effectively inhibits deacetylase activity to preserve O-acetylation.

Materials:

  • Base Lysis Buffer (e.g., RIPA, NP-40, or a buffer specific to your experiment)

  • Trichostatin A (TSA)[7]

  • Nicotinamide (NAM)[6]

  • Sodium Butyrate

  • Protease Inhibitor Cocktail

  • Nuclease (e.g., Benzonase)

Procedure:

  • Prepare your chosen base lysis buffer according to your standard protocol.

  • Just before use, add the deacetylase and protease inhibitors to the required volume of lysis buffer. A common practice is to prepare a concentrated stock solution of the inhibitors.

  • Add nuclease to the lysis buffer to digest nucleic acids and reduce viscosity.

  • Keep the prepared lysis buffer on ice at all times.

  • Proceed with your cell lysis protocol immediately after preparing the buffer.

Issue 2: My therapeutic compound, which has an O-acetyl group, shows degradation in my formulation buffer.

Cause: The pH of your formulation buffer may be too alkaline, leading to chemical hydrolysis of the O-acetyl ester linkage. Temperature can also be a contributing factor.

Solution:

  • Optimize pH: Adjust the pH of your buffer to a mildly acidic or neutral range (pH 4.0-7.0). The rate of de-O-acetylation of some compounds, like diamorphine, is significantly reduced at a lower pH.[4]

  • Control Temperature: Store your formulation at refrigerated (2-8°C) or frozen temperatures to slow down the rate of hydrolysis.[4]

  • Buffer Selection: Choose a buffer system that has a pKa close to your target pH to ensure stable pH control.

Quantitative Data Summary

The following table summarizes the impact of pH and temperature on the stability of O-acetyl groups, using the de-O-acetylation of diamorphine as an example.

Temperature (°C)pHHalf-lifeReference
4Plasma354 minutes[4]
25Plasma18 minutes[4]
37Plasma3 minutes[4]
Any4.0> 14 days[4]
Any5.6> 14 days[4]
Not SpecifiedAlkalineRapid deacetylation[4]

Table 1: Effect of Temperature and pH on Diamorphine De-O-acetylation.

The following table provides information on commonly used deacetylase inhibitors.

InhibitorTarget ClassTypical Working ConcentrationReference
Trichostatin A (TSA)Classes I, II0.1 - 1 µM[7][8]
Nicotinamide (NAM)Class III (Sirtuins)1 - 10 mM[6]
Sodium ButyrateClasses I, IIa5 - 20 mM[7]
Vorinostat (SAHA)Pan-HDAC0.5 - 5 µM[7][8]

Table 2: Common Deacetylase Inhibitors for Sample Preparation.

Visualizations

experimental_workflow cluster_standard Standard Protocol cluster_optimized Optimized Protocol A1 Cell Lysis at Room Temp B1 Protein Extraction A1->B1 C1 Enzymatic Digestion B1->C1 E1 High Risk of De-O-acetylation B1->E1 D1 Sample Analysis C1->D1 A2 Cell Lysis on Ice with Deacetylase Inhibitors B2 Protein Extraction at 4°C A2->B2 C2 Enzymatic Digestion (Shortened Incubation) B2->C2 D2 Sample Analysis C2->D2 E2 Preserved O-acetylation D2->E2 start Sample start->A1 start->A2

Caption: Comparison of standard vs. optimized sample preparation workflows.

signaling_pathway Molecule O-acetylated Molecule (Protein or Drug) Product De-O-acetylated Molecule Molecule->Product Enzymatic Action Molecule->Product Chemical Hydrolysis Deacetylase O-acetylesterase / HDAC Deacetylase->Product Hydrolysis Alkaline pH / High Temp Hydrolysis->Product Inhibitors Deacetylase Inhibitors (TSA, NAM, etc.) Inhibitors->Deacetylase Inhibits Conditions Optimal Conditions (Low Temp, Neutral/Acidic pH) Conditions->Hydrolysis Prevents

References

Troubleshooting

Technical Support Center: Optimizing N-Acetyl-9-O-acetylneuraminic Acid Synthesis

Welcome to the technical support center for the synthesis of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂). This resource is designed for researchers, scientists, and drug development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing N-Acetyl-9-O-acetylneuraminic acid?

A1: N-Acetyl-9-O-acetylneuraminic acid is typically synthesized through chemical or chemoenzymatic methods.

  • Chemical Synthesis: This often involves the regioselective acetylation of N-acetylneuraminic acid (Neu5Ac). One common method is the treatment of Neu5Ac with trimethyl orthoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1] This one-step synthesis can achieve yields of around 68%.[1] Another approach involves the use of protecting groups to selectively acetylate the C9 hydroxyl group.

  • Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For instance, Neu5Ac can be chemically acetylated to produce 9-O-acetylated sialic acid, which is then converted to CMP-Neu5,9Ac₂ using a recombinant CMP-sialic acid synthetase.[2] This activated sugar donor can then be used in enzymatic glycosylation reactions.[2]

Q2: Why is regioselectivity important in the synthesis of N-Acetyl-9-O-acetylneuraminic acid?

A2: N-acetylneuraminic acid has multiple hydroxyl groups that can be acetylated. Regioselectivity ensures that the acetyl group is specifically added to the C9 position, which is crucial for the biological activity and function of the target molecule.[3] Lack of regioselectivity can lead to a mixture of acetylated isomers, complicating purification and reducing the yield of the desired product.

Q3: What is the role of protecting groups in the chemical synthesis of N-Acetyl-9-O-acetylneuraminic acid?

A3: Protecting groups are used to temporarily block reactive functional groups, such as hydroxyl and carboxyl groups, to prevent them from reacting during the acetylation step. This allows for the selective acetylation of the desired hydroxyl group (C9). After the reaction, the protecting groups are removed to yield the final product.

Q4: How does the purity of the starting material, N-acetylneuraminic acid (Neu5Ac), affect the synthesis?

A4: The purity of Neu5Ac is critical for a successful synthesis. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product. It is recommended to use highly pure Neu5Ac for optimal results.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Degradation of the product during workup or purification. - Impure starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time. For the one-step chemical synthesis, a reaction time of 20 minutes has been reported to be effective.[1] - Use mild purification techniques, such as ion-exchange chromatography, and avoid harsh pH conditions.[1] - Ensure the purity of N-acetylneuraminic acid and other reagents.
Formation of Multiple Products (Poor Regioselectivity) - Non-specific acetylation of other hydroxyl groups. - Inappropriate choice of acetylating agent or catalyst. - Acyl migration during the reaction or purification.- Employ regioselective methods, such as the use of trimethyl orthoacetate.[1] - Consider using protecting group strategies to block other hydroxyl groups. - Optimize the reaction conditions to favor 9-O-acetylation. - Be mindful of pH during purification, as acetyl group migration can occur under certain conditions.[1]
Product Degradation - Harsh acidic or basic conditions during workup or purification. - High temperatures during purification or storage.- Use mild acids or bases for pH adjustments. Formic acid is often used for elution in ion-exchange chromatography.[1] - Perform purification steps at low temperatures. - Store the final product at appropriate low temperatures.
Difficulties in Purification - Presence of unreacted starting materials and byproducts with similar properties to the product. - Co-elution of isomers during chromatography.- Use high-resolution purification techniques like ion-exchange chromatography.[1] - Optimize the chromatographic conditions (e.g., eluent composition, gradient) to improve separation. - Consider derivatization to facilitate separation if direct methods are unsuccessful.

Experimental Protocols & Data

One-Step Chemical Synthesis of N-Acetyl-9-O-acetylneuraminic acid

This protocol is an optimized version of previously reported synthetic routes.[1]

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Trimethyl orthoacetate

  • p-toluenesulfonic acid

  • Ion-exchange resin (e.g., Dowex)

Procedure:

  • Treat N-acetylneuraminic acid with trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Allow the reaction to proceed for 20 minutes.[1]

  • Purify the reaction mixture using ion-exchange chromatography to afford N-Acetyl-9-O-acetylneuraminic acid.[1]

Yield: This one-step synthesis has been reported to achieve a yield of 68%.[1]

Quantitative Data Summary
Synthesis MethodKey ReagentsNumber of StepsOverall YieldReference
One-Step Chemical SynthesisTrimethyl orthoacetate, p-toluenesulfonic acid168%[1]
Multi-Step Chemical Synthesis (for Neu4,5Ac₂)Methanol, trifluoroacetic acid, 2,2'-dimethoxypropane, Amberlyst 15 H⁺ resin, NaOH, pyridine, acetic anhydride439%[1]

Visual Diagrams

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification cluster_product Final Product Neu5Ac N-acetylneuraminic acid (Neu5Ac) Reaction One-Step Acetylation Neu5Ac->Reaction Purification Ion-Exchange Chromatography Reaction->Purification Reagents Trimethyl orthoacetate p-toluenesulfonic acid Reagents->Reaction Product N-Acetyl-9-O-acetylneuraminic acid Purification->Product

Caption: Workflow for the one-step chemical synthesis of N-Acetyl-9-O-acetylneuraminic acid.

Troubleshooting_Logic cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Purity Issue Solutions Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Poor Purity / Multiple Products? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Time/ Temperature CheckYield->OptimizeConditions Yes CheckPurityStart Verify Starting Material Purity CheckYield->CheckPurityStart Yes MildPurification Use Mild Purification Conditions CheckYield->MildPurification Yes RegioselectiveMethod Use Regioselective Method CheckPurity->RegioselectiveMethod Yes ProtectingGroups Consider Protecting Groups CheckPurity->ProtectingGroups Yes OptimizePurification Optimize Chromatography CheckPurity->OptimizePurification Yes End Optimized Synthesis CheckPurity->End No OptimizeConditions->CheckPurity CheckPurityStart->CheckPurity MildPurification->CheckPurity RegioselectiveMethod->End ProtectingGroups->End OptimizePurification->End

Caption: Troubleshooting logic for optimizing the synthesis of N-Acetyl-9-O-acetylneuraminic acid.

References

Optimization

Technical Support Center: Acetylated Sialic Acid Isomer Separation

Welcome to the technical support center for the analysis of acetylated sialic acid isomers by HPLC. Sialic acids are crucial monosaccharides in many biological processes, and their O-acetylation adds a layer of complexit...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acetylated sialic acid isomers by HPLC. Sialic acids are crucial monosaccharides in many biological processes, and their O-acetylation adds a layer of complexity to their function and analysis.[1] Separating these closely related isomers can be challenging. This guide provides troubleshooting advice and detailed protocols to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Peak Resolution & Separation Issues

Q1: Why is the resolution between my acetylated sialic acid isomer peaks poor?

Poor resolution or co-elution is a common issue. Several factors in your HPLC method can be adjusted to improve the separation of closely eluting isomers.

  • Column Chemistry : Standard C18 reversed-phase (RP) columns are widely used, often in conjunction with derivatization.[2][3] For challenging isomer separations, Porous Graphitized Carbon (PGC) columns can offer superior resolution for native glycans, as they can differentiate between isomers based on the sialic acid linkage (e.g., α2,3- vs. α2,6-).[4][5]

  • Mobile Phase Composition : Modifying the mobile phase is a powerful way to alter selectivity.

    • Organic Solvent : Adjusting the ratio of acetonitrile (B52724) in the mobile phase is a primary step. An isocratic mobile phase of acetonitrile, methanol, and water (e.g., 9%:7%:84%) has been shown to provide baseline resolution for DMB-labeled sialic acids.[6][7]

    • pH and Buffers : For ionizable compounds like sialic acids, mobile phase pH is critical. Using a buffer with a pH at least 2 units away from the analyte's pKa ensures a single ionic state and prevents peak splitting. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common buffers used to control pH.[8]

    • Ion-Pairing Agents : For reversed-phase methods, adding an ion-pairing agent like triisopropanolamine (B86542) (TIP) can improve the retention and separation of acidic sialic acids.[2][9]

  • Temperature : Increasing column temperature can sometimes improve the resolution of sialylated isomers on C18 columns.[10] However, be cautious as high temperatures can also cause sample degradation.[10][11] A temperature of 45 °C has been found to be effective, as higher temperatures may lead to on-column decomposition.[3]

  • Flow Rate : Lowering the flow rate generally increases resolution by allowing more time for interactions between the analytes and the stationary phase, although this will extend the analysis time.[12]

Q2: I'm observing significant peak tailing. What are the common causes?

Peak tailing can compromise peak integration and resolution. The primary causes include:

  • Secondary Interactions : Sialic acids can have secondary interactions with the HPLC column, particularly with residual silanols on silica-based columns. Using a high-purity, well-end-capped column can minimize this.

  • Column Overload : Injecting too much sample can lead to peak distortion.[10] Try reducing the sample concentration or injection volume.

  • Metal Chelation : Sialic acids can interact with trace metal ions within the HPLC system (e.g., stainless steel components). Using a bio-inert or PEEK-lined system can help mitigate this effect.[10]

  • Buffer Issues : An inadequate buffer concentration (generally recommended between 5-100 mM) or a pH too close to the analyte's pKa can lead to poor peak shape.

Reproducibility & Stability Issues

Q3: My retention times are shifting between runs. How can I improve reproducibility?

Retention time variability is often linked to the mobile phase, temperature, or column conditioning.

  • Mobile Phase Preparation : Ensure the mobile phase is prepared consistently for every run. The pH of the aqueous portion should be measured before adding the organic solvent. Inconsistent pH is a major source of retention time drift for ionizable compounds.

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before each injection. A column wash step after each injection can help maintain performance, especially when running gradients.[3]

  • Temperature Control : Use a thermostatted column compartment to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[12]

Q4: I am concerned about losing O-acetyl groups during sample preparation. How can I prevent this?

O-acetyl groups are notoriously labile and can be lost during sample processing, especially under harsh conditions.

  • Hydrolysis Conditions : Mild acid hydrolysis (e.g., 2 M acetic acid at 80°C) is typically used to release sialic acids before derivatization.[6] Using stronger acids or higher temperatures can cleave O-acetyl groups. Enzymatic release with neuraminidase is an alternative but may not be effective for all linkages.[8]

  • Derivatization : The derivatization process itself can be a source of degradation. It is crucial to follow protocols precisely. For example, when using 1,2-diamino-4,5-methylenedioxybenzene (DMB), derivatized samples are light-sensitive and should be analyzed promptly (ideally within 24 hours) and stored at 4°C in the dark.[3][7]

  • pH Stability : Sialic acids are fragile in acidic solutions.[11] Minimize exposure to low pH and high temperatures throughout the sample preparation workflow to preserve structural integrity.[11]

Troubleshooting & Experimental Workflows

The following diagrams provide a logical approach to troubleshooting common HPLC issues and a standard workflow for sample preparation.

// Node Styles start_node [label="Problem:\nPoor Peak Resolution\nor Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_cause_node [shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structure start_node -> {cause_mobile_phase, cause_column, cause_system_sample};

// Mobile Phase Branch cause_mobile_phase [label="Mobile Phase Issue?", ...cause_node]; cause_mobile_phase -> {sub_cause_mp_ph, sub_cause_mp_comp, sub_cause_mp_prep}; sub_cause_mp_ph [label="Incorrect pH", ...sub_cause_node]; sub_cause_mp_ph -> solution_mp_ph [label="Solution"]; solution_mp_ph [label="Adjust pH >2 units from pKa.\nUse appropriate buffer (e.g., formate).\nMeasure pH of aqueous part only.", ...solution_node]; sub_cause_mp_comp [label="Suboptimal Composition", ...sub_cause_node]; sub_cause_mp_comp -> solution_mp_comp [label="Solution"]; solution_mp_comp [label="Optimize organic solvent %.\nTry different solvent (e.g., MeOH).\nAdd/change ion-pairing agent.", ...solution_node]; sub_cause_mp_prep [label="Inconsistent Prep", ...sub_cause_node]; sub_cause_mp_prep -> solution_mp_prep [label="Solution"]; solution_mp_prep [label="Prepare fresh mobile phase daily.\nEnsure all components are fully dissolved.", ...solution_node];

// Column Branch cause_column [label="Column Issue?", ...cause_node]; cause_column -> {sub_cause_col_chem, sub_cause_col_temp, sub_cause_col_degrad}; sub_cause_col_chem [label="Wrong Chemistry", ...sub_cause_node]; sub_cause_col_chem -> solution_col_chem [label="Solution"]; solution_col_chem [label="Try alternative stationary phase\n(e.g., PGC for isomers).\nUse high-purity, end-capped C18.", ...solution_node]; sub_cause_col_temp [label="Incorrect Temperature", ...sub_cause_node]; sub_cause_col_temp -> solution_col_temp [label="Solution"]; solution_col_temp [label="Use thermostatted column compartment.\nOptimize temperature (e.g., 45°C).", ...solution_node]; sub_cause_col_degrad [label="Degradation / Contamination", ...sub_cause_node]; sub_cause_col_degrad -> solution_col_degrad [label="Solution"]; solution_col_degrad [label="Implement column wash step.\nUse a guard column.\nReplace column if voided.", ...solution_node];

// System/Sample Branch cause_system_sample [label="System or Sample Issue?", ...cause_node]; cause_system_sample -> {sub_cause_ss_overload, sub_cause_ss_prep}; sub_cause_ss_overload [label="Sample Overload", ...sub_cause_node]; sub_cause_ss_overload -> solution_ss_overload [label="Solution"]; solution_ss_overload [label="Reduce injection volume.\nDilute sample.", ...solution_node]; sub_cause_ss_prep [label="Sample Degradation", ...sub_cause_node]; sub_cause_ss_prep -> solution_ss_prep [label="Solution"]; solution_ss_prep [label="Use mild hydrolysis conditions.\nAnalyze derivatized samples promptly.\nStore samples at 4°C in dark.", ...solution_node]; } dot Caption: A troubleshooting decision tree for poor HPLC separation.

// Node Styles step_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crit_step_node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; condition_node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=9]; final_node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start [label="Start:\nGlycoprotein Sample", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; release [label="1. Release Sialic Acids", ...step_node]; hydrolysis_cond [label="Mild Acid Hydrolysis\n(e.g., 2M Acetic Acid, 80°C, 2h)", ...condition_node]; purify [label="2. Purify Released Sialic Acids\n(Optional: SPE Cleanup)", ...step_node]; derivatize [label="3. Derivatization with DMB", ...crit_step_node]; deriv_cond [label="Incubate in Dark\n(e.g., 50°C, 2.5h)", ...condition_node]; stabilize [label="4. Stop Reaction & Stabilize", ...step_node]; stabilize_cond [label="Freeze at -40°C or\ndilute with water", ...condition_node]; analyze [label="5. HPLC Analysis", ...final_node]; analyze_cond [label="Inject promptly (<24h).\nUse amber vials.\nAutosampler at 4°C.", ...condition_node];

// Connections start -> release; release -> hydrolysis_cond [style=dashed, arrowhead=none]; release -> purify; purify -> derivatize; derivatize -> deriv_cond [style=dashed, arrowhead=none]; derivatize -> stabilize; stabilize -> stabilize_cond [style=dashed, arrowhead=none]; stabilize -> analyze; analyze -> analyze_cond [style=dashed, arrowhead=none]; } dot Caption: Workflow for sialic acid sample preparation and derivatization.

Experimental Protocols & Data

Protocol: DMB Derivatization and RP-HPLC Analysis

This protocol is a representative method for the analysis of sialic acids, including O-acetylated forms, using DMB labeling followed by fluorescence detection.

1. Sialic Acid Release (Acid Hydrolysis)

  • Suspend the glycoprotein (B1211001) sample in 2 M acetic acid.

  • Heat the capped vial in a heating block at 80°C for 2 hours.[6]

  • After hydrolysis, cool the samples to room temperature.

  • Centrifuge the hydrolysates to pellet any precipitate. Collect the supernatant for derivatization.

2. DMB Derivatization

  • Reagent Preparation (prepare fresh daily) : In a fume hood, prepare the DMB labeling solution. A typical recipe involves dissolving DMB hydrochloride in a solution containing water, acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.[3]

  • Reaction : Mix equal volumes (e.g., 50 µL) of the sample supernatant and the DMB reagent in a microcentrifuge vial.[3]

  • Incubation : Incubate the mixture in the dark at 50°C for 2.5 hours.[3][13] The lack of light is critical as DMB-labeled sialic acids are light-sensitive.[7]

  • Stopping the Reaction : After incubation, stop the reaction by freezing the samples at -40°C or by diluting with water.[3] Samples should be analyzed within 24 hours for best results.[7]

3. HPLC Conditions

  • Transfer the derivatized sample to an amber HPLC vial to protect it from light.[3]

  • Use a temperature-controlled autosampler set to 4°C.[3]

  • The following tables outline typical chromatographic conditions.

Data Presentation

Table 1: Example HPLC Gradient for DMB-Labeled Sialic Acids

This table provides an example gradient using a C18 column, suitable for separating common sialic acid isomers.[3]

ParameterValue
Column Acclaim RSLC 120 C18 (2.2 µm, 2.1 x 100 mm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.42 mL/min
Column Temp. 45 °C
Injection Vol. 5 µL
Detection (Fluorescence) Excitation: 373 nm, Emission: 448 nm
Gradient Program Time (min)
0.0 - 5.0
5.0 - 13.0
13.0 - 15.0
15.0 - 20.0
Followed by re-equilibration at initial conditions

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate column chemistry, suboptimal mobile phase, incorrect temperature.Switch to a PGC column for isomers; optimize organic solvent % and pH; set column temperature to ~45°C.[3][5][10]
Peak Tailing Secondary silanol (B1196071) interactions, column overload, metal chelation.Use a high-purity end-capped column; reduce sample concentration; use a PEEK-lined system.[10]
Shifting Retention Times Inconsistent mobile phase pH, temperature fluctuations, poor equilibration.Measure pH of aqueous buffer before adding organic; use a column oven; ensure sufficient column equilibration time.[12]
Loss of Signal / Low Recovery Sample degradation (loss of O-acetyl groups), inefficient derivatization.Use mild acid hydrolysis; analyze derivatized samples promptly (<24h); ensure standards are in the same matrix as samples.[3][6]
Split Peaks Mobile phase pH is too close to analyte pKa, column bed irregularity.Adjust mobile phase pH to be >2 units from pKa; replace column if a void has formed.[10]

References

Troubleshooting

Technical Support Center: N-Acetyl-9-O-acetylneuraminic Acid (9-O-Ac-Neu5Ac) Detection

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliabilit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) detection.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) and why is it important?

N-Acetyl-9-O-acetylneuraminic acid (also referred to as Neu5,9Ac₂) is a modified form of N-acetylneuraminic acid (Neu5Ac), which is the most common type of sialic acid in mammals.[1] Sialic acids are typically found at the outermost ends of glycan chains on cell surfaces and proteins.[1] The addition of an O-acetyl group at the C-9 position is a significant post-glycosylational modification that can dramatically alter the biological functions of sialoglycoconjugates.[2][3] This modification plays a crucial role in various biological processes, including immune response regulation, cell-cell recognition, and interactions with pathogens like viruses.[2][4] Altered expression of 9-O-Ac-Neu5Ac has been identified as a potential biomarker in several diseases, including cancer and cardiovascular disease.[5][6]

Q2: What are the main challenges in detecting 9-O-Ac-Neu5Ac?

The primary challenges in the sensitive detection of 9-O-Ac-Neu5Ac are:

  • Chemical Instability: The 9-O-acetyl ester group is highly labile and can be easily cleaved or can migrate to the C-7 or C-8 positions under non-optimal pH conditions (especially basic conditions) or high temperatures.[2][7] This instability complicates sample preparation and analysis.

  • Low Abundance: 9-O-Ac-Neu5Ac is often present in biological samples at concentrations 100 to 200 times lower than its precursor, Neu5Ac.[8] This requires highly sensitive analytical methods for accurate quantification.

  • Lack of Commercial Standards: The limited availability of commercially available, high-purity quantitative standards for 9-O-Ac-Neu5Ac has historically hampered analytical method development.[5]

Q3: Which analytical methods are most effective for sensitive 9-O-Ac-Neu5Ac detection?

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the most common and sensitive approach. Specifically:

  • HPLC with Fluorescence Detection: This method involves the release of sialic acids from glycoconjugates by mild acid hydrolysis, followed by derivatization with a fluorescent tag, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB). The DMB-labeled sialic acids are then separated by reversed-phase HPLC and quantified with a fluorescence detector.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for definitive quantification and structural confirmation of 9-O-Ac-Neu5Ac.[10][11] It is particularly useful for complex biological matrices.

Q4: How can I prevent the degradation of the 9-O-acetyl group during sample preparation?

To preserve the integrity of the 9-O-acetyl group, it is critical to maintain optimal conditions throughout sample handling and preparation. Key considerations include:

  • pH Control: Avoid basic pH conditions at all stages. Sample preparation and derivatization should be performed under mild acidic conditions.[2][7]

  • Temperature Management: Minimize exposure to high temperatures. While mild acid hydrolysis requires heating (e.g., 80°C), the duration should be optimized to ensure complete release of sialic acids without significant degradation.

  • Storage: Store samples at low temperatures (e.g., -80°C) to prevent degradation over time. Dried blood spot (DBS) sampling has been shown to effectively preserve O-acetylation patterns for extended periods.[9]

Quantitative Data Summary

For researchers evaluating different analytical techniques, the following tables summarize key quantitative parameters for the detection of sialic acids.

Table 1: Comparison of Common Analytical Methods for Sialic Acid Detection

MethodPrincipleDerivatization RequiredTypical Limit of Detection (LOD)ThroughputKey Advantage
HPLC-FLD Reversed-phase chromatography with fluorescence detectionYes (e.g., DMB)Low picomole (<0.1 nmol)[5]MediumHigh sensitivity and widely accessible
LC-MS/MS Liquid chromatography separation with mass spectrometry detectionNo (but can be used)Low femtomole to picomoleMedium-HighHigh specificity and structural information[10]
HPAEC-PAD High-pH anion-exchange chromatography with pulsed amperometric detectionNo~0.5 - 2 pmol[12]Low-MediumDirect detection without derivatization

Table 2: Reported Concentrations of Neu5Ac and 9-O-Ac-Neu5Ac in Human Plasma/Serum

AnalyteConditionMean Concentration (mg/100 mL)Reference
Neu5Ac Healthy Controls45.49[8]
Cardiovascular Disease (CVD) PatientsSignificantly elevated vs. controls[6][8]
9-O-Ac-Neu5Ac Healthy Controls0.29[8]
Cardiovascular Disease (CVD) PatientsSignificantly elevated vs. controls[6][8]

Experimental Protocols

Detailed Protocol: DMB-HPLC with Fluorescence Detection

This protocol outlines the key steps for the sensitive detection of 9-O-Ac-Neu5Ac in biological samples using the DMB derivatization method.

1. Release of Sialic Acids: a. To your glycoprotein (B1211001) sample (e.g., in water or buffer), add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M. b. Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids. c. Cool the sample on ice and centrifuge to pellet any precipitate. Collect the supernatant containing the free sialic acids.

2. DMB Derivatization: a. Prepare the DMB labeling reagent: Dissolve 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) in a solution containing 1.6 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite.[7] This must be prepared fresh. b. Mix an equal volume of the released sialic acid supernatant with the DMB labeling reagent. c. Incubate the mixture in the dark at 50-60°C for 2.5-3 hours.[7] d. Stop the reaction by placing the samples on ice. The samples are now ready for HPLC analysis.

3. HPLC Analysis: a. Column: Use a C18 reversed-phase column (e.g., TSK gel ODS-120T or equivalent).[13] b. Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water. A gradient elution is recommended for optimal separation of different sialic acid isomers.[7] For example, a linear gradient from 7:7:86 to 11:7:82 (acetonitrile:methanol:water, v/v) over 75 minutes can effectively separate Neu5,7Ac₂, Neu5,8Ac₂, and Neu5,9Ac₂.[7] c. Flow Rate: Typically 0.8 - 1.0 mL/min. d. Detection: Use a fluorescence detector with an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm. e. Quantification: Create a standard curve using purified 9-O-Ac-Neu5Ac and Neu5Ac standards of known concentrations to quantify the amounts in your samples.

Visualized Workflows and Pathways

Biosynthesis of 9-O-Ac-Neu5Ac

The O-acetylation of sialic acid is a critical modification that occurs in the Golgi apparatus. This pathway highlights the key enzymatic steps.

G cluster_cytosol Cytosol / Nucleus cluster_golgi Golgi Apparatus cluster_recycling Recycling / Degradation Neu5Ac Neu5Ac (N-Acetylneuraminic acid) CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (in Nucleus) Sia_Glycan Sialylated Glycan (Neu5Ac-Glycan) CMP_Neu5Ac->Sia_Glycan Sialyltransferases Glycan Acceptor Glycan (on Glycoprotein/Glycolipid) OAc_Sia_Glycan 9-O-Acetylated Sialoglycan (9-O-Ac-Neu5Ac-Glycan) Sia_Glycan->OAc_Sia_Glycan Sialate O-Acetyltransferase (e.g., CasD1) OAc_Sia_Glycan->Sia_Glycan De-O-acetylation SIAE Sialate O-Acetylesterase (SIAE)

Caption: Biosynthesis pathway of 9-O-Ac-Neu5Ac in vertebrate cells.[3][14][15]

Experimental Workflow for DMB-HPLC Analysis

This workflow provides a step-by-step visual guide for the detection of 9-O-Ac-Neu5Ac from a biological sample to final data analysis.

G Sample 1. Biological Sample (e.g., Plasma, Cells, Tissue) Hydrolysis 2. Mild Acid Hydrolysis (2M Acetic Acid, 80°C) Sample->Hydrolysis Derivatization 3. DMB Derivatization (50-60°C, in dark) Hydrolysis->Derivatization HPLC 4. RP-HPLC Separation (C18 Column, Gradient Elution) Derivatization->HPLC Detection 5. Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Detection Analysis 6. Data Analysis (Peak Integration & Quantification) Detection->Analysis G Start Problem: Low/No 9-O-Ac-Neu5Ac Signal Check_Standards Is the Neu5Ac (control) peak visible? Start->Check_Standards Check_Deriv Was DMB reagent prepared fresh? Check_Standards->Check_Deriv Yes Sol_System_Issue Solution: Troubleshoot HPLC system (detector, injector, column). Check_Standards->Sol_System_Issue No Check_Sample_Prep Were sample prep conditions (pH, temp) strictly controlled? Check_Deriv->Check_Sample_Prep Yes Sol_Remake_DMB Solution: Remake DMB reagent. Verify incubation. Check_Deriv->Sol_Remake_DMB No Check_Concentration Is analyte concentration too low? Check_Sample_Prep->Check_Concentration Yes Sol_Optimize_Prep Solution: Re-optimize hydrolysis. Ensure mild acidic pH. Check_Sample_Prep->Sol_Optimize_Prep No Sol_Concentrate Solution: Concentrate sample or increase starting material. Check_Concentration->Sol_Concentrate Yes End Problem Resolved Check_Concentration->End No

References

Optimization

Technical Support Center: Mass Spectrometric Analysis of O-acetylated Sialic Acids

Welcome to the technical support center for the mass spectrometric analysis of O-acetylated sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of O-acetylated sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the analysis of these labile modifications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for O-acetylated Sialic Acids 1. Loss of O-acetyl groups during sample preparation: O-acetyl groups are labile and can be lost under alkaline or high-temperature conditions.[1][2] 2. Inefficient ionization: Sialylated glycans, especially with the negative charge of the carboxyl group, can have decreased ionization efficiency in positive ion mode.[3][4] 3. Degradation of the analyte: Ensure the stability of your standards and samples.1. Use mild sample preparation conditions. Avoid harsh alkaline treatments (e.g., standard permethylation) and high temperatures.[1][2] Consider oxidative release methods for O-glycans under neutral conditions.[5] 2. Optimize ESI source parameters.[6] Experiment with both positive and negative ionization modes.[6] Derivatization of the carboxylic acid group can stabilize the residue and improve ionization.[7][8][9] 3. Prepare fresh standard solutions and ensure proper storage of all samples.[6]
Inaccurate Quantification of O-acetylation 1. Acetyl group migration: O-acetyl groups, particularly at the C7 position, can migrate to the more stable C9 position, leading to incorrect isomer identification.[7] 2. Incomplete derivatization: If using derivatization, incomplete reaction can lead to an underestimation of O-acetylated species.1. Maintain samples at a neutral or slightly acidic pH and avoid prolonged storage.[7] 2. Optimize derivatization protocols to ensure complete reaction. Use of internal standards can help to monitor and correct for derivatization efficiency.
Difficulty Distinguishing Positional Isomers (e.g., 7-O-acetyl vs. 9-O-acetyl) 1. Co-elution of isomers: Positional isomers often have very similar chromatographic properties. 2. Similar fragmentation patterns: Isomers may produce similar fragment ions under standard CID conditions, making differentiation difficult.[7]1. Employ advanced separation techniques like ion mobility-mass spectrometry (IM-MS) which separates ions based on their size, shape, and charge.[5][10][11] 2. Utilize specific fragmentation techniques that produce diagnostic ions for different isomers. For example, certain fragment ions may be more abundant for one isomer over another.[12] A library of synthetic O-acetylated sialosides with known structures can help in identifying isomers based on their collision cross-section (CCS) values.[5][10][11]
Prominent Neutral Loss of Acetyl and/or Sialic Acid Groups 1. In-source fragmentation: The labile nature of the O-acetyl group and the sialic acid residue itself can lead to their loss in the ion source before mass analysis.[7] 2. High collision energy in MS/MS: Excessive collision energy will favor the loss of labile groups over the fragmentation of the glycan backbone.1. Optimize source conditions to minimize in-source decay. Derivatization methods like methylamidation or esterification can stabilize the sialic acid.[1][4][8] 2. Carefully optimize collision energy for MS/MS experiments to obtain informative fragment ions while minimizing the complete loss of the modification.

Frequently Asked Questions (FAQs)

Q1: Why are my O-acetylated sialic acids disappearing during sample preparation?

A1: O-acetyl groups are highly susceptible to hydrolysis under alkaline conditions.[1] Standard protocols for glycan release and derivatization, such as hydrazinolysis or permethylation using strong bases, will lead to the loss of these modifications. It is crucial to use methods that preserve O-acetylation, such as mild acid hydrolysis or enzymatic release under controlled pH conditions.[2][7]

Q2: I see a neutral loss of 42 Da in my MS/MS spectrum. What does this indicate?

A2: A neutral loss of 42 Da typically corresponds to the loss of an acetyl group (CH₂CO).[7] This is a characteristic fragmentation pattern for O-acetylated compounds and can be a useful diagnostic tool. However, be aware that other modifications can also result in a similar mass loss, so further evidence is needed for confirmation.

Q3: How can I confirm the position of O-acetylation (e.g., C7, C8, or C9)?

A3: Distinguishing between positional isomers of O-acetylated sialic acids is a significant challenge. Tandem mass spectrometry (MS/MS) can provide clues, as different isomers may yield unique fragmentation patterns or differences in the relative abundance of fragment ions.[12] However, the most robust method for unambiguous identification is the use of ion mobility-mass spectrometry (IM-MS), which can separate isomers based on their collision cross-section (CCS).[5][10][11] Comparing the CCS values of your analytes to those of synthetic standards can confirm the substitution pattern.

Q4: What are the best derivatization strategies to stabilize O-acetylated sialic acids for MS analysis?

A4: Derivatization is often employed to stabilize the sialic acid carboxyl group and improve ionization efficiency.[4][8][9] Methods like methylamidation have been shown to be effective in preserving O-acetyl groups while stabilizing the sialic acid.[1] Another approach is the use of 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling, which reacts with the carboxyl group under mild conditions.[12] It is important to choose a derivatization method that is compatible with the preservation of the labile O-acetyl modifications.[4]

Q5: Can I use permethylation for the analysis of O-acetylated sialic acids?

A5: Traditional permethylation methods use strong bases (like sodium hydroxide) and are therefore not suitable for the analysis of O-acetylated sialic acids as they will hydrolyze the acetyl esters.[1] If permethylation is necessary for other aspects of your glycan analysis, it should be performed after a separate analysis of the O-acetylated species or by using a modified, non-alkaline permethylation protocol if available.

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis for Release of Sialic Acids

This protocol is suitable for releasing total sialic acids from glycoproteins for subsequent analysis while aiming to preserve O-acetylation.

  • Sample Preparation: Prepare your glycoprotein (B1211001) sample in a suitable buffer (e.g., water).

  • Hydrolysis: Add 2M acetic acid to the sample.

  • Incubation: Incubate the mixture at 80°C for 2 hours.[7]

  • Purification: The released sialic acids can then be purified using solid-phase extraction (SPE) with graphitized carbon cartridges.

Data Presentation

Table 1: Common Adducts and Neutral Losses in Mass Spectrometry of O-acetylated Sialic Acids
Species Description Mass (Da) Notes
[M+H]⁺Protonated moleculeVariesCan be weak or absent.
[M+Na]⁺Sodium adductVariesOften more prominent than the protonated molecule.
Neutral Loss of Acetyl GroupLoss of CH₂CO from the precursor or a fragment ion42.011A key indicator of O-acetylation.[7]
Neutral Loss of Sialic AcidLoss of the entire O-acetylated sialic acid residue (e.g., Neu5,9Ac₂)333.116 (for O-acetyl-Neu5Ac)Indicates a labile sialic acid linkage.[7]

Visualizations

Experimental Workflow for O-acetylated Sialic Acid Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis Glycoprotein Glycoprotein Sample Release Release of Sialic Acids (e.g., Mild Acid Hydrolysis) Glycoprotein->Release Purification Purification (e.g., SPE) Release->Purification Derivatization Derivatization (Optional) (e.g., Methylamidation) Purification->Derivatization LC_MS LC-MS or IM-MS Derivatization->LC_MS MSMS MS/MS Analysis LC_MS->MSMS Identification Identification of O-acetylated Species MSMS->Identification Isomer Isomer Characterization MSMS->Isomer Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of O-acetylated sialic acids.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_logic Start Low Signal for O-acetylated Sialic Acids Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Harsh_Conditions Using harsh conditions? (e.g., high pH, temp) Check_Sample_Prep->Harsh_Conditions Yes Check_Ionization Review Ionization Parameters Check_Sample_Prep->Check_Ionization No Optimize_Prep Use mild conditions (e.g., mild acid hydrolysis) Harsh_Conditions->Optimize_Prep Resolved Signal Improved Optimize_Prep->Resolved Inefficient_Ionization Inefficient ionization? Check_Ionization->Inefficient_Ionization Yes Check_Analyte_Stability Check Analyte Stability Check_Ionization->Check_Analyte_Stability No Optimize_Source Optimize source parameters Try different ionization modes Inefficient_Ionization->Optimize_Source Consider_Derivatization Consider derivatization to improve stability/ionization Inefficient_Ionization->Consider_Derivatization Optimize_Source->Resolved Consider_Derivatization->Resolved Check_Analyte_Stability->Start No, issue persists Degradation Potential degradation? Check_Analyte_Stability->Degradation Yes Fresh_Samples Prepare fresh standards/samples Degradation->Fresh_Samples Fresh_Samples->Resolved

References

Troubleshooting

Technical Support Center: Overcoming Low Expression of 9-O-Acetylated Sialic Acids

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expressio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expression of 9-O-acetylated sialic acids (9-O-AcSias) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are 9-O-acetylated sialic acids (9-O-AcSias) and why are they important?

A1: 9-O-acetylated sialic acids are modified forms of sialic acid, which are terminal sugars on glycoproteins and glycolipids.[1][2] This modification, involving the addition of an acetyl group to the 9-position of the sialic acid molecule, can significantly impact biological processes such as sialoglycan recognition, ganglioside biology, and the survival and drug resistance of certain cancer cells.[3][4][5] It also plays a role in host-pathogen interactions, as some viruses use 9-O-AcSias as receptors for entry into cells.[6][7]

Q2: What is the primary cause of low or absent 9-O-AcSia expression in cultured cells?

A2: The primary determinant of 9-O-AcSia expression is the presence and activity of the enzyme sialate O-acetyltransferase, encoded by the CASD1 gene.[1][2][3] Many commonly used laboratory cell lines, such as HEK-293 and A549, exhibit very low endogenous expression of CASD1, resulting in minimal levels (1-2% of total sialic acids) of 9-O-acetylation.[6][8] In these cells, the majority of 9-O-AcSias may also be localized within the Golgi apparatus rather than on the cell surface.[6][8]

Q3: How can I increase the expression of 9-O-AcSias in my cell line?

A3: Several strategies can be employed to increase 9-O-AcSia expression:

  • Genetic Engineering: The most direct approach is to genetically modify the cells. This can involve overexpressing the CASD1 gene to increase the production of the O-acetyltransferase enzyme.[6][8]

  • Knockout of Opposing Enzyme: Knocking out the gene for sialate 9-O-acetylesterase (SIAE), the enzyme that removes the 9-O-acetyl group, can also lead to a modest increase in 9-O-AcSia levels.[6][8]

  • Co-expression of Sialyltransferases: The expression of certain sialyltransferases, such as ST8Sia I or ST6Gal I, can enhance 9-O-acetylation, suggesting that the underlying glycan structure is also a critical factor.[1][9]

It is important to note that even with these genetic manipulations, the resulting increase in 9-O-AcSia expression may be modest, indicating a complex regulatory network.[6][8]

Q4: What are the best methods to detect and quantify 9-O-AcSias?

A4: A combination of methods is often used for robust detection and quantification:

  • Detection: Specific probes, such as a chimeric fusion protein derived from the influenza C virus hemagglutinin-esterase (HE-Fc), can be used to detect 9-O-AcSias via flow cytometry or immunofluorescence.[7][9]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying different sialic acid species. This involves releasing the sialic acids from the cells, derivatizing them with a fluorescent label like 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then separating and quantifying the different forms by HPLC.[6]

Q5: Why is careful sample preparation crucial for 9-O-AcSia analysis?

A5: The O-acetyl groups on sialic acids are chemically labile and can be lost or can migrate to other positions (e.g., from C7 or C8 to C9) under non-optimal conditions, such as high temperatures or extreme pH.[1][10] This can lead to an underestimation of the true levels of 9-O-acetylation. Therefore, it is critical to use optimized, mild conditions for sialic acid release and derivatization.[10]

Troubleshooting Guides

Problem 1: Low or undetectable levels of 9-O-AcSias in wild-type cells.

Possible Cause Troubleshooting Steps
Low endogenous CASD1 expression 1. Verify CASD1 expression levels in your cell line using RT-qPCR. 2. If expression is low, consider overexpressing CASD1 via transient or stable transfection. 3. Alternatively, choose a cell line known to have higher endogenous 9-O-AcSia expression if possible.
Intracellular localization 1. Perform immunofluorescence staining on both permeabilized and non-permeabilized cells to determine if 9-O-AcSias are present intracellularly (e.g., in the Golgi).[6][8] 2. If intracellular, standard surface staining methods will not be effective.
Sub-optimal detection method 1. Ensure your detection probe (e.g., HE-Fc) is specific for 9-O-AcSias and used at the optimal concentration. 2. Validate the sensitivity of your detection assay using a positive control cell line or purified 9-O-acetylated glycans.

Problem 2: Modest increase in 9-O-AcSia expression after CASD1 overexpression.

Possible Cause Troubleshooting Steps
Limiting substrate availability 1. The availability of the acetyl donor, acetyl-CoA, or the sialic acid acceptor substrate may be a limiting factor. 2. Ensure that the expression of the appropriate sialyltransferase that generates the substrate for CASD1 is sufficient.[1] Co-transfection with a relevant sialyltransferase gene (e.g., ST8SIA1 or ST6GAL1) may be necessary.[1][9]
High Sialate 9-O-acetylesterase (SIAE) activity 1. The overexpressed 9-O-AcSias may be rapidly removed by the endogenous SIAE enzyme. 2. Consider a dual approach of overexpressing CASD1 and simultaneously knocking out or knocking down SIAE using CRISPR/Cas9 or siRNA.[6][8]
Complex regulatory mechanisms 1. The regulation of 9-O-acetylation is complex and may involve other cellular factors.[6][8] 2. Further optimization of cell culture conditions or exploring different genetic backgrounds may be required.

Problem 3: Inconsistent quantification of 9-O-AcSias.

Possible Cause Troubleshooting Steps
Loss or migration of O-acetyl groups during sample preparation 1. Use mild acid hydrolysis (e.g., 2 M propionic acid for 1 hour at 80°C) for sialic acid release to minimize O-acetyl group loss.[1] 2. Avoid high temperatures and extreme pH throughout the sample preparation process.[10] 3. Process samples promptly to minimize the time for potential migration of acetyl groups.
Incomplete derivatization 1. Ensure that the DMB derivatization reagent is fresh and that the reaction conditions (time, temperature) are optimized for complete labeling of all sialic acid species.
Poor chromatographic separation 1. Optimize the HPLC gradient and column to achieve baseline separation of all sialic acid derivatives. 2. Use a reference standard containing various O-acetylated sialic acids to confirm peak identification.[11]

Key Experimental Protocols

Protocol 1: Overexpression of CASD1 in Mammalian Cells

  • Vector Construction: Subclone the full-length human CASD1 cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a suitable selection marker (e.g., neomycin resistance).

  • Transfection: Transfect the target cell line (e.g., HEK-293T) with the CASD1 expression vector using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Selection (for stable cell lines): 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418).

  • Verification of Expression:

    • Confirm CASD1 mRNA overexpression by RT-qPCR.

    • Confirm increased 9-O-AcSia expression by flow cytometry using an HE-Fc probe or by HPLC analysis.

Protocol 2: Quantification of 9-O-AcSias by HPLC

  • Cell Harvesting: Harvest approximately 5-10 million cells by scraping and wash twice with ice-cold PBS.

  • Sialic Acid Release: Resuspend the cell pellet in 2 M propionic acid and incubate at 80°C for 1 hour.[1]

  • Derivatization:

    • Centrifuge to pellet cell debris and transfer the supernatant to a new tube.

    • Add DMB labeling solution (8 mM DMB in 1.5 M propionic acid, 0.8 M β-mercaptoethanol, 14.2 mM sodium hydrosulfite).[1]

    • Incubate at 50°C for 2.5 hours in the dark.[1]

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm filter.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Use a suitable gradient of acetonitrile (B52724) in water to separate the fluorescently labeled sialic acids.

    • Detect the derivatives using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

    • Quantify the peak areas by comparing them to a standard curve generated from known amounts of sialic acid standards (e.g., Neu5Ac, Neu5Gc, and Neu5,9Ac2).[11]

Visualizations

experimental_workflow cluster_problem Problem: Low 9-O-AcSia Expression cluster_solution Solution Pathway cluster_analysis Analysis and Verification cluster_outcome Expected Outcome start Start with cell line of interest casd1_overexpression Overexpress CASD1 gene start->casd1_overexpression Genetic Modification siae_knockout Knockout SIAE gene start->siae_knockout Genetic Modification sialyltransferase_coexpression Co-express relevant Sialyltransferase casd1_overexpression->sialyltransferase_coexpression combined_approach Combine CASD1 overexpression with SIAE knockout casd1_overexpression->combined_approach siae_knockout->combined_approach flow_cytometry Flow Cytometry with HE-Fc probe combined_approach->flow_cytometry hplc HPLC with DMB labeling combined_approach->hplc immunofluorescence Immunofluorescence Staining combined_approach->immunofluorescence end Cell line with enhanced 9-O-AcSia expression flow_cytometry->end hplc->end immunofluorescence->end

Caption: Experimental workflow for increasing 9-O-AcSia expression.

signaling_pathway cluster_golgi Golgi Apparatus cmp_neu5ac CMP-Neu5Ac casd1 CASD1 (O-acetyltransferase) cmp_neu5ac->casd1 Sialic acid donor acetyl_coa Acetyl-CoA acetyl_coa->casd1 Acetyl donor glycan Glycan Chain on Glycoprotein/Glycolipid casd1->glycan Transfers 9-O-acetylated sialic acid siae SIAE (O-acetylesterase) siae->glycan acetylated_glycan 9-O-Acetylated Sialoglycan glycan->acetylated_glycan acetylated_glycan->siae Removes acetyl group

Caption: Biosynthesis and turnover of 9-O-acetylated sialic acids.

References

Optimization

Strategies to improve the shelf-life of N-Acetyl-9-O-acetylneuraminic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the shelf-life of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). Troubleshooting G...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the shelf-life of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with N-Acetyl-9-O-acetylneuraminic acid.

1. Issue: Rapid degradation of my N-Acetyl-9-O-acetylneuraminic acid solution is observed.

  • Question: My N-Acetyl-9-O-acetylneuraminic acid solution is showing a rapid loss of purity. What are the potential causes and how can I mitigate this?

  • Answer: Rapid degradation of N-Acetyl-9-O-acetylneuraminic acid is often linked to inappropriate storage conditions, particularly pH and temperature. The stability of sialic acids like N-Acetyl-9-O-acetylneuraminic acid is significantly influenced by the pH of the solution.[1][2] It is most stable in a neutral pH range.[1][2] Both strongly acidic and strongly alkaline conditions can accelerate degradation.[1][2] Elevated temperatures will also increase the rate of degradation.[1][3] The 9-O-acetyl group is particularly susceptible to hydrolysis under alkaline conditions.

    Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is within the optimal range of 3.0 to 10.0, with neutral pH being ideal for thermal stability.[1][2]

    • Control Temperature: Store solutions at low temperatures, preferably refrigerated or frozen, to minimize thermal degradation.[1][2]

    • Avoid Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can significantly decrease stability.[1][2] Ensure your reagents and solvents are free from such contaminants.

    • Consider Chemical Stabilization: For applications where harsh conditions are unavoidable, such as mass spectrometry analysis, chemical derivatization of the carboxylic acid group through amidation or esterification can enhance stability.[4][5][6]

2. Issue: Inconsistent analytical results for N-Acetyl-9-O-acetylneuraminic acid samples.

  • Question: I am observing high variability in my quantitative analysis of N-Acetyl-9-O-acetylneuraminic acid. What could be causing this?

  • Answer: Inconsistent analytical results can stem from the inherent instability of the molecule during sample preparation and analysis.[4][6] Sialic acids are known to be labile, and their degradation can lead to variable measurements.[4][6]

    Troubleshooting Steps:

    • Standardize Sample Handling: Maintain uniform conditions (pH, temperature, incubation times) across all samples during preparation to ensure consistency.[4]

    • Implement Early Stabilization: If possible, perform chemical stabilization (e.g., amidation) at the earliest stage of your workflow to prevent degradation during subsequent steps.[4]

    • Optimize Analytical Method: For HPLC analysis, ensure your method is validated for stability-indicating properties. A suitable method for N-acetylneuraminic acid determination involves using an Aminex HPX-87H column with UV detection.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-Acetyl-9-O-acetylneuraminic acid?

A1: For long-term storage, N-Acetyl-9-O-acetylneuraminic acid should be stored as a dry powder at -20°C. Solutions should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at a neutral pH (ideally between 6.0 and 8.0) and stored at 2-8°C for no more than a few days. For longer-term storage in solution, freezing at -20°C or below is recommended.

Q2: What are the primary degradation pathways for N-Acetyl-9-O-acetylneuraminic acid?

A2: The primary degradation pathways for N-Acetyl-9-O-acetylneuraminic acid are hydrolysis of the O-acetyl and N-acetyl groups, and decarboxylation. Under alkaline conditions, de-O-acetylation and de-N-acetylation are significant.[1] Under strongly acidic conditions and at elevated temperatures, hydrolysis of the glycosidic linkage can also occur.

Q3: How does pH affect the stability of N-Acetyl-9-O-acetylneuraminic acid?

A3: The stability of N-acetylneuraminic acid, a closely related compound, is highly pH-dependent. It exhibits the greatest stability in the pH range of 3.0 to 10.0.[1][2] In strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) solutions, degradation is significantly accelerated, especially at higher temperatures.[1][2] It is more stable in strong acid than in strong alkali at the same high temperature.[1][3]

Q4: Are there any chemical modifications that can improve the shelf-life of N-Acetyl-9-O-acetylneuraminic acid?

A4: Yes, chemical derivatization of the carboxylic acid group can significantly enhance stability, particularly for analytical purposes.[4][5][6] Common methods include:

  • Amidation: Conversion of the carboxylic acid to an amide.[5]

  • Esterification: Conversion of the carboxylic acid to an ester, such as a methyl ester.[4][7] These modifications stabilize the molecule by preventing the loss of the sialic acid moiety.[5][7]

Data Presentation

Table 1: Thermal Stability of N-acetylneuraminic Acid (Neu5Ac) at Various pH Values

pHTemperature (°C)Incubation Time (min)Remaining Neu5Ac (%)
3.0-10.012120>99.0
1.09036048.0
2.09036059.6
11.09036036.0
12.0903601.5

Data adapted from a study on the degradation kinetics of N-acetylneuraminic acid.[1]

Table 2: Half-life (t1/2) of N-acetylneuraminic Acid (Neu5Ac) Degradation at Different Temperatures and pH Values

Temperature (°C)pH 1.0 (hours)pH 2.0 (hours)pH 11.0 (hours)pH 12.0 (hours)
6039.3872.9628.885.25
7019.8031.5013.862.57
8010.0415.396.481.39
905.467.973.650.93

Data adapted from a study on the degradation kinetics of N-acetylneuraminic acid.[3]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of N-acetylneuraminic Acid

This protocol is based on a reported method for the determination of N-acetylneuraminic acid content.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Aminex HPX-87H column (300 mm × 7.8 mm × 9 µm).

  • Mobile Phase: 0.005 M H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 55°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: a. Prepare solutions of N-Acetyl-9-O-acetylneuraminic acid at known concentrations in the desired buffer or formulation. b. Subject the samples to the desired stress conditions (e.g., elevated temperature, specific pH). c. At specified time points, withdraw an aliquot of the sample. d. Filter the sample through a 0.22 µm pore-size membrane. e. Inject the filtered sample into the HPLC system.

  • Quantification: The concentration of N-Acetyl-9-O-acetylneuraminic acid is determined by comparing the peak area of the analyte in the sample to a standard curve of known concentrations.

Protocol 2: Chemical Stabilization by Amidation

This protocol is a general guideline for the amidation of the carboxylic acid group of sialic acids for enhanced stability during analysis.[5]

  • Reagents:

    • N-Acetyl-9-O-acetylneuraminic acid sample.

    • Ammonium (B1175870) chloride (NH₄Cl).

    • A suitable condensing agent (e.g., a carbodiimide).

    • An appropriate solvent (e.g., a mixture of water and an organic solvent).

  • Procedure: a. Dissolve the N-Acetyl-9-O-acetylneuraminic acid sample in the chosen solvent. b. Add an excess of ammonium chloride. c. Add the condensing agent to initiate the reaction. d. Allow the reaction to proceed at room temperature for a specified time (optimization may be required). e. Quench the reaction and purify the amidated product if necessary.

  • Analysis: The stabilized, amidated N-Acetyl-9-O-acetylneuraminic acid can then be analyzed by methods such as mass spectrometry, where it will exhibit reduced fragmentation.[5]

Visualizations

Degradation Pathways of N-Acetyl-9-O-acetylneuraminic acid A N-Acetyl-9-O-acetylneuraminic acid B De-O-acetylation (Hydrolysis of 9-O-acetyl group) A->B Alkaline conditions, High temperature D De-N-acetylation (Hydrolysis of N-acetyl group) A->D Alkaline conditions, High temperature F Decarboxylation A->F Acidic conditions, High temperature C N-Acetylneuraminic acid B->C G Degradation Products C->G Further degradation E 9-O-acetylneuraminic acid D->E E->G Further degradation F->G

Caption: Major degradation pathways of N-Acetyl-9-O-acetylneuraminic acid.

Experimental Workflow for Stability Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions of N-Acetyl-9-O-acetylneuraminic acid B Adjust pH and add excipients (if applicable) A->B C Incubate samples at different temperatures B->C D Expose samples to different pH values B->D E Expose samples to light or oxidizing agents B->E F Withdraw aliquots at specific time points C->F D->F E->F G Analyze by stability-indicating HPLC method F->G H Quantify remaining N-Acetyl-9-O-acetylneuraminic acid G->H I Determine degradation kinetics and shelf-life H->I

Caption: Workflow for assessing the stability of N-Acetyl-9-O-acetylneuraminic acid.

Troubleshooting Logic for Degradation Issues A Rapid Degradation Observed? B Is pH within 3.0-10.0 range? A->B Yes C Is storage temperature low (e.g., 2-8°C)? B->C Yes E Adjust pH to neutral range B->E No D Are oxidizing agents present? C->D Yes F Store at lower temperature C->F No G Use purified solvents and reagents D->G Yes H Consider chemical stabilization (e.g., amidation) D->H No I Problem Mitigated E->I F->I G->I H->I

Caption: A logical guide to troubleshooting degradation of N-Acetyl-9-O-acetylneuraminic acid.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of N-Acetyl-9-O-acetylneuraminic Acid by LC-MS

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Acetyl-9-O-acetylneuram...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) with alternative analytical methods. The content is designed to assist researchers in selecting the most appropriate methodology for their specific analytical needs, with a focus on data accuracy, precision, and sensitivity. Experimental protocols and supporting data are provided to validate the discussed techniques.

Introduction

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) is a sialic acid variant that plays a significant role in various biological processes. Accurate quantification of Neu5,9Ac2 is crucial for understanding its function in health and disease and for the quality control of biopharmaceutical products. While LC-MS has emerged as a powerful tool for this purpose, other methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and colorimetric assays also offer viable alternatives. This guide presents a comparative overview of these techniques.

Quantitative Data Comparison

The performance of LC-MS for the quantification of Neu5,9Ac2 is compared with HPLC-FLD. The following tables summarize the key quantitative parameters. It is important to note that while extensive validation data is available for the more common sialic acid, N-acetylneuraminic acid (Neu5Ac), specific and complete validation reports for Neu5,9Ac2 are less common in publicly available literature. The data presented here for LC-MS is a composite based on established methods for similar analytes, while the HPLC-FLD data is based on a study utilizing a synthesized quantitative standard for Neu5,9Ac2.

Table 1: Comparison of Quantitative Performance for Neu5,9Ac2 Analysis

ParameterLC-MS/MS (without derivatization)HPLC-FLD (with DMB derivatization)
Linearity (Range) Estimated to be similar to Neu5Ac (e.g., 25.0 to 10,000 ng/mL)Not explicitly stated for range, but good linearity is reported
Lower Limit of Quantification (LLOQ) Estimated to be in the low ng/mL range (e.g., <25 ng/mL)Not explicitly stated
Limit of Detection (LOD) Estimated to be in the sub-ng/mL rangeSimilar to Neu5Ac
Accuracy (% Recovery) Typically 85-115% for similar analytesNot explicitly stated
Precision (%RSD) Typically <15% for similar analytesIntra-assay variation <10%

DMB: 1,2-diamino-4,5-methylenedioxybenzene

Experimental Protocols

Detailed methodologies for the quantification of Neu5,9Ac2 using LC-MS/MS and a comparative method, HPLC-FLD, are provided below.

LC-MS/MS Method for Neu5,9Ac2 Quantification (Adapted from Neu5Ac protocols)

This protocol is adapted from validated methods for N-acetylneuraminic acid (Neu5Ac) and is expected to be suitable for Neu5,9Ac2 with minor modifications.

1. Sample Preparation (from biological matrix)

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled Neu5,9Ac2).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like sialic acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve good separation of Neu5,9Ac2 from other matrix components. A typical gradient might start at a high percentage of mobile phase B, gradually decreasing to elute the analyte.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operated in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Neu5,9Ac2 would need to be determined by infusing a standard solution.

HPLC-FLD Method for Neu5,9Ac2 Quantification (with DMB Derivatization)

This protocol is based on a method utilizing a synthesized quantitative standard for Neu5,9Ac2.

1. Release of Sialic Acids

  • Acid Hydrolysis: Treat the glycoprotein (B1211001) sample with a mild acid (e.g., 2 M acetic acid) at 80°C for 2 hours to release the sialic acids.

2. DMB Derivatization

  • Labeling Reaction: Mix the released sialic acids with a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in the presence of a reducing agent and incubate at 50-60°C for 2-3 hours. This reaction fluorescently tags the sialic acids.

3. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, methanol, and water.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Fluorescence Detection: Excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.

4. Quantification

  • A calibration curve is generated using a Neu5,9Ac2 standard of known concentration that has undergone the same derivatization process. The concentration of Neu5,9Ac2 in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for LC-MS based quantification and the logical relationship of validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Figure 1. Experimental workflow for Neu5,9Ac2 quantification by LC-MS/MS.

validation_parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability LLOQ LLOQ Linearity->LLOQ LOD LOD LLOQ->LOD

Figure 2. Logical relationship of key validation parameters for an analytical method.

Comparison with Other Alternatives

Besides LC-MS and HPLC-FLD, other methods can be employed for the quantification of sialic acids, although their specificity for Neu5,9Ac2 might be limited.

  • Colorimetric Assays (e.g., Thiobarbituric Acid Assay): These methods are generally less specific and may suffer from interference from other molecules in the sample. They are often used for the determination of total sialic acid content rather than specific O-acetylated forms. While simple and cost-effective, they lack the specificity and sensitivity of chromatographic methods.

  • Enzymatic Assays: These assays can be highly specific if an enzyme that selectively acts on Neu5,9Ac2 is available. However, the availability of such enzymes is limited, and the development of a robust enzymatic assay can be challenging.

Conclusion

LC-MS/MS stands out as a highly specific, sensitive, and accurate method for the quantification of N-Acetyl-9-O-acetylneuraminic acid. Its primary advantages are the ability to directly measure the analyte without derivatization and its high selectivity, which minimizes matrix interference. HPLC with fluorescence detection after derivatization offers excellent sensitivity but requires an additional sample preparation step and a validated quantitative standard. The choice between these methods will depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the availability of instrumentation and standards. For regulatory submissions and in-depth research where accuracy and specificity are paramount, a well-validated LC-MS/MS method is generally the preferred choice.

Comparative

A Comparative Analysis of Neu5,9Ac2 and Neu5Gc9Ac as Viral Receptors

An Objective Guide for Researchers and Drug Development Professionals The specificity of viral attachment to host cell receptors is a critical determinant of infectivity, tropism, and host range. Among the vast array of...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The specificity of viral attachment to host cell receptors is a critical determinant of infectivity, tropism, and host range. Among the vast array of cell surface glycans, sialic acids play a prominent role as primary attachment sites for numerous viruses. Modifications to the sialic acid molecule, such as O-acetylation, can profoundly alter viral binding and entry. This guide provides a detailed comparison of two key 9-O-acetylated sialic acids, N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) and N-glycolyl-9-O-acetylneuraminic acid (Neu5Gc9Ac), in their capacity as viral receptors, supported by experimental data and methodologies.

Overview of Neu5,9Ac2 and Neu5Gc9Ac

Sialic acids are a family of nine-carbon sugars typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. Neu5,9Ac2 and Neu5Gc9Ac are two important variants that differ by a single hydroxyl group at the C5-position (present in Neu5Gc9Ac), a modification governed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). Humans are genetically unable to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene, making Neu5Ac the predominant form.[1] Consequently, human tissues primarily display Neu5,9Ac2. In contrast, many other mammals, including bovine species, express both Neu5,9Ac2 and Neu5Gc9Ac.[1][2] This differential expression has significant implications for the host range and zoonotic potential of viruses that utilize these molecules as receptors.

Several viruses, notably Influenza C and D viruses, as well as some coronaviruses like Bovine Coronavirus (BCV) and human coronaviruses OC43 and HKU1, depend on 9-O-acetylated sialic acids for entry.[3][4][5][6] The ability of these viruses to engage with one or both of these receptors dictates their cellular targets and potential to cross species barriers.

Comparative Viral Recognition and Infectivity

Experimental evidence demonstrates distinct preferences among viruses for Neu5,9Ac2 and Neu5Gc9Ac, with Influenza D virus (IDV) being a key model for studying this interaction. IDV, which primarily uses cattle as a reservoir, shows a remarkable ability to utilize both receptors for productive infection.[1][7][8] This flexibility is considered an evolutionary advantage that facilitates its spread among different hosts.[1][9] In contrast, Influenza C virus (ICV) exhibits a strong preference for Neu5,9Ac2 over Neu5Gc9Ac.[10][11]

The functional consequences of these binding preferences have been quantified in viral replication assays, as summarized below.

Table 1: Viral Replication in Cells Expressing Neu5,9Ac2 vs. Neu5Gc9Ac
Virus StrainCell Line ModelReceptor TypeOutcomeReference
Influenza D (D/OK)CASD1-KO MDCKNeu5,9Ac2Rescue of viral infectivity[1]
Neu5Gc9AcRescue of viral infectivity[1]
ComparisonNo statistically significant difference in viral titers at most time points.[1]
Influenza D (D/CA)CASD1-KO MDCKNeu5,9Ac2Rescue of viral infectivity[1]
Neu5Gc9AcRescue of viral infectivity[1]
ComparisonSignificantly higher replication in Neu5Gc9Ac-fed cells after day 5.[1]
Influenza C (Victoria/2/2012)CASD1-KO MDCKNeu5,9Ac2Rescue of viral infectivity[1]
Neu5Gc9AcRescue of viral infectivity[1]
ComparisonNo statistically significant differences in viral titers.[1]

CASD1-KO MDCK: Madin-Darby Canine Kidney cells with a knockout of the CASD1 gene, preventing 9-O-acetylation of sialic acids.

Key Experimental Methodologies

The quantitative comparison of Neu5,9Ac2 and Neu5Gc9Ac receptor activity relies on specialized cell-based and molecular assays. The following protocols are fundamental to the studies cited in this guide.

Protocol 1: Receptor Restoration and Viral Infectivity Assay in CASD1-KO Cells

This method assesses which form of 9-O-acetylated sialic acid can serve as a functional receptor for viral entry and replication.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells with a CRISPR/Cas9-mediated knockout of the sialate O-acetyltransferase gene (CASD1) are cultured. These cells lack the ability to synthesize 9-O-acetylated sialic acids and are thus resistant to infection by viruses that require them.[1][12]

  • Receptor "Feeding": The CASD1-KO cells are washed and incubated in culture media supplemented with a defined concentration (e.g., 200 µM) of either synthetic Neu5,9Ac2 or Neu5Gc9Ac for a period of 24-48 hours.[1] During this time, the cells metabolically incorporate the exogenous sialic acids and display them on the cell surface.

  • Infection: The receptor-fed cells are infected with the virus of interest (e.g., Influenza D virus) at a specific multiplicity of infection (MOI).

  • Quantification (Multi-Round Assay): Supernatants are collected from the infected cell cultures at various time points post-infection (e.g., daily for 5-7 days).

  • Titration: The amount of infectious virus in the collected supernatants is quantified using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay. The resulting viral titers are then compared between cells fed with Neu5,9Ac2 and Neu5Gc9Ac.[1]

Protocol 2: Sialoglycan Microarray Analysis

This high-throughput technique is used to characterize the binding specificity of a virus or its receptor-binding protein to a wide range of glycans simultaneously.

  • Array Fabrication: A library of synthetic or natural sialoglycans, including various forms of Neu5,9Ac2 and Neu5Gc9Ac linked to different underlying glycan structures, is covalently printed onto a chemically activated glass slide.

  • Binding: The microarray is incubated with the virus or a recombinant hemagglutinin-esterase fusion (HEF) protein.

  • Detection: A fluorescently-labeled antibody that targets the virus or a tag on the recombinant protein is added to the array.

  • Scanning and Analysis: The slide is scanned with a microarray scanner to detect fluorescence at each spot. The intensity of the fluorescence is proportional to the binding affinity of the virus/protein to that specific glycan. This allows for a direct comparison of binding avidity to Neu5,9Ac2- versus Neu5Gc9Ac-containing glycans.[10][11]

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of the workflows and biological processes involved in studying these viral receptors.

G cluster_prep Cell & Receptor Preparation cluster_infection Infection & Analysis A Culture CASD1-KO MDCK Cells B Split cells into two populations A->B C1 Feed with Neu5,9Ac2 B->C1 C2 Feed with Neu5Gc9Ac B->C2 D Incubate to allow receptor expression C1->D C2->D E Infect both cell populations with virus D->E F Collect supernatants at time intervals E->F G Quantify viral titer (e.g., TCID50 assay) F->G H Compare replication kinetics G->H

Caption: Workflow for comparing viral replication using receptor feeding assays.

G cluster_virus Virus cluster_cell Host Cell V Influenza Virus (e.g., IDV/ICV) R1 Neu5,9Ac2 Receptor V->R1 Binding R2 Neu5Gc9Ac Receptor V->R2 Binding Endo Receptor-Mediated Endocytosis R1->Endo R2->Endo Fusion Endosomal Fusion & Genome Release Endo->Fusion Rep Viral Replication Fusion->Rep

Caption: Generalized pathway of viral entry via 9-O-acetylated sialic acid receptors.

References

Validation

A Comparative Guide to Sialic Acid Analysis: Cross-Validation of HPLC and Enzymatic Assays

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is critical for understanding glycoprotein (B1211001) function, ensuring the quality of biotherapeutics, and adv...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is critical for understanding glycoprotein (B1211001) function, ensuring the quality of biotherapeutics, and advancing disease diagnostics. This guide provides a detailed comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays, offering insights into their respective principles, performance characteristics, and experimental workflows.

Sialic acids, a family of nine-carbon carboxylated monosaccharides, play a crucial role in a multitude of biological processes.[1][2] Their terminal position on glycans influences protein stability, cell-cell interactions, and immune responses.[3] Consequently, the precise measurement of sialic acid content is a key analytical challenge in glycobiology and biopharmaceutical development.[3][4] This guide cross-validates HPLC and enzymatic methods, presenting experimental data to aid researchers in selecting the most appropriate assay for their specific needs.

Method Performance Comparison

The choice between HPLC and enzymatic assays for sialic acid analysis often depends on the specific requirements of the study, such as the need for detailed structural information, sample throughput, and sensitivity. The following table summarizes the key performance metrics for each method based on published data.

Performance MetricHPLC-Based MethodsEnzymatic AssaysKey Considerations
Principle Chromatographic separation of sialic acids, often after chemical or enzymatic release and derivatization.[1][5][6]Enzymatic release of sialic acid followed by a coupled enzymatic reaction leading to a detectable signal (colorimetric or fluorometric).[7][8][9]HPLC provides separation of different sialic acid species (e.g., Neu5Ac, Neu5Gc), while enzymatic assays typically measure total sialic acid.[4][6]
Specificity High, capable of separating and quantifying different sialic acid derivatives (e.g., O-acetylated forms).[4][5]Generally high for sialic acid, but may have interference from other molecules in complex samples.HPLC with mass spectrometry (MS) detection offers the highest specificity.[3]
Sensitivity (LOD/LOQ) High, with Limits of Detection (LOD) in the low picomole to femtomole range, especially with fluorescence or MS detection.[2][4][10][11]Variable, with LODs ranging from low micromolar to picomolar depending on the detection method (absorbance vs. fluorescence).[8][9][11]Fluorescence-based detection significantly enhances the sensitivity of both methods.[8][9][10]
Accuracy (% Recovery) Typically high, with reported recoveries between 93% and 109%.[11][12][13]Good, with reported recoveries around 104%.[11][13]Accuracy can be influenced by the completeness of the initial sialic acid release step (hydrolysis or enzymatic digestion).
Precision (% RSD) High, with Relative Standard Deviations (RSD) typically below 6%.[11][12][13]Good, with RSDs generally below 10%.[9]Automation can improve the precision of both methods.
Throughput Lower, especially with derivatization steps and longer chromatographic run times.[5]Higher, amenable to 96-well plate format and automation.[8]Enzymatic assays are well-suited for high-throughput screening applications.
Sample Preparation Often requires acid hydrolysis to release sialic acids, followed by a derivatization step (e.g., DMB labeling).[1][5][10][14]Typically involves enzymatic release of sialic acid using neuraminidase.[2][9][15]Acid hydrolysis can sometimes lead to the degradation of sialic acids.
Cost Higher initial instrument cost and ongoing expenses for columns and solvents.Lower instrument cost (plate reader) and potentially lower reagent costs per sample.The overall cost will depend on the number of samples and the level of automation.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for HPLC and enzymatic analysis of sialic acid.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Glycoprotein Sample Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) Sample->Hydrolysis Released_SA Released Sialic Acids Hydrolysis->Released_SA DMB_Labeling DMB Labeling (50°C) Released_SA->DMB_Labeling Labeled_SA DMB-Labeled Sialic Acids DMB_Labeling->Labeled_SA HPLC RP-HPLC Separation Labeled_SA->HPLC Detection Fluorescence Detection HPLC->Detection Data Chromatographic Data Detection->Data Quant Quantification vs. Standards Data->Quant

Caption: General workflow for sialic acid analysis by HPLC with DMB derivatization.

Enzymatic_Workflow cluster_release Enzymatic Release cluster_detection Coupled Enzymatic Reaction cluster_signal Signal Generation cluster_measurement Measurement Sample Glycoprotein Sample Neuraminidase Neuraminidase Digestion (37°C) Sample->Neuraminidase Released_SA Released Sialic Acid Neuraminidase->Released_SA Coupled_Reaction Coupled Enzyme Reaction (e.g., NANA-aldolase, Pyruvate (B1213749) Oxidase) Released_SA->Coupled_Reaction H2O2 Hydrogen Peroxide (H₂O₂) Coupled_Reaction->H2O2 Dye_Reaction Reaction with Dye H2O2->Dye_Reaction Signal Colorimetric/Fluorometric Signal Dye_Reaction->Signal Plate_Reader Plate Reader Measurement Signal->Plate_Reader

Caption: General workflow for total sialic acid analysis using a coupled enzymatic assay.

Detailed Experimental Protocols

The following are representative protocols for the analysis of sialic acid using HPLC and enzymatic methods. These should be optimized based on the specific sample type and instrumentation.

HPLC Method with DMB Derivatization

This protocol is based on the widely used method of releasing sialic acids by mild acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and analysis by reverse-phase HPLC with fluorescence detection.[4][5][10]

1. Sialic Acid Release (Acid Hydrolysis)

  • To approximately 50-200 µg of glycoprotein sample, add 2 M acetic acid to a final volume of 100 µL.[5]

  • Incubate the mixture at 80°C for 2 hours to release the sialic acids.[5][14]

  • Cool the sample to room temperature.

2. DMB Derivatization

  • Prepare the DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in a mixture of water and glacial acetic acid.[5]

  • Add an equal volume of the DMB labeling solution to the hydrolyzed sample.

  • Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.[5]

  • Cool the sample to room temperature before injection into the HPLC system.

3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 7:9:84 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.[11]

  • Quantification: Generate a standard curve using known concentrations of DMB-labeled N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) standards.

Enzymatic Assay for Total Sialic Acid

This protocol describes a coupled enzymatic assay for the quantification of total sialic acid, often available in commercial kit formats.[8][9]

1. Sialic Acid Release (Enzymatic Digestion)

  • To a 10-30 µL sample containing the glycoprotein, add neuraminidase (sialidase) solution.

  • Incubate at 37°C for 30 minutes to 4 hours to ensure complete release of terminal sialic acids.[8][9]

2. Coupled Enzymatic Reaction and Detection

  • Prepare a reaction mixture containing N-acetylneuraminic acid aldolase, pyruvate oxidase, and a suitable dye (e.g., a resazurin-based compound).[8]

  • Add the reaction mixture to the wells of a 96-well plate containing the neuraminidase-treated samples and standards.

  • Incubate at 37°C for 60 minutes.[8] During this time, sialic acid is converted to pyruvate, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with the dye to generate a fluorescent or colorimetric product.

3. Measurement

  • Fluorescence Detection: Measure the fluorescence at an excitation wavelength of approximately 530-560 nm and an emission wavelength of 590 nm.[8]

  • Absorbance Detection: Measure the absorbance at approximately 530-570 nm.[8]

  • Quantification: Create a standard curve using a serial dilution of a known concentration of N-acetylneuraminic acid.

Conclusion

Both HPLC and enzymatic assays are powerful tools for the quantification of sialic acid. The choice of method should be guided by the specific analytical needs of the researcher. HPLC methods, particularly when coupled with fluorescence or mass spectrometric detection, offer high sensitivity and specificity, enabling the detailed characterization of different sialic acid species.[1][6][16] This level of detail is often required during biopharmaceutical characterization and release testing.[4]

Enzymatic assays, on the other hand, provide a rapid, high-throughput, and cost-effective means of determining total sialic acid content.[8][9] Their compatibility with a 96-well plate format makes them ideal for screening large numbers of samples, for example, during cell line development or in process monitoring. By understanding the principles, performance characteristics, and workflows of each method, researchers can confidently select the most appropriate approach for their sialic acid analysis, ensuring data of the highest quality and reliability.

References

Comparative

A Comparative Analysis of the Biological Activities of N-Acetyl-9-O-acetylneuraminic Acid (Neu5Ac9Ac) and N-acetylneuraminic Acid (Neu5Ac)

For Researchers, Scientists, and Drug Development Professionals Introduction Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play pivotal roles in a myriad of biological processes, including c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune modulation, and host-pathogen interactions. The two most common forms in vertebrates are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Humans, however, are genetically unable to synthesize Neu5Gc. Beyond these core structures, modifications such as O-acetylation give rise to a vast array of sialic acid variants with distinct biological functions. This guide provides a detailed comparison of the biological activities of the canonical N-acetylneuraminic acid (Neu5Ac) and its O-acetylated derivative, N-Acetyl-9-O-acetylneuraminic acid (Neu5Ac9Ac). We will explore their differential roles in viral recognition and immune cell interaction, supported by experimental data and detailed protocols.

Comparative Biological Activities: A Data-Driven Overview

The addition of an O-acetyl group at the C9 position of Neu5Ac significantly alters its molecular properties, leading to distinct biological activities. The most pronounced differences have been observed in the context of virology and immunology.

Table 1: Comparative Biological Activities of Neu5Ac vs. Neu5Ac9Ac
Biological ActivityN-acetylneuraminic acid (Neu5Ac)N-Acetyl-9-O-acetylneuraminic acid (Neu5Ac9Ac)Key Findings
Viral Receptor Function Does not serve as a receptor for certain viruses (e.g., Influenza D).Essential receptor for specific viruses, including Influenza C and D, and bovine coronavirus.[1]9-O-acetylation is a critical determinant for viral binding and entry.
Immune Receptor Binding (Siglecs) Binds to various Siglecs (Sialic acid-binding immunoglobulin-like lectins) with varying affinities.9-O-acetylation can significantly modulate binding affinity to certain Siglecs, such as Siglec-9.Modifications at the C9 position can create new interactions with Siglec binding pockets, suggesting a role in fine-tuning immune responses.
Immunomodulation Plays a role in modulating immune cell recognition and inflammation through Siglec engagement.The specific impact of 9-O-acetylation on broader immune functions like cytokine production and lymphocyte proliferation is an active area of research.Differential Siglec binding implies that Neu5Ac9Ac may have distinct immunomodulatory properties compared to Neu5Ac.
Cell Adhesion The terminal negative charge of Neu5Ac on glycans contributes to cell-cell repulsion and modulates adhesion.The effect of 9-O-acetylation on cell adhesion properties, independent of specific receptor binding, is not well-characterized.Further research is needed to elucidate the direct impact of 9-O-acetylation on the biophysical aspects of cell adhesion.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the differential biological activities of Neu5Ac and Neu5Ac9Ac. Below are representative protocols that can be adapted for comparative studies.

Protocol 1: Viral Infectivity Assay

This protocol is designed to compare the ability of Neu5Ac and Neu5Ac9Ac to function as viral receptors.

Objective: To determine if Neu5Ac9Ac, but not Neu5Ac, can restore viral infectivity in receptor-deficient cells.

Materials:

  • CASD1 knockout (KO) Madin-Darby Canine Kidney (MDCK) cells (deficient in 9-O-acetylation of sialic acids)

  • Wild-type (WT) MDCK cells

  • Influenza D virus (IDV)

  • Synthetic Neu5Ac and Neu5Ac9Ac

  • Cell culture medium and supplements

  • Reagents for viral titration (e.g., TCID50 assay)

Methodology:

  • Cell Culture: Culture CASD1-KO and WT MDCK cells in appropriate medium.

  • Sialic Acid Feeding: Supplement the culture medium of CASD1-KO cells with varying concentrations of Neu5Ac or Neu5Ac9Ac for 24-48 hours to allow for incorporation into cell surface glycans.

  • Viral Infection: Infect both treated and untreated CASD1-KO cells, as well as WT MDCK cells, with Influenza D virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Titer: Harvest the supernatant and determine the viral titer using a standard method such as the TCID50 assay.

Expected Outcome: Viral titers will be significantly higher in CASD1-KO cells fed with Neu5Ac9Ac compared to those fed with Neu5Ac or untreated cells, demonstrating the specific receptor function of Neu5Ac9Ac.

Protocol 2: Siglec Binding Assay

This protocol outlines a method to compare the binding affinities of Neu5Ac and Neu5Ac9Ac to a specific Siglec receptor.

Objective: To quantify the difference in binding affinity of Neu5Ac and Neu5Ac9Ac to a recombinant Siglec protein.

Materials:

  • Recombinant Siglec-Fc fusion protein (e.g., Siglec-9-Fc)

  • Biotinylated glycans terminating in Neu5Ac or Neu5Ac9Ac

  • Streptavidin-coated plates

  • HRP-conjugated anti-Fc antibody

  • Substrate for HRP (e.g., TMB)

  • Plate reader

Methodology:

  • Plate Coating: Coat streptavidin plates with biotinylated Neu5Ac or Neu5Ac9Ac glycans.

  • Binding: Add serial dilutions of the Siglec-Fc fusion protein to the wells and incubate to allow binding.

  • Washing: Wash the plates to remove unbound protein.

  • Detection: Add HRP-conjugated anti-Fc antibody and incubate.

  • Signal Development: After another wash step, add the HRP substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance values against the protein concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Signaling Pathways and Logical Relationships

The differential binding of Neu5Ac and Neu5Ac9Ac to cell surface receptors, particularly Siglecs, suggests that they can trigger distinct downstream signaling events. While the specific signaling cascades uniquely activated by Neu5Ac9Ac are still under investigation, we can visualize the known pathways associated with Neu5Ac and hypothesize how 9-O-acetylation might introduce regulatory nuances.

Neu5Ac Biosynthesis and Incorporation

The following diagram illustrates the general pathway for the biosynthesis of Neu5Ac and its incorporation into glycoconjugates. The O-acetylation to form Neu5Ac9Ac is a subsequent modification.

Neu5Ac_Biosynthesis UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Glycoconjugate Glycoconjugate (Neu5Ac-terminated) CMP_Neu5Ac->Glycoconjugate Sialyltransferases Neu5Ac9Ac_Glycoconjugate Glycoconjugate (Neu5Ac9Ac-terminated) Glycoconjugate->Neu5Ac9Ac_Glycoconjugate O-acetyltransferase (e.g., CASD1)

Caption: Biosynthesis of Neu5Ac and its 9-O-acetylated form.

Differential Siglec-Mediated Signaling

Siglecs are key regulators of immune cell function. Upon binding to their sialic acid ligands, they can initiate inhibitory signaling cascades, often through immunoreceptor tyrosine-based inhibition motifs (ITIMs) in their cytoplasmic tails. The differential binding of Neu5Ac and Neu5Ac9Ac can be conceptualized as follows:

Siglec_Signaling_Comparison cluster_Neu5Ac Neu5Ac-mediated Signaling cluster_Neu5Ac9Ac Neu5Ac9Ac-mediated Signaling Neu5Ac Neu5Ac Siglec_Neu5Ac Siglec Receptor Neu5Ac->Siglec_Neu5Ac Binds ITIM_P_Neu5Ac ITIM Phosphorylation Siglec_Neu5Ac->ITIM_P_Neu5Ac Induces SHP_Neu5Ac SHP-1/2 Recruitment ITIM_P_Neu5Ac->SHP_Neu5Ac Downstream_Neu5Ac Inhibition of Downstream Signaling SHP_Neu5Ac->Downstream_Neu5Ac Neu5Ac9Ac Neu5Ac9Ac Siglec_Neu5Ac9Ac Siglec Receptor Neu5Ac9Ac->Siglec_Neu5Ac9Ac Binds (Potentially higher/lower affinity) ITIM_P_Neu5Ac9Ac Altered ITIM Phosphorylation Siglec_Neu5Ac9Ac->ITIM_P_Neu5Ac9Ac Modulates SHP_Neu5Ac9Ac Modulated SHP-1/2 Recruitment ITIM_P_Neu5Ac9Ac->SHP_Neu5Ac9Ac Downstream_Neu5Ac9Ac Fine-tuned Inhibition of Downstream Signaling SHP_Neu5Ac9Ac->Downstream_Neu5Ac9Ac

Caption: Hypothetical differential Siglec signaling by Neu5Ac and Neu5Ac9Ac.

Conclusion

The seemingly subtle modification of 9-O-acetylation on N-acetylneuraminic acid has profound consequences for its biological recognition and function. The stark contrast in their roles as viral receptors for pathogens like Influenza D virus highlights the critical importance of this modification in host-pathogen interactions. Furthermore, the emerging evidence of differential binding to immunomodulatory Siglec receptors suggests that Neu5Ac9Ac may play a distinct role in regulating immune responses compared to its non-acetylated counterpart.

For researchers and drug development professionals, understanding these differences is paramount. The specific expression of Neu5Ac9Ac on certain cell types or under particular physiological conditions could be exploited for targeted therapeutic interventions. For instance, developing drugs that block the interaction between Neu5Ac9Ac and viral proteins could be a viable antiviral strategy. Conversely, designing molecules that mimic or antagonize the binding of Neu5Ac9Ac to Siglecs could offer novel approaches to modulating immune responses in various diseases.

Further research is warranted to fully elucidate the comparative biological activities of Neu5Ac and Neu5Ac9Ac across a broader spectrum of physiological and pathological processes. This will undoubtedly open new avenues for the development of highly specific and effective therapeutic agents.

References

Validation

A Comparative Analysis of 9-O-Acetylated Sialic Acids Across Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-O-acetylated sialic acids (9-O-AcSias) across different species, supported by experimental data and detail...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-O-acetylated sialic acids (9-O-AcSias) across different species, supported by experimental data and detailed methodologies. This modification of sialic acid, a terminal sugar on glycoproteins and glycolipids, plays a crucial role in various biological processes, including immune regulation, pathogen interaction, and cancer progression.

9-O-Acetylation of sialic acids is a dynamically regulated modification that adds a layer of complexity to the sialoglycome. The presence of a 9-O-acetyl group can significantly alter the binding of sialic acid-specific lectins, such as Siglecs, and can serve as a receptor for certain pathogens while masking binding sites for others.[1][2] The expression of 9-O-AcSias is highly variable across different species, tissues, and even cell types, reflecting their diverse and specific biological functions.[3]

Quantitative Comparison of 9-O-Acetylated Sialic Acids

The abundance of 9-O-acetylated sialic acids relative to total sialic acids varies significantly among different species and cell types. This variability is a key factor in interspecies differences in susceptibility to pathogens and immune responses. The following table summarizes available quantitative data on the percentage of 9-O-acetylated sialic acids in various biological samples.

Species/Cell LineTissue/Cell TypePercentage of 9-O-Acetylated Sialic Acids of Total Sialic AcidsReference(s)
HumanErythrocytesNot detected[4]
HumanB-lymphocytesPresent[2][5]
HumanT-lymphocytesPresent[2][5]
HumanGastric Aspirates5-25%[6]
Human (A549 cells)Lung carcinoma cell line~2%[1][7]
Human (HEK-293 cells)Embryonic kidney cell line1-2%[7]
Canine (MDCK cells)Kidney epithelial cell line1-2%[7]
MouseErythrocytes~45%[8]
RatSerumPresent on specific glycoproteins[4]

Note: "Present" indicates that 9-O-acetylation was detected, but quantitative data as a percentage of total sialic acids was not specified in the cited literature.

Biological Significance and Signaling Pathway Modulation

One of the most significant roles of 9-O-acetylation is the modulation of interactions with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors primarily expressed on immune cells.[9] 9-O-acetylation of sialic acids can abrogate the binding of certain Siglecs, such as Siglec-2 (CD22) on B cells, thereby modulating immune cell activation and differentiation.[1][8] This "masking" effect can prevent the initiation of inhibitory downstream signaling pathways, leading to a more robust immune response. Conversely, some pathogens have evolved to utilize 9-O-acetylated sialic acids as receptors for entry into host cells.[10]

Below is a diagram illustrating the modulatory effect of 9-O-acetylation on Siglec-mediated signaling.

Siglec_Signaling cluster_unmodified Unmodified Sialic Acid cluster_acetylated 9-O-Acetylated Sialic Acid Unmodified_Sia Sialic Acid Siglec Siglec Receptor Unmodified_Sia->Siglec Binds ITIM ITIM Domain Siglec->ITIM Phosphorylation SHP SHP-1/2 Phosphatase ITIM->SHP Recruits Inhibition Inhibition of Cellular Activation SHP->Inhibition Leads to Acetylated_Sia 9-O-Acetylated Sialic Acid Siglec2 Siglec Receptor Acetylated_Sia->Siglec2 No_Binding Binding Blocked Activation Cellular Activation Proceeds

Caption: Modulation of Siglec signaling by 9-O-acetylation of sialic acid.

Experimental Protocols

Accurate detection and quantification of 9-O-acetylated sialic acids are crucial for understanding their biological roles. Due to the labile nature of the O-acetyl group, specific and carefully controlled methods are required.

Experimental Workflow for 9-O-AcSia Analysis

The general workflow for the analysis of 9-O-acetylated sialic acids from biological samples is depicted below.

Experimental_Workflow Sample Biological Sample (Cells, Tissues, Glycoproteins) Release Release of Sialic Acids (Mild Acid Hydrolysis) Sample->Release Derivatization Fluorescent Derivatization (e.g., DMB labeling) Release->Derivatization HPLC HPLC Separation Derivatization->HPLC Quantification Quantification (Fluorescence Detection) HPLC->Quantification MS_Analysis Mass Spectrometry (Structural Confirmation) HPLC->MS_Analysis Optional

Caption: General experimental workflow for the analysis of 9-O-acetylated sialic acids.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used method for the quantification of sialic acids.[8][10]

Methodology:

  • Release of Sialic Acids: Sialic acids are released from glycoconjugates by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).[7] Propionic acid can be used as an alternative to acetic acid to minimize de-O-acetylation.[10]

  • Fluorescent Labeling: The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which specifically reacts with the α-keto acid functionality of sialic acids to form a fluorescent product.[8]

  • HPLC Separation: The DMB-labeled sialic acids are separated by reverse-phase HPLC. A C18 column is commonly used with an isocratic or gradient elution of acetonitrile/methanol/water.[11][12]

  • Fluorescence Detection: The separated sialic acids are detected using a fluorescence detector (excitation ~373 nm, emission ~448 nm).[3]

  • Quantification: The amount of each sialic acid species is quantified by comparing the peak area to that of known standards.

Mass Spectrometry (MS)

Mass spectrometry provides detailed structural information and can be used for both qualitative and quantitative analysis of 9-O-acetylated sialic acids.[10][13]

Methodology:

  • Sample Preparation: Sialic acids can be analyzed either as released monosaccharides or as part of intact glycopeptides or glycans. Release is typically achieved by mild acid hydrolysis.

  • Ionization: Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are commonly used. For acidic glycans, MALDI-TOF is often performed in negative ion mode to minimize the loss of sialic acids.[14]

  • Analysis:

    • Tandem MS (MS/MS): Fragmentation analysis can confirm the presence of the O-acetyl group and provide information about its location.

    • Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomeric structures, including different O-acetylated sialic acid isomers.[13]

  • Derivatization for Stability: To prevent the loss of the labile O-acetyl group during analysis, derivatization of the carboxylic acid group can be performed to stabilize the molecule.[15]

Lectin- and Viral Hemagglutinin-Based Detection

Specific lectins and viral proteins that recognize 9-O-acetylated sialic acids can be used for their detection in various immunoassays.[5][10]

Probes:

  • Influenza C Virus Hemagglutinin-Esterase (HEF): A soluble, recombinant form of this protein (often as an Fc-fusion protein) is a highly specific probe for 9-O-acetylated sialic acids.[5][10]

  • Bovine Coronavirus (BCoV) Hemagglutinin-Esterase (HE): Similar to the influenza C HEF, this protein can be used as a specific lectin.[6]

  • Achatinin-H: A lectin from the snail Achatina fulica that binds to 9-O-acetylated sialic acids.[10]

  • Cancer antennarius lectin: A lectin from the crab Cancer antennarius that also recognizes 9-O-acetylated sialic acids.[10]

Applications:

  • Western Blotting: To detect 9-O-acetylated sialoglycoproteins in a complex mixture of proteins.[4]

  • Immunohistochemistry/Immunocytochemistry: To visualize the localization of 9-O-acetylated sialic acids in tissues and cells.

  • Flow Cytometry: To quantify the expression of 9-O-acetylated sialic acids on the surface of cells.

Methodology (General for Western Blotting):

  • Protein Separation: Proteins from cell or tissue lysates are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding.

  • Probe Incubation: The membrane is incubated with the specific lectin or viral hemagglutinin probe (e.g., CHE-Fc fusion protein).[4]

  • Detection: The bound probe is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorescent dye.

References

Comparative

A Comprehensive Guide to the Identification of Synthetic N-Acetyl-9-O-acetylneuraminic Acid

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of synthetic compounds are paramount. This guide provides a detailed comparison of analytical technique...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of synthetic compounds are paramount. This guide provides a detailed comparison of analytical techniques used to confirm the identity of synthetic N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2), a crucial sialic acid derivative involved in various biological processes. We present supporting experimental data, detailed protocols, and visual workflows to ensure the confident identification of this molecule.

Comparative Analysis of Analytical Techniques

The identity and purity of synthetic Neu5,9Ac2 can be unequivocally confirmed through a combination of spectroscopic and chromatographic methods. The table below summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueKey ParametersExpected Values for Synthetic Neu5,9Ac2Natural Neu5,9Ac2 (for comparison)
¹H NMR Chemical Shifts (ppm)Specific proton signals corresponding to the acetyl groups and the sialic acid backbone.Identical chemical shifts to the synthetic standard.
¹³C NMR Chemical Shifts (ppm)Characteristic carbon signals for the carbonyls of the acetyl groups and the carboxylic acid, as well as the carbon backbone.[1]Identical chemical shifts to the synthetic standard.[1]
Mass Spectrometry (MS) Molecular Ion (m/z)Expected [M-H]⁻ of 350.1 or [M+H]⁺ of 352.1 for the monosodiated adduct.[2]Identical molecular ion to the synthetic standard.[2]
HPLC Retention TimeDependent on column and mobile phase, but should be consistent and reproducible for a given method.Co-elution with the synthetic standard under identical conditions.
Synthesis Yield Percentage (%)Reported yields for one-step synthesis are around 68%.[3]Not applicable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these experiments in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of Neu5,9Ac2.

Sample Preparation: Dissolve 5-10 mg of the synthetic Neu5,9Ac2 in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Ensure complete dissolution.

¹H NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Use a standard pulse program with water suppression.

  • Set the number of scans to at least 16 to ensure a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts by comparison with known spectra of N-acetylneuraminic acid and considering the effect of the 9-O-acetyl group.

¹³C NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹³C NMR spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Assign the chemical shifts based on known data for sialic acids.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Sample Preparation: Prepare a 1 mg/mL solution of synthetic Neu5,9Ac2 in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

Electrospray Ionization (ESI) MS Protocol:

  • Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire spectra in both positive and negative ion modes.

  • In negative ion mode, look for the deprotonated molecular ion [M-H]⁻.

  • In positive ion mode, look for the protonated molecular ion [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • For further confirmation, perform tandem MS (MS/MS) to analyze the fragmentation pattern, which should be consistent with the structure of Neu5,9Ac2.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthetic compound and can be used for quantification.

Sample Preparation: Prepare a standard solution of the synthetic Neu5,9Ac2 at a known concentration (e.g., 1 mg/mL) in the mobile phase.

Reversed-Phase HPLC Protocol:

  • Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Set the mobile phase to a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient could be 5% to 95% acetonitrile over 30 minutes.

  • Set the flow rate to 1 mL/min.

  • Inject 10-20 µL of the sample.

  • Detect the compound using a UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. For comparison with a natural sample, co-injection can be performed to see if a single peak is observed.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and identification of N-Acetyl-9-O-acetylneuraminic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start N-Acetylneuraminic acid Step1 One-step Acetylation Start->Step1 Acetic Anhydride, Pyridine Product Crude Synthetic N-Acetyl-9-O-acetylneuraminic acid Step1->Product Purify Column Chromatography Product->Purify Pure_Product Purified Synthetic N-Acetyl-9-O-acetylneuraminic acid Purify->Pure_Product

Caption: Synthetic workflow for N-Acetyl-9-O-acetylneuraminic acid.

Identification_Workflow cluster_analysis Analytical Characterization Sample Purified Synthetic Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Confirmation Identity and Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical workflow for identity confirmation.

References

Validation

Side-by-side comparison of detection methods for O-acetylated sialic acids

The O-acetylation of sialic acids, a common post-translational modification, plays a pivotal role in a multitude of biological processes, including cell adhesion, immune recognition, and pathogen interaction. Consequentl...

Author: BenchChem Technical Support Team. Date: December 2025

The O-acetylation of sialic acids, a common post-translational modification, plays a pivotal role in a multitude of biological processes, including cell adhesion, immune recognition, and pathogen interaction. Consequently, the accurate detection and quantification of O-acetylated sialic acids are crucial for advancing research in glycobiology, oncology, and immunology, as well as for the quality control of biopharmaceuticals. This guide provides a side-by-side comparison of the principal methods for the detection of O-acetylated sialic acids, offering insights into their performance, supported by experimental data.

Performance Comparison of Detection Methods

The selection of an appropriate detection method for O-acetylated sialic acids hinges on the specific requirements of the study, such as the need for high sensitivity, the ability to distinguish between different isoforms, and the desired sample throughput. The following table summarizes the key quantitative performance metrics of the most common detection techniques.

Method Principle Sensitivity Limit of Detection (LOD) Throughput Remarks
HPLC-FLD (with DMB Derivatization) Chromatographic separation of fluorescently labeled sialic acids.High (picomole range)[1]~0.003 - 0.01 mg/kg[2]Medium to HighA widely used and robust method for both quantification and identification of different O-acetylated isoforms.[1][3]
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments.Very High (attomole to femtomole range)[4]~0.38 µM for sialic acid[5]MediumProvides detailed structural information, including the precise location of O-acetyl groups and sialyl linkages.[4][6]
Fluorometric/Colorimetric Assays Spectrophotometric measurement of a colored or fluorescent product after chemical reaction.Moderate to High[7]~0.5 µg of fetuin (as a model glycoprotein)[7]HighPrimarily for total sialic acid quantification; O-acetylation is estimated by comparing results before and after a de-O-acetylation step.
Lectin-Based Methods Specific recognition of O-acetylated sialic acids by lectins or viral proteins.Variable (depends on the specific lectin and detection system)Not typically used for precise quantificationHigh (for array-based formats)Excellent for specific detection and enrichment of glycoconjugates with O-acetylated sialic acids; less suited for absolute quantification.[8]

Experimental Workflows and Methodologies

Detailed experimental protocols are essential for the successful implementation of these detection methods. Below are the workflows and methodologies for the key techniques discussed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method relies on the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid group of sialic acids to form a highly fluorescent derivative.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SialicAcidRelease Sialic Acid Release (Acid Hydrolysis) Derivatization DMB Derivatization SialicAcidRelease->Derivatization Released Sialic Acids HPLC Reverse-Phase HPLC Derivatization->HPLC Labeled Sialic Acids FLD Fluorescence Detection HPLC->FLD Separated Derivatives DataAnalysis Data Analysis FLD->DataAnalysis Chromatogram

HPLC-FLD workflow for O-acetylated sialic acid detection.

Experimental Protocol:

  • Sialic Acid Release: Glycoconjugates are hydrolyzed to release sialic acids, typically by incubation with 2 M acetic acid at 80°C for 2 hours.[9]

  • DMB Derivatization: [3][10]

    • Prepare a fresh DMB labeling solution containing DMB dihydrochloride, 2-mercaptoethanol, and sodium hydrosulfite in an acetic acid solution.

    • Add the DMB labeling solution to the released sialic acid sample.

    • Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.

    • Terminate the reaction by adding water.

  • HPLC Analysis:

    • Inject the DMB-labeled sample into a reverse-phase HPLC system.

    • Separate the derivatives using a C18 column with a gradient of acetonitrile (B52724) and water.

    • Detect the fluorescent derivatives using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.

  • Data Analysis: Identify and quantify the different O-acetylated sialic acid species by comparing their retention times and peak areas to a sialic acid reference panel.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers unparalleled sensitivity and structural detail, making it the gold standard for the comprehensive analysis of O-acetylated sialic acids.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Enrichment Glycopeptide Enrichment (Optional) Derivatization Stabilization Derivatization (e.g., Methylamidation) Enrichment->Derivatization LC Liquid Chromatography Derivatization->LC Derivatized Glycopeptides MS Mass Spectrometry (MS) LC->MS Separated Analytes MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection DataAnalysis Data Analysis MSMS->DataAnalysis Fragment Ion Spectra

LC-MS workflow for O-acetylated sialic acid analysis.

Experimental Protocol:

  • Sample Preparation:

    • For analysis of intact glycopeptides, enrich for sialylated species using sialic acid-specific capture-and-release protocols.[11]

    • To prevent the loss of labile O-acetyl groups during analysis, a stabilization derivatization such as methylamidation can be performed.[4]

  • LC Separation: Separate the prepared glycopeptides or released sialic acids using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Analysis:

    • Introduce the eluent from the LC into an electrospray ionization (ESI) source of a mass spectrometer.[4]

    • Acquire full scan MS data to identify the precursor ions of the O-acetylated sialic acids or glycopeptides.

    • Perform tandem MS (MS/MS) on the precursor ions to obtain fragment ion spectra.[6][11]

  • Data Analysis:

    • Identify the O-acetylated species based on their accurate mass and characteristic fragment ions.

    • Determine the position of O-acetylation and sialyl linkages from the fragmentation patterns.[6]

Fluorometric/Colorimetric Assays

These assays provide a straightforward and high-throughput method for estimating the total amount of O-acetylated sialic acids in a sample.

Fluorometric_Assay_Workflow Start Sample Split Split Sample Start->Split DeOAcetylation De-O-Acetylation (Mild Base Hydrolysis) Split->DeOAcetylation Portion 1 Assay2 Fluorometric/Colorimetric Assay Split->Assay2 Portion 2 (Untreated) Assay1 Fluorometric/Colorimetric Assay DeOAcetylation->Assay1 Comparison Compare Results Assay1->Comparison Assay2->Comparison Result Quantify O-Acetylation Comparison->Result

Workflow for quantifying O-acetylation using fluorometric assays.

Experimental Protocol:

  • Sample Preparation: Divide the sample into two aliquots.

  • De-O-acetylation: Treat one aliquot with a mild base (e.g., 0.1 M NaOH) to remove the O-acetyl groups.

  • Fluorometric/Colorimetric Assay:

    • Perform a sialic acid quantification assay on both the treated and untreated aliquots. A common method involves periodate (B1199274) oxidation of sialic acid followed by reaction with a chromogenic or fluorogenic reagent.[7]

    • For fluorometric detection, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 555 nm excitation and 585 nm emission for some assays).[12]

  • Quantification of O-acetylation: The difference in the signal between the treated and untreated samples corresponds to the amount of O-acetylated sialic acids.

Lectin-Based Methods

Lectins that specifically recognize O-acetylated sialic acids can be used for their detection and enrichment, often through affinity chromatography.

Lectin_Affinity_Workflow Start Glycoprotein (B1211001) Sample Binding Bind to Immobilized Lectin Start->Binding Wash Wash to Remove Unbound Proteins Binding->Wash Elution Elute Bound Glycoproteins Wash->Elution Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Elution->Analysis

Lectin affinity chromatography workflow for O-acetylated sialic acids.

Experimental Protocol:

  • Column Preparation: Pack a chromatography column with a resin to which a specific lectin (e.g., from certain viruses or invertebrates) that binds O-acetylated sialic acids is immobilized.[13]

  • Sample Loading: Apply the glycoprotein sample to the lectin column.

  • Binding and Washing: Allow the sample to incubate with the resin to facilitate binding. Wash the column with a suitable buffer to remove unbound proteins.[13][14]

  • Elution: Elute the bound glycoproteins using a solution that disrupts the lectin-glycan interaction, such as a solution containing a specific sugar or by changing the pH.[14]

  • Analysis: Analyze the eluted fraction using methods like SDS-PAGE, Western blotting, or mass spectrometry to identify the enriched glycoproteins.

Conclusion

The detection and characterization of O-acetylated sialic acids are essential for understanding their diverse biological roles. The choice of analytical method should be guided by the specific research question, taking into account the required sensitivity, specificity, and structural information. HPLC-FLD with DMB derivatization offers a robust and sensitive platform for quantification, while LC-MS provides the most comprehensive structural characterization. Fluorometric and colorimetric assays are suitable for high-throughput screening, and lectin-based methods are invaluable for the specific enrichment and detection of O-acetylated sialoglycans. A combination of these techniques often provides the most complete picture of O-acetylation in complex biological systems.

References

Comparative

Differentiating 7-O- and 9-O-Acetylated Sialic Acid Isomers: A Comparative Guide for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques to distinguish between 7-O- and 9-O-acetylated sialic acid isomers, complete with experimental data, deta...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques to distinguish between 7-O- and 9-O-acetylated sialic acid isomers, complete with experimental data, detailed protocols, and workflow visualizations.

Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, play pivotal roles in numerous biological processes, including cell adhesion, molecular recognition, and immune responses.[1] O-acetylation of sialic acids, particularly at the C7 and C9 positions, introduces a layer of structural diversity that can significantly modulate their biological functions. The accurate differentiation of 7-O- and 9-O-acetylated sialic acid isomers is therefore critical for understanding their specific roles in health and disease and for the development of biotherapeutics. This guide provides a detailed comparison of the leading analytical techniques used to distinguish these closely related isomers, supported by experimental data and protocols.

Structural and Chemical Differences

The primary distinction between 7-O- and 9-O-acetylated sialic acids lies in the position of the O-acetyl group on the glycerol-like side chain. This seemingly minor positional difference leads to distinct chemical and physical properties that can be exploited for their differentiation. A crucial aspect to consider during analysis is the chemical lability of the O-acetyl group, which can migrate from the 7-position to the more thermodynamically stable 9-position, especially under neutral or mildly alkaline conditions.[2][3] Therefore, sample handling and preparation should be conducted under mildly acidic conditions to prevent inaccurate isomer identification.[2]

Comparative Analysis of Differentiation Techniques

The two primary analytical methodologies for differentiating 7-O- and 9-O-acetylated sialic acid isomers are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information for unambiguous isomer identification.

Mass Spectrometry-Based Methods

Mass spectrometry has emerged as a powerful tool for the structural characterization of sialic acid isomers due to its high sensitivity and specificity.[1] Various MS-based approaches, including tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS), are employed to differentiate 7-O- and 9-O-acetylated sialic acids.

Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions of the acetylated sialic acids are fragmented, and the resulting product ions provide structural information. The fragmentation patterns of 7-O- and 9-O-acetylated isomers can exhibit subtle but distinct differences. Key diagnostic features include:

  • Neutral Loss: A characteristic neutral loss of the acetyl group (42.01 Da) is a common feature for both isomers.[2] The loss of the entire acetylated sialic acid residue (e.g., 333.10 Da for 7-O-acetyl-Neu5Ac) can also be observed.[2]

  • Diagnostic Fragment Ions: Oxonium ions, particularly the B₁ ion corresponding to the acetylated sialic acid, are key diagnostic fragments.[2] While the m/z of the B₁ ion for mono-O-acetylated Neu5Ac is the same (m/z 334.11), the relative abundances of other fragment ions can differ between the isomers.[2][4]

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation by differentiating ions based on their size, shape, and charge in the gas phase. This technique measures the collision cross-section (CCS) of an ion, which is a rotationally averaged measure of its shape.[2] Isomers with different acetylation positions can have distinct CCS values, allowing for their separation and identification. IM-MS has been successfully used to resolve the B₁ fragment ions of 4-O, 7-O, and 9-O-acetylated Neu5Ac.[4]

Parameter7-O-acetylated Sialic Acid9-O-acetylated Sialic AcidReference
**Precursor Ion [M+H]⁺ (for Neu5,7Ac₂ and Neu5,9Ac₂) **m/z 352m/z 352[5]
B₁ Oxonium Ion (mono-O-acetylated Neu5Ac) m/z 334.11m/z 334.11[2]
Neutral Loss (Acetyl group) 42.01 Da42.01 Da[2]
Neutral Loss (Acetylated Sialic Acid) ~333.10 Da~333.10 Da[2]
B₁ Ion CCS Value Trend (for Neu5Ac) IntermediateHighest[4]
B₃ Ion CCS Value Trend (for α2,3-linked Neu5Ac) Distinguishable from 9-O-acetylDistinguishable from 7-O-acetyl[4]

Table 1: Comparison of Mass Spectrometry Data for 7-O- and 9-O-Acetylated Sialic Acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. For acetylated sialic acids, ¹H and ¹³C NMR are particularly useful for determining the precise location of the O-acetyl group.

O-acetylation induces a significant downfield shift in the resonance of the proton attached to the carbon bearing the acetyl group.[6] By analyzing the chemical shifts and coupling constants of the protons on the sialic acid backbone, the position of acetylation can be unambiguously determined. The acetyl methyl protons of the O-acetyl group also give rise to a distinct singlet in the ¹H NMR spectrum, which can be distinguished from the N-acetyl methyl protons.[6]

Parameter7-O-acetyl-N-acetylneuraminic acid (Neu5,7Ac₂)9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂)Reference
¹H NMR - H-7 (ppm) Shifted downfield compared to Neu5Ac~3.49[1]
¹H NMR - H-9a (ppm) ~3.68 (in Neu5Ac)~4.26
¹H NMR - H-9b (ppm) ~3.46 (in Neu5Ac)~3.95
¹H NMR - O-Acetyl CH₃ (ppm) Distinct singlet~2.00
¹³C NMR - C-7 (ppm) Shifted downfield compared to Neu5Ac~70.15[1]
¹³C NMR - C-9 (ppm) ~63.10 (in Neu5Ac)~66.26
¹³C NMR - O-Acetyl C=O (ppm) New resonance~171.22
¹³C NMR - O-Acetyl CH₃ (ppm) New resonance~20.19

Table 2: Comparison of NMR Spectroscopy Data for 7-O- and 9-O-Acetylated Sialic Acids. Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.[7]

Experimental Protocols

Mass Spectrometry Protocol: Analysis of O-Acetylated Sialic Acids by LC-IM-MS

This protocol outlines a general workflow for the analysis of O-acetylated sialic acids from glycoproteins using liquid chromatography-ion mobility-mass spectrometry.

  • N-Glycan Release:

  • Sample Purification:

    • Purify the released glycans using a suitable method such as hydrophilic interaction liquid chromatography solid-phase extraction (HILIC SPE).[2]

  • LC-IM-MS Analysis:

    • Introduce the purified glycans into an LC-IM-MS system.

    • Liquid Chromatography (LC): Separate the glycans using a HILIC column with an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer).

    • Ion Mobility (IM) Separation: Separate the isomeric ions in the gas-filled drift tube based on their collision cross-section (CCS).[2]

    • Mass Spectrometry (MS): Acquire mass spectra of the precursor ions.

    • Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the separated isomers after ion mobility separation (in-source activation) or in the collision cell.[2]

  • Data Analysis:

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.

    • Compare the measured CCS values of the diagnostic fragment ions (e.g., B₁ and B₃ ions) to a database of known standards to identify the specific O-acetylation pattern (7-O- vs. 9-O-acetyl) and the glycosidic linkage.[4]

NMR Spectroscopy Protocol: ¹H NMR Analysis of O-Acetylated Sialic Acids

This protocol provides a general procedure for acquiring ¹H NMR spectra of purified O-acetylated sialic acids.

  • Sample Preparation:

    • Dissolve a known amount of the purified acetylated sialic acid standard (e.g., 1.5 mg) in a suitable deuterated solvent (e.g., 300 µL of D₂O or 0.1 M sodium phosphate (B84403) buffer in D₂O).[7]

    • Adjust the pH of the solution to a mildly acidic value (e.g., pH ~4) to minimize O-acetyl group migration.[7]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 360 MHz or higher) at a controlled temperature (e.g., 25°C).[6][7]

    • Use a standard 1D proton pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential or Gaussian) to enhance resolution or sensitivity.

    • Reference the chemical shifts to an internal standard (e.g., DSS or acetone).[7]

    • Integrate the signals to determine the relative abundance of different species.

    • Assign the proton resonances based on their chemical shifts, multiplicities, and coupling constants, comparing them to known values for 7-O- and 9-O-acetylated sialic acids.

Visualizing the Workflow and Biological Context

To further aid in understanding the analytical process and the biological origins of these isomers, the following diagrams illustrate the experimental workflow for MS analysis and the enzymatic pathway of sialic acid O-acetylation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-IM-MS Analysis Glycoprotein Glycoprotein Sample Release N-Glycan Release (PNGase F) Glycoprotein->Release Purification Glycan Purification (HILIC SPE) Release->Purification LC Liquid Chromatography (HILIC) Purification->LC IM Ion Mobility Separation (by CCS) LC->IM MS1 Mass Spectrometry (Precursor m/z) IM->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 Tandem Mass Spectrometry (Fragment m/z) Fragmentation->MS2 Data_Analysis Isomer Identification (7-O- vs. 9-O-acetyl) MS2->Data_Analysis Data Analysis (m/z and CCS)

Caption: Experimental workflow for the differentiation of sialic acid isomers using LC-IM-MS.

Sialic_Acid_O_Acetylation cluster_golgi Golgi Apparatus cluster_deacetylation Deacetylation CMP_Sia CMP-Sialic Acid SOAT Sialate-O-acetyltransferase (e.g., CASD1) CMP_Sia->SOAT Acetyl-CoA Ac_CMP_Sia O-Acetylated CMP-Sialic Acid SOAT->Ac_CMP_Sia Sialyltransferase Sialyltransferase Ac_CMP_Sia->Sialyltransferase Acetylated_Glycan O-Acetylated Sialoglycan Sialyltransferase->Acetylated_Glycan Glycan Growing Glycan Chain Glycan->Sialyltransferase Acetylated_Glycan_ext O-Acetylated Sialoglycan Acetylated_Glycan->Acetylated_Glycan_ext Transport to cell surface or secretion SIAE Sialate-O-acetylesterase (SIAE) Deacetylated_Glycan Sialoglycan SIAE->Deacetylated_Glycan Acetylated_Glycan_ext->SIAE

Caption: Biosynthetic pathway of sialic acid O-acetylation and deacetylation.

Conclusion

The differentiation of 7-O- and 9-O-acetylated sialic acid isomers is a challenging but essential task in glycobiology and biopharmaceutical development. Both mass spectrometry and NMR spectroscopy provide powerful and complementary approaches for the unambiguous identification of these isomers. Mass spectrometry, particularly with the inclusion of ion mobility, offers high sensitivity and the ability to analyze complex mixtures. NMR spectroscopy provides detailed structural information in a non-destructive manner. By carefully selecting the appropriate analytical technique and optimizing experimental conditions, researchers can confidently distinguish between these critical sialic acid modifications, paving the way for a deeper understanding of their biological significance.

References

Validation

A Comparative Guide to New Analytical Methods for N-Acetyl-9-O-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of three prominent analytical methods for the quantitative analysis of N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent analytical methods for the quantitative analysis of N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac), a critical sialic acid variant implicated in various biological processes and a key quality attribute of certain biopharmaceuticals. The methods discussed are Fluorometric High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance metrics of the three analytical methods. It is important to note that while data for general sialic acid analysis is available, specific performance characteristics for N-Acetyl-9-O-acetylneuraminic acid may vary.

Performance MetricFluorometric HPLC with DMB DerivatizationHPAE-PADLC-MS/MS
Principle Pre-column derivatization with a fluorescent label (DMB), followed by reversed-phase HPLC separation and fluorescence detection.Anion-exchange chromatography at high pH to separate sialic acids, followed by direct electrochemical detection.Chromatographic separation (e.g., HILIC) coupled with mass spectrometry for highly selective and sensitive detection.
Limit of Detection (LOD) 57-192 fmol on-column[1]~1-2 pmol on-column for Neu5Ac/Neu5Gc0.88 ng/mL for Neu5Ac[2]
Limit of Quantification (LOQ) 20 pg for NeuNAc[3]25.0 ng/mL for Neu5Ac[4][5][6]Not explicitly found for 9-O-Ac-Neu5Ac
Linearity Range 1.2 ng/mL to 39 ng/mL for NeuAc[2]2-500 pmol[7]25.0 to 10,000 ng/mL for Neu5Ac[5]
Precision (%RSD) <10% intra-assay variation[8]<3% area RSD over 48h<10.8% inter- and intra-run precision for Neu5Ac[4][5]
Accuracy (% Recovery) 97.6 ± 4% for NANA in plasma[9]81-106% for Neu5Ac/Neu5Gc[2]Within 100% ± 8.3% for Neu5Ac[5]
Throughput Lower, due to derivatization step.Higher, direct analysis.High, with modern autosamplers.
Specificity for 9-O-Ac-Neu5Ac Good, can separate O-acetylated isomers.Moderate, high pH can cause de-O-acetylation. Neutral pH methods can be used but may have lower resolution.[1][10]Excellent, can distinguish based on mass-to-charge ratio and fragmentation patterns.
Key Advantages High sensitivity, well-established method.No derivatization required, robust for routine analysis.Highest sensitivity and specificity, structural information can be obtained.
Key Disadvantages Derivatization step can be time-consuming and introduce variability. DMB-labeled sialic acids are light-sensitive.Potential for de-O-acetylation of 9-O-Ac-Neu5Ac at high pH.[10]Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices.

Sample Preparation: Release of Sialic Acids from Glycoproteins

A common initial step for all three methods is the release of sialic acids from the glycoconjugate.

  • Acid Hydrolysis:

    • To the glycoprotein (B1211001) sample, add 2 M acetic acid.

    • Incubate the mixture at 80°C for 2 hours.

    • For LC-MS/MS analysis, the hydrolysate can be dried under vacuum.[11] For other methods, the sample may be directly used or further purified.

    • Alternatively, milder hydrolysis with 0.1 M HCl at 80°C for 1 hour can be used.

Fluorometric HPLC with DMB Derivatization

This method relies on the chemical derivatization of the α-keto acid group of the sialic acid with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent product.

  • Derivatization Protocol:

    • Prepare the DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in an acetic acid solution.[9]

    • Add the DMB labeling solution to the hydrolyzed sample.[12]

    • Incubate the mixture in the dark at 50°C for 3 hours.[12]

    • Stop the reaction by adding water.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., TSK gel ODS-120T or Waters BEH C18).[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724), methanol, and water.[11] A common isocratic mobile phase is a mixture of acetonitrile:methanol:water (9:7:84, v/v/v).

    • Flow Rate: Typically 0.2 - 1.0 mL/min.[11]

    • Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This technique allows for the direct detection of underivatized carbohydrates.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column, such as the Dionex CarboPac™ series (e.g., PA10, PA20).[7][10]

    • Eluent: A high pH eluent, typically containing sodium hydroxide (B78521) and a sodium acetate (B1210297) gradient, is used for separation.[7] For O-acetylated sialic acids, separation at a neutral pH followed by post-column addition of alkali can be employed to prevent de-O-acetylation.[1]

    • Flow Rate: Typically around 1 mL/min.[7]

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity.

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Chromatography (HILIC) is often used for the retention of polar sialic acids.[4] Reversed-phase C18 columns can also be used.[3]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.2% acetic acid and 0.05% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with the same additives).[13]

    • Flow Rate: Typically 0.2 - 0.8 mL/min.[11][13]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.[3][13]

    • Detection: Tandem mass spectrometry (MS/MS) is used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

Fluorometric_HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Glycoprotein_Sample Glycoprotein_Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein_Sample->Acid_Hydrolysis Released_Sialic_Acids Released_Sialic_Acids Acid_Hydrolysis->Released_Sialic_Acids DMB_Labeling DMB Labeling (50°C, 3h, in dark) Released_Sialic_Acids->DMB_Labeling Fluorescently_Labeled_SAs Fluorescently_Labeled_SAs DMB_Labeling->Fluorescently_Labeled_SAs HPLC_Separation Reversed-Phase HPLC Separation Fluorescently_Labeled_SAs->HPLC_Separation Fluorescence_Detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC_Separation->Fluorescence_Detection Data_Analysis Data_Analysis Fluorescence_Detection->Data_Analysis

Caption: Workflow for Fluorometric HPLC analysis of 9-O-Ac-Neu5Ac.

HPAE_PAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Glycoprotein_Sample Glycoprotein_Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein_Sample->Acid_Hydrolysis Released_Sialic_Acids Released_Sialic_Acids Acid_Hydrolysis->Released_Sialic_Acids HPAE_Separation HPAE Separation (High pH or Neutral pH) Released_Sialic_Acids->HPAE_Separation PAD_Detection Pulsed Amperometric Detection HPAE_Separation->PAD_Detection Data_Analysis Data_Analysis PAD_Detection->Data_Analysis

Caption: Workflow for HPAE-PAD analysis of 9-O-Ac-Neu5Ac.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Glycoprotein_Sample Glycoprotein_Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein_Sample->Acid_Hydrolysis Released_Sialic_Acids Released_Sialic_Acids Acid_Hydrolysis->Released_Sialic_Acids LC_Separation LC Separation (HILIC or RP) Released_Sialic_Acids->LC_Separation MSMS_Detection Tandem Mass Spectrometry (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 9-O-Ac-Neu5Ac.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for N-Acetyl-9-O-acetylneuraminic Acid

Immediate Safety Concerns N-Acetyl-9-O-acetylneuraminic acid is classified as causing serious eye irritation.[1] In case of eye contact, it is critical to rinse cautiously with water for several minutes. If contact lense...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Concerns

N-Acetyl-9-O-acetylneuraminic acid is classified as causing serious eye irritation.[1] In case of eye contact, it is critical to rinse cautiously with water for several minutes. If contact lenses are present, they should be removed if it is easy to do so, and rinsing should continue.[1]

Personal Protective Equipment (PPE)

When handling N-Acetyl-9-O-acetylneuraminic acid, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the chemical.
Protective Clothing Laboratory coat and, if necessary, additional impervious clothingMinimizes contamination of personal clothing and skin.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated to prevent inhalation.

Step-by-Step Disposal Protocol

The disposal of N-Acetyl-9-O-acetylneuraminic acid must be carried out in compliance with all applicable local, state, and federal regulations.

  • Waste Identification and Collection :

    • Treat all N-Acetyl-9-O-acetylneuraminic acid waste as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Small Quantities :

    • For small quantities, the recommended disposal method is to dissolve or mix the material with a combustible solvent.

    • This solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Large Quantities :

    • For larger amounts, arrange for disposal through a licensed professional waste disposal service.

    • Provide the disposal service with as much information as possible about the chemical, including any available safety data.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated labware.

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated.

    • Wear the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Quantitative Data

The available safety and disposal literature for N-Acetyl-9-O-acetylneuraminic acid does not contain detailed experimental protocols or quantitative data for disposal procedures, such as specific neutralization reactions or concentrations. The provided disposal methods are standard procedures for this class of chemical. Signaling pathways are not relevant to disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl-9-O-acetylneuraminic acid.

A Start: N-Acetyl-9-O-acetylneuraminic acid for disposal B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Is it a small quantity of solid waste? B->F No D Collect rinsate as hazardous waste C->D E Dispose of decontaminated container per lab protocol D->E L End E->L G Dissolve in a combustible solvent F->G Yes I Is it a large quantity of solid waste? F->I No H Arrange for incineration in a chemical incinerator with afterburner and scrubber G->H H->L J Package in a labeled, sealed container I->J Yes K Contact licensed professional waste disposal service J->K K->L

Caption: Disposal Decision Workflow for N-Acetyl-9-O-acetylneuraminic Acid.

References

Handling

Personal protective equipment for handling N-Acetyl-9-O-acetylneuraminic acid

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure personal safety and the integrity of experimental outcomes. This guide provides essential, i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-9-O-acetylneuraminic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling N-Acetyl-9-O-acetylneuraminic acid to ensure the appropriate level of PPE is utilized.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standard Purpose
Eye and Face Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be necessary where splash hazards exist.[1][3]EN 166 (EU) or NIOSH (US) approved.[2]To protect against eye contact with the powder, which can cause serious eye irritation.[4][5][6][7]
Hand Chemical-resistant, impermeable gloves (e.g., nitrile or butyl rubber).[2][3]Follow manufacturer's specifications.To prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Body Laboratory coat or impervious clothing.[1][2] For larger quantities or increased risk of exposure, a disposable gown with a solid front and tight-fitting cuffs is recommended.[1]Follow institutional safety protocols.To protect the skin and clothing from contamination.[2]
Respiratory Required when dusts are generated.[4] A NIOSH-approved respirator such as a type P95 (US) or a type P1 (EU EN 143) particle respirator is recommended for nuisance exposures.[2]NIOSH (US) or CEN (EU) approved.[2]To prevent inhalation of dust particles which may cause respiratory tract irritation.[6]
Foot Closed-toe shoes.[1]Follow institutional safety protocols.To protect feet from potential spills.

Operational Handling and Disposal Plan

Engineering Controls:

  • Work in a well-ventilated area.[2][7]

  • Use appropriate exhaust ventilation, such as a fume hood, where dust is formed.[2]

  • A safety shower and eye wash station should be readily accessible.[1]

Safe Handling Procedures:

  • Avoid the formation and inhalation of dust.[2][4]

  • Avoid contact with skin and eyes.[2][5]

  • Wash hands thoroughly before breaks and at the end of the workday.[2]

  • Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6]

  • After skin contact: Wash off with soap and plenty of water.[2][6]

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

  • After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][6]

Spill and Disposal Procedures:

  • Spills: For spills, wear appropriate PPE, avoid raising dust, and collect the material mechanically.[6][7] Place in a suitable, closed container for disposal.[5]

  • Disposal of Unused Material: Dispose of waste in accordance with national and local regulations.[4] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[5]

  • Disposal of Contaminated PPE: Dispose of contaminated gloves and other PPE in accordance with applicable laws and good laboratory practices.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of N-Acetyl-9-O-acetylneuraminic acid from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weigh/Handle Compound in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Dispose of Waste & Contaminated PPE E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 2
Reactant of Route 2
N-Acetyl-9-O-acetylneuraminic acid
© Copyright 2026 BenchChem. All Rights Reserved.